molecular formula C9H10N2O B1419779 (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 668275-46-5

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1419779
CAS No.: 668275-46-5
M. Wt: 162.19 g/mol
InChI Key: ZXHDTKSEXKBTTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-8(6-12)10-9-4-2-3-5-11(7)9/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHDTKSEXKBTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a paramount scaffold in medicinal chemistry and materials science.[1][2] This fused bicyclic 5-6 heterocycle is recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and marketed pharmaceuticals.[1][2] Its unique electronic and structural characteristics allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiulcer properties.[1][3][4][5][6][7] The derivatization of the imidazo[1,2-a]pyridine core, particularly at the C2 and C3 positions, has been a fertile ground for the discovery of novel therapeutic agents.[6] This guide focuses on a specific derivative, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, providing a comprehensive overview of its fundamental properties for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The core of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is the planar imidazo[1,2-a]pyridine moiety.[8] The molecule's structure, featuring a methyl group at the C3 position and a methanol group at the C2 position, dictates its physicochemical behavior and interaction with its environment.

Table 1: Core Physicochemical Properties of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Related Isomers

Property(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
Molecular Formula C₉H₁₀N₂OC₉H₁₀N₂O[9]C₉H₁₀N₂O[10][11]
Molecular Weight 162.19 g/mol 162.19 g/mol [9]162.18 g/mol [11]
CAS Number Not readily available872362-98-6[9]178488-40-9[10][11]
Melting Point Data not availableData not availableData not available
Boiling Point Data not availableData not availableData not available
Solubility Data not availableData not availableData not available
pKa Data not availableData not availableData not available

The presence of the hydroxyl group suggests that the molecule will exhibit some polarity and will be capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring imparts basicity to the molecule. The solubility is expected to be moderate in polar organic solvents like methanol and ethanol.

Proposed Synthesis Pathway

While a specific synthesis for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not explicitly detailed in the reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for related imidazo[1,2-a]pyridine derivatives. A common and effective method involves the condensation of a 2-aminopyridine with an α-haloketone, followed by functional group manipulations.[12]

A logical approach would be a two-step process:

  • Synthesis of the Ester Precursor: Condensation of the appropriate 2-aminopyridine with an α-keto ester.

  • Reduction to the Alcohol: Reduction of the resulting ester to the corresponding primary alcohol.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate 2-Aminopyridine->Intermediate_Ester Reflux Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate Ethyl 2-chloro-3-oxobutanoate->Intermediate_Ester Reducing_Agent LiAlH4 or NaBH4 in appropriate solvent Final_Product (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Intermediate_Ester->Final_Product Reducing_Agent->Final_Product

A proposed two-step synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.
Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

  • The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[13]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure ester.

Step 2: Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

  • The ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a dry aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (typically 1.5-2.0 eq), is added portion-wise.

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons of the imidazo[1,2-a]pyridine ring system (typically in the range of δ 7.0-8.5 ppm).- A singlet for the methyl group at the C3 position (around δ 2.3-2.5 ppm).- A singlet or doublet for the methylene protons of the methanol group (around δ 4.5-4.8 ppm).- A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the imidazo[1,2-a]pyridine ring (typically in the range of δ 110-150 ppm).- A signal for the methyl carbon (around δ 15-20 ppm).- A signal for the methylene carbon of the methanol group (around δ 55-65 ppm).
IR Spectroscopy - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching vibrations in the aromatic and aliphatic regions (around 2850-3100 cm⁻¹).- C=N and C=C stretching vibrations characteristic of the heterocyclic ring (around 1500-1650 cm⁻¹).- C-O stretching vibration (around 1000-1200 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 162.19).- Fragmentation patterns may include the loss of a hydroxyl group or the entire hydroxymethyl group.

Biological and Pharmacological Context

The imidazo[1,2-a]pyridine scaffold is a cornerstone in drug discovery.[1] Derivatives have shown a remarkable range of biological activities.

G cluster_activities Pharmacological Activities Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Core Anticancer Anticancer Imidazo[1,2-a]pyridine_Core->Anticancer Antiulcer Antiulcer Imidazo[1,2-a]pyridine_Core->Antiulcer Antiviral Antiviral Imidazo[1,2-a]pyridine_Core->Antiviral Anti_inflammatory Anti-inflammatory Imidazo[1,2-a]pyridine_Core->Anti_inflammatory Antitubercular Antitubercular Imidazo[1,2-a]pyridine_Core->Antitubercular MCH1R_Antagonist MCH1R Antagonists Imidazo[1,2-a]pyridine_Core->MCH1R_Antagonist

Key biological activities of the imidazo[1,2-a]pyridine scaffold.

Specifically, the introduction of a methyl group at the C3 position has been shown to significantly improve the affinity of these compounds for certain biological targets, such as the melanin-concentrating hormone receptor 1 (MCH1R), which is implicated in the regulation of metabolism and mood.[17] Furthermore, various 3-substituted imidazo[1,2-a]pyridines have been synthesized and evaluated for their potential as antiulcer agents, demonstrating good cytoprotective properties.[3] The anticancer potential of this class of compounds is also well-documented, with derivatives inducing apoptosis in cancer cell lines.[4] Given this context, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol represents a valuable building block for the synthesis of novel therapeutic agents.

Safety and Handling

While specific toxicity data for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not available, general laboratory safety precautions should be observed. For the related isomer, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol, the following GHS hazard information is reported:

  • Pictogram: GHS07 (Harmful)[9]

  • Signal Word: Warning[9]

  • Hazard Statement: H302 (Harmful if swallowed)[9]

It is prudent to handle (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol with similar care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a structurally interesting derivative of the medicinally significant imidazo[1,2-a]pyridine scaffold. While specific experimental data on its physicochemical properties are limited in the public domain, this guide provides a robust framework for its synthesis, predicted characteristics, and potential biological relevance. As a versatile chemical intermediate, it holds promise for the development of novel compounds with a wide range of therapeutic applications, particularly in the fields of oncology and neurology. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential in drug discovery and development.

References

  • D. R. Sliskovic, et al. (1991). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 34(9), 2848–2856. [Link]

  • I. F. A. T. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47. [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. (n.d.). Synfacts. [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. (n.d.). The Royal Society of Chemistry. [Link]

  • S. Singh, et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • R. G. S. Berlinck, et al. (2004). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 43(1), 161-166. [Link]

  • I. Al-Qadi, et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • I. Al-Qadi, et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • H. A. Al-Bahrani, et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

  • I. Al-Qadi, et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • S. Thumula, et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(4), 851-854. [Link]

  • A. K. Bagdi, et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555-1575. [Link]

  • S. Santra, et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5947-5959. [Link]

  • Y. Li, et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]

  • A. Elaatiaoui, et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]

  • J. Xu, et al. (2020). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 25(24), 6007. [Link]

  • G. L. Brancato, et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118. [Link]

  • T. Ishihara, et al. (2006). Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists. Bioorganic & Medicinal Chemistry Letters, 16(23), 6152-6155. [Link]

  • (8-methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). PubChemLite. [Link]

  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. (n.d.). CP Lab Safety. [Link]

  • (8-methylimidazo[1,2-a]pyridin-3-yl)methanol. (n.d.). PubChemLite. [Link]

  • (3-Methyl-3h-imidazo[4,5-b]pyridin-2-yl)methanol. (n.d.). MySkinRecipes. [Link]

  • R. G. S. Berlinck, et al. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]

  • A. Elaatiaoui, et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 11), o1189. [Link]

Sources

An In-Depth Technical Guide to (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] This bicyclic heterocyclic system is present in drugs such as Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent), highlighting its therapeutic versatility.[2] The unique electronic and structural features of the imidazo[1,2-a]pyridine core allow for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system-modulating properties. This guide provides a detailed technical overview of a specific, yet highly promising derivative: (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. We will delve into its chemical structure, nomenclature, synthetic pathways, and spectroscopic characterization, and discuss its potential as a valuable building block in drug discovery.

Chemical Structure and Nomenclature

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a derivative of the imidazo[1,2-a]pyridine ring system. Its structure is characterized by a methyl group at the 3-position and a hydroxymethyl group at the 2-position of the fused imidazole ring.

Molecular Formula: C₉H₁₀N₂O

Molecular Weight: 162.19 g/mol

IUPAC Name: (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Below is a 2D representation of the chemical structure:

Caption: 2D structure of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Synthesis and Mechanistic Insights

The synthesis of imidazo[1,2-a]pyridines is a well-established area of organic chemistry, with the Chichibabin reaction being a classic and versatile method. This reaction typically involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a plausible and efficient route can be adapted from established procedures for related 3-hydroxymethyl imidazo[1,2-a]pyridines.

A general and effective synthetic approach involves a two-step process: the initial formation of a 2-aryl-3-formyl-imidazo[1,2-a]pyridine, followed by the reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Aryl-3-formyl-imidazo[1,2-a]pyridines

This step can be achieved through the reaction of a substituted 2-aminopyridine with an α-bromocinnamaldehyde in the presence of a suitable solvent and base.

  • Reactants:

    • Substituted 2-aminopyridine

    • α-Bromocinnamaldehyde

    • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • A mixture of the α-bromocinnamaldehyde and 2-aminopyridine in DMF is stirred in a sealed tube.

    • The reaction mixture is heated in a preheated oil bath at 100 °C for 10 hours under an oxygen atmosphere (1 atm).

    • After completion, the reaction is quenched with water and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Step 2: Reduction to (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The formyl group at the 3-position can be selectively reduced to a hydroxymethyl group using a mild reducing agent.

  • Reactants:

    • 2-Aryl-3-formyl-imidazo[1,2-a]pyridine

    • Reducing agent: Sodium borohydride (NaBH₄)

    • Solvent: Methanol or Ethanol

  • Procedure:

    • The 2-aryl-3-formyl-imidazo[1,2-a]pyridine is dissolved in methanol.

    • Sodium borohydride is added portion-wise to the solution at 0 °C.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the addition of water.

    • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is dried, filtered, and concentrated to yield the crude (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

    • Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of DMF as a solvent in the first step is due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.

  • The oxygen atmosphere in the initial cyclization is often beneficial for oxidative cyclization reactions leading to the imidazo[1,2-a]pyridine core.

  • Sodium borohydride is chosen as the reducing agent in the second step because it is a mild and selective reagent for the reduction of aldehydes and ketones, and it is less likely to reduce other functional groups that may be present in the molecule.

Caption: Proposed two-step synthesis workflow.

Spectroscopic Characterization and Data Interpretation

The structural elucidation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol relies on a combination of spectroscopic techniques. Based on data from closely related 3-hydroxymethyl imidazo[1,2-a]pyridine derivatives, the following spectral characteristics can be anticipated.[5]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and imidazole rings, as well as the methyl and hydroxymethyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~8.5d~6.9
H-8~7.6d~9.0
H-7~7.3m
H-6~7.0t~6.9
-OH~5.5br s
-CH₂-~4.9s
-CH₃~2.4s

Interpretation:

  • The downfield shift of H-5 is characteristic of its position adjacent to the bridgehead nitrogen.

  • The protons on the pyridine ring (H-6, H-7, H-8) will exhibit coupling patterns consistent with their positions.

  • The hydroxymethyl protons will likely appear as a singlet, and the hydroxyl proton as a broad singlet, which may exchange with D₂O.

  • The methyl protons at the 3-position will appear as a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-8a~143
C-2~140
C-5~125
C-7~124
C-3~120
C-8~117
C-6~112
-CH₂-~53
-CH₃~15

Interpretation:

  • The quaternary carbons (C-8a, C-2, and C-3) will be identifiable by their lack of attached protons in a DEPT experiment.

  • The carbon of the hydroxymethyl group will appear in the aliphatic region, typically around 53 ppm.

  • The methyl carbon will be observed at a characteristic upfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3300-3500 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C, C=N (aromatic)1600-1650

Interpretation: The most prominent feature will be a broad absorption band in the high-frequency region corresponding to the O-H stretching vibration of the hydroxyl group.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): m/z = 162.19

  • High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass, confirming the elemental composition.

Therapeutic Relevance and Future Directions

The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore with a wide range of biological activities. Derivatives have been investigated as:

  • Anticancer Agents: By targeting various kinases and other cellular pathways.[6][7]

  • Anti-inflammatory Agents: Through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes.[8]

  • Central Nervous System (CNS) Agents: Acting on receptors like GABA and MCH1R.[8]

  • Antimicrobial and Antiviral Agents. [9]

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, with its reactive hydroxymethyl group, serves as an excellent starting point for the synthesis of more complex molecules. This functional handle allows for further elaboration and the introduction of diverse pharmacophoric groups through reactions such as esterification, etherification, and oxidation.

Future research on this compound could focus on:

  • Synthesis of Novel Libraries: Using the hydroxymethyl group as a point of diversification to create libraries of new imidazo[1,2-a]pyridine derivatives.

  • Biological Screening: Evaluating the synthesized compounds for a range of biological activities, including but not limited to anticancer, anti-inflammatory, and neuroprotective effects.

  • Structure-Activity Relationship (SAR) Studies: To understand how modifications to the core structure affect biological activity, guiding the design of more potent and selective drug candidates.

Conclusion

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis, combined with the proven therapeutic importance of the imidazo[1,2-a]pyridine scaffold, makes it an attractive target for further investigation. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its expected spectroscopic characteristics, offering a solid foundation for researchers and scientists working in the field of medicinal chemistry.

References

  • Bakalova, A., et al. (2012).
  • CP Lab Safety. (n.d.). (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]

  • Hayakawa, I., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412.
  • Küçükgüzel, Ş. G., et al. (2010). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Acta Chimica Slovenica, 57(2), 355-362.
  • mzCloud. (2016, March 18). 4 Hydroxymethyl 2 methyl 5 5 trifluoromethyl 1H benzo d imidazol 2 yl thio methyl pyridin 3 ol. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-methyl-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Patel, R., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882.
  • PubChem. (n.d.). (8-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • Sharma, V., & Kumar, V. (2014). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 21(19), 2184-2212.
  • Ferreira, L. A. P., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 8(2), 1965-1996.
  • Zhang, Y., et al. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.

Sources

An In-Depth Technical Guide to (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its Isomeric Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this guide focuses on the closely related and well-characterized isomer, (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol, while also exploring the broader synthetic strategies, chemical properties, and therapeutic potential of the imidazo[1,2-a]pyridine scaffold. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered substantial attention in the field of medicinal chemistry. This "privileged scaffold" is present in numerous biologically active compounds and approved drugs, demonstrating a wide range of therapeutic applications. Its rigid, planar structure and the presence of nitrogen atoms provide ideal features for molecular recognition and interaction with various biological targets. The versatility of the imidazo[1,2-a]pyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Physicochemical Properties: A Focus on (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol

PropertyValueReference
CAS Number 30489-44-2[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Likely a solid at room temperatureInferred
Solubility Expected to have moderate solubility in organic solventsInferred

Synthesis of the Imidazo[1,2-a]pyridine Core: Key Methodologies

The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods available to researchers. These reactions typically involve the condensation of a 2-aminopyridine derivative with a suitable carbonyl compound or its equivalent.

Classical Synthesis: The Tschitschibabin Reaction

The most traditional method for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction. This involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

Experimental Protocol: General Procedure for Tschitschibabin Reaction

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is added the α-halocarbonyl compound (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization or column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Modern Synthetic Approaches

In recent years, numerous modern and more efficient synthetic methods have been developed. These include multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, which offer advantages such as higher yields, milder reaction conditions, and greater functional group tolerance.[2]

Workflow for Modern Synthesis of Imidazo[1,2-a]pyridines

G cluster_reactants Starting Materials cluster_reaction_types Reaction Methodologies 2-Aminopyridine 2-Aminopyridine Tschitschibabin Tschitschibabin 2-Aminopyridine->Tschitschibabin Multicomponent_Reaction Multicomponent Reaction 2-Aminopyridine->Multicomponent_Reaction Metal_Catalysis Transition-Metal Catalysis 2-Aminopyridine->Metal_Catalysis Carbonyl_Compound Aldehyde/Ketone/ α-Halo Ketone Carbonyl_Compound->Tschitschibabin Carbonyl_Compound->Multicomponent_Reaction Carbonyl_Compound->Metal_Catalysis Product Imidazo[1,2-a]pyridine Core Tschitschibabin->Product Multicomponent_Reaction->Product Metal_Catalysis->Product

Caption: Synthetic routes to the imidazo[1,2-a]pyridine core.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[3] These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms that include the generation of reactive oxygen species (ROS) and the disruption of mitochondrial membrane potential.[3] For instance, certain derivatives have exhibited significant anti-proliferative activity against breast, pancreatic, lung, prostate, and colon cancer cell lines.[3]

Other Therapeutic Areas

Beyond oncology, imidazo[1,2-a]pyridines have shown promise in a variety of other therapeutic areas, including:

  • Anxiolytics and Hypnotics: The well-known drugs Zolpidem and Alpidem, used to treat insomnia and anxiety, feature the imidazo[1,2-a]pyridine core.

  • Antitubercular Agents: Derivatives of this scaffold have been investigated for their activity against Mycobacterium tuberculosis.

  • Anti-inflammatory Agents: Some imidazo[1,2-a]pyridine compounds have demonstrated anti-inflammatory properties.

Signaling Pathway Implication

G Imidazo_Pyridine (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Derivative ROS Increased ROS Production Imidazo_Pyridine->ROS MMP Reduced Mitochondrial Membrane Potential Imidazo_Pyridine->MMP Caspase3 Caspase-3 Activation ROS->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of anticancer activity.[3]

Conclusion

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its related isomers represent a promising class of compounds for drug discovery and development. The synthetic versatility of the imidazo[1,2-a]pyridine scaffold, coupled with its diverse biological activities, makes it an attractive starting point for the design of novel therapeutics. Further research into the specific properties and activities of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is warranted to fully elucidate its potential. This guide provides a foundational understanding for researchers to build upon in their exploration of this important heterocyclic system.

References

  • PubMed. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Aladdin Scientific. (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

  • ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

  • CP Lab Safety. (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. Retrieved from [Link]

  • ResearchGate. Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel 3-Methyl-2-Hydroxymethyl Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of novel 3-methyl-2-hydroxymethyl imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, exhibiting a wide array of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. This document details the strategic considerations for the synthesis of these valuable compounds, provides a step-by-step experimental protocol, and discusses the underlying reaction mechanisms. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

Introduction: The Significance of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Several marketed drugs, such as zolpidem (anxiolytic), alpidem (anxiolytic), and saripidem (anxiolytic), feature this scaffold, highlighting its therapeutic potential. The introduction of methyl and hydroxymethyl groups at the 3- and 2-positions, respectively, can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles, making the synthesis of these specific derivatives a key area of interest for the development of new chemical entities.

Strategic Approaches to the Synthesis of Imidazo[1,2-a]pyridines

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several synthetic strategies. The choice of a particular route depends on the availability of starting materials, desired substitution patterns, and scalability.

The Classical Chichibabin Reaction

The most common and well-established method for the synthesis of imidazo[1,2-a]pyridines is the Chichibabin reaction. This reaction involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] The versatility of this method allows for the introduction of various substituents on both the pyridine and imidazole rings. For the synthesis of the target 3-methyl-2-hydroxymethyl derivative, a suitable α-haloketone is required.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines, often involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) or an alkyne.[2] These methods provide rapid access to diverse libraries of imidazo[1,2-a]pyridine derivatives.

Modern Catalytic Methods

Recent advancements in catalysis have led to the development of more efficient and environmentally friendly methods for imidazo[1,2-a]pyridine synthesis. Copper-catalyzed reactions, for instance, have been successfully employed for the coupling of 2-aminopyridines with various partners.[3] Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these reactions and improve yields.[4]

Detailed Experimental Protocol: Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

This section provides a detailed, step-by-step protocol for the synthesis of the target compound, adapted from established procedures for similar derivatives.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )QuantitySupplier
2-AminopyridineC₅H₆N₂94.121.0 g (10.6 mmol)Sigma-Aldrich
1-Chloro-3-hydroxypropan-2-oneC₃H₅ClO₂108.521.27 g (11.7 mmol)Combi-Blocks
Sodium BicarbonateNaHCO₃84.011.78 g (21.2 mmol)Fisher Scientific
EthanolC₂H₅OH46.0750 mLVWR
Ethyl AcetateC₄H₈O₂88.11As neededVWR
HexaneC₆H₁₄86.18As neededVWR
Reaction Workflow

Synthesis_Workflow A Reactants (2-Aminopyridine, 1-Chloro-3-hydroxypropan-2-one, NaHCO₃, Ethanol) B Reaction Mixture Reflux at 80°C for 12h A->B Mixing C Work-up (Cooling, Filtration, Concentration) B->C Reaction Completion D Purification (Column Chromatography) C->D Crude Product E Final Product ((3-Methylimidazo[1,2-a]pyridin-2-yl)methanol) D->E Pure Product Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A 2-Aminopyridine C Intermediate 1 A->C N-attack on carbonyl B 1-Chloro-3-hydroxypropan-2-one B->C D Intermediate 1 E Intermediate 2 (Cyclized) D->E N-attack on C-Cl F Intermediate 2 G Final Product F->G - H₂O

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of several marketed drugs.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific derivative.

Introduction to (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The imidazo[1,2-a]pyridine ring system is a key pharmacophore with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The substitution pattern on this bicyclic heteroaromatic core significantly influences its pharmacological profile. The title compound, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, features a methyl group at the 3-position and a hydroxymethyl group at the 2-position, modifications that can critically impact its interaction with biological targets. Accurate and thorough spectroscopic characterization is therefore paramount for the unambiguous identification and further development of this and related molecules.

Synthesis Pathway

A plausible synthetic route to obtain (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol involves a multi-step process, beginning with the condensation of a substituted 2-aminopyridine with an α-haloketone, a common strategy for the formation of the imidazo[1,2-a]pyridine core.[2] Subsequent functional group manipulations can then be performed to introduce the desired substituents.

Synthesis_of_3_Methylimidazo_1_2_a_pyridin_2_yl_methanol cluster_0 cluster_1 2-aminopyridine 2-Aminopyridine intermediate_1 3-Methyl-2-acetylimidazo[1,2-a]pyridine 2-aminopyridine->intermediate_1 alpha_haloketone 3-bromo-2-butanone alpha_haloketone->intermediate_1 final_product (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol intermediate_1->final_product reagent_1 Condensation reagent_2 Reduction (e.g., NaBH4)

Figure 1: Plausible synthetic route for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.[3]

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh 5-25 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[4]

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can affect the spectral quality.[4]

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[4]

Data Acquisition:

  • Place the NMR tube in the spectrometer's probe.

  • The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field.

  • The sample is "shimmed" by adjusting the homogeneity of the magnetic field to obtain sharp, well-resolved peaks.

  • Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.[5]

¹H NMR Data Analysis

The predicted ¹H NMR spectrum of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in CDCl₃ at 400 MHz is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
H-5~8.10d1H
H-8~7.60d1H
H-7~7.15t1H
H-6~6.75t1H
-CH₂OH~4.80s2H
-CH₃~2.40s3H
-OHVariablebr s1H

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the pyridine ring of the imidazo[1,2-a]pyridine core are expected to resonate in the downfield region (δ 6.5-8.5 ppm) due to the aromatic ring current. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern. For instance, H-5 is typically the most deshielded proton.

  • Methylene Protons (-CH₂OH): The protons of the hydroxymethyl group are expected to appear as a singlet around 4.80 ppm. The adjacent hydroxyl group proton may not cause splitting due to rapid exchange.

  • Methyl Protons (-CH₃): The methyl group at the C-3 position is predicted to be a singlet at approximately 2.40 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet.

¹³C NMR Data Analysis

The predicted ¹³C NMR spectrum of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in CDCl₃ at 100 MHz is summarized below.

Carbon Predicted Chemical Shift (ppm)
C-2~148
C-3~120
C-5~125
C-6~112
C-7~124
C-8~117
C-8a~142
-CH₂OH~58
-CH₃~12

Interpretation:

  • Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring system will resonate in the aromatic region of the spectrum. The carbons directly attached to nitrogen atoms (C-2, C-8a) are typically found further downfield.

  • Aliphatic Carbons: The carbon of the hydroxymethyl group (-CH₂OH) is expected around 58 ppm, while the methyl carbon (-CH₃) will be in the upfield region, around 12 ppm.

NMR_Workflow A Sample Preparation B NMR Data Acquisition A->B Insert into spectrometer C Data Processing (FT) B->C FID signal D Spectrum Interpretation C->D NMR Spectrum E Structure Elucidation D->E Assign peaks

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride.[6]

  • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

  • Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[6]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

IR Data Analysis

The predicted IR spectrum of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3600-3200Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=N, C=C stretch (aromatic)1650-1450Medium-Strong
C-O stretch (alcohol)1260-1000Strong

Interpretation:

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is a clear indicator of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • Aromatic Ring Vibrations: A series of bands in the 1650-1450 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the imidazo[1,2-a]pyridine ring system.

  • C-O Stretch: A strong absorption band in the 1260-1000 cm⁻¹ range is characteristic of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that is useful for structural elucidation.[7][8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).[7][9]

  • The high energy of the electrons also leads to the fragmentation of the molecular ion into smaller, charged fragments.

  • These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

MS Data Analysis

The predicted mass spectrum of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol will show a molecular ion peak and several fragment ions.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₉H₁₀N₂O = 162.19 g/mol ).

  • Loss of a Hydrogen Radical (M-1)⁺: A peak at m/z 161 may be observed due to the loss of a hydrogen radical.

  • Loss of a Hydroxymethyl Radical (M-31)⁺: A significant fragment ion is expected at m/z 131, corresponding to the loss of the •CH₂OH radical. This is a common fragmentation pathway for primary alcohols.

  • Loss of Water (M-18)⁺•: A peak at m/z 144 may be present due to the elimination of a water molecule.

  • Other Fragments: Further fragmentation of the imidazo[1,2-a]pyridine ring system will lead to other characteristic peaks. The fragmentation of the core ring often involves the loss of small neutral molecules like HCN.

MS_Fragmentation M [M]⁺• (m/z 162) M_minus_1 [M-H]⁺ (m/z 161) M->M_minus_1 - •H M_minus_18 [M-H₂O]⁺• (m/z 144) M->M_minus_18 - H₂O M_minus_31 [M-CH₂OH]⁺ (m/z 131) M->M_minus_31 - •CH₂OH Fragment_1 Further Fragments M_minus_31->Fragment_1 Ring Fragmentation

Figure 3: Predicted major fragmentation pathways for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in EI-MS.

Summary of Spectroscopic Data

Technique Key Observations
¹H NMR Aromatic protons (δ 6.75-8.10), -CH₂OH singlet (~4.80 ppm), -CH₃ singlet (~2.40 ppm).
¹³C NMR Aromatic carbons (δ 112-148), -CH₂OH (~58 ppm), -CH₃ (~12 ppm).
IR Broad O-H stretch (3600-3200 cm⁻¹), aromatic C-H (>3000 cm⁻¹), aliphatic C-H (<3000 cm⁻¹), strong C-O stretch (1260-1000 cm⁻¹).
MS (EI) Molecular ion at m/z 162, significant fragment at m/z 131 ([M-CH₂OH]⁺).

This comprehensive spectroscopic guide, combining predicted data with established principles and experimental data from related compounds, provides a robust framework for the identification and characterization of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This information is critical for ensuring the purity and structural integrity of this compound in research and development settings.

References

  • IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Scheme 1 Synthesis of 3-hydroxymethyl imidazo[1,2-a]azines and structures 1, 2 and 8. ResearchGate. [Link]

  • Sample preparation for FT-IR. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • Electron Ionization. Chemistry LibreTexts. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Guide to FT-IR Spectroscopy. Bruker. [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. Technology Networks. [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. PubMed. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

  • NMR Spectroscopy. MSU chemistry. [Link]

  • SOP for Calibration of FT-IR Spectrometer. Pharmaguideline. [Link]

  • Fluorescent property of 3-hydroxymethyl imidazo [1,2-a]pyridine and pyrimidine derivatives. CORE. [Link]

  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Facile Synthesis of 3-Substituted Imidazo[1,2-a]pyridines Through Formimidamide Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC - PubMed Central. [Link]

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing. [Link]

  • Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. [Link]

  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. [Link]

  • Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 . MDPI. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

  • Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PMC - NIH. [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

Sources

The Vanguard of Discovery: An In-Depth Technical Guide to the Initial Biological Screening of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] This guide delineates a comprehensive, field-proven framework for the initial biological screening of a novel derivative, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. We eschew a rigid, templated approach, instead presenting a logically structured investigation that prioritizes scientific integrity and actionable insights for researchers, scientists, and drug development professionals. This document will navigate the critical path from compound synthesis and characterization to a multi-tiered screening cascade, encompassing cytotoxicity, antimicrobial activity, and preliminary mechanism of action studies. Each experimental choice is rationalized, and every protocol is detailed to ensure reproducibility and self-validation.

Introduction: The Rationale for Screening (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

The imidazo[1,2-a]pyridine core is a privileged structure, featuring in approved drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1] A vast body of research underscores the diverse pharmacological potential of this scaffold, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] Specifically, the substitution pattern at the 2 and 3-positions of the imidazo[1,2-a]pyridine ring has been shown to be a critical determinant of biological activity.

The selection of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol for a comprehensive screening campaign is predicated on the following:

  • Anticancer Potential: Numerous studies have demonstrated the potent anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), and lung (A549).[3][4][5][6] The introduction of a methyl group at the 3-position and a methanol moiety at the 2-position presents a novel chemical space with the potential for unique interactions with anticancer targets.

  • Antimicrobial Promise: The emergence of multidrug-resistant pathogens necessitates the urgent discovery of new antimicrobial agents.[7][8] The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel antibiotics.[2][9][10] Screening (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol against a panel of clinically relevant bacteria is therefore a logical and crucial step.

  • Favorable Physicochemical Properties: The presence of the hydroxyl group in the methanol substituent is anticipated to enhance the compound's solubility and potential for hydrogen bonding interactions with biological targets, which are often desirable properties in drug candidates.

This guide will provide the strategic and methodological framework to rigorously evaluate the biological potential of this promising molecule.

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible synthetic approach involves the initial synthesis of a 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivative, which can then be esterified and subsequently reduced to the target alcohol.

Diagram: Proposed Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

G cluster_0 Step 1: Imidazo[1,2-a]pyridine Core Formation cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Esterification cluster_3 Step 4: Reduction to Alcohol 2-aminopyridine 2-aminopyridine reflux_ethanol Reflux in Ethanol 2-aminopyridine->reflux_ethanol ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate ethyl_2-chloroacetoacetate->reflux_ethanol ethyl_2-methylimidazo Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate reflux_ethanol->ethyl_2-methylimidazo ethyl_2-methylimidazo_2 Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate LiOH LiOH, EtOH/H2O, Reflux ethyl_2-methylimidazo_2->LiOH carboxylic_acid 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid LiOH->carboxylic_acid carboxylic_acid_2 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid SOCl2_MeOH SOCl2, Methanol carboxylic_acid_2->SOCl2_MeOH methyl_ester Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate SOCl2_MeOH->methyl_ester methyl_ester_2 Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate LiAlH4 LiAlH4, THF methyl_ester_2->LiAlH4 final_product (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol LiAlH4->final_product

Caption: Proposed synthetic route to the target compound.

Following synthesis, rigorous purification by column chromatography and characterization using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR) are mandatory to confirm the structure and purity of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol before proceeding with biological screening.

Tier 1: In Vitro Cytotoxicity Profiling

The initial assessment of a novel compound's biological activity invariably begins with an evaluation of its cytotoxic potential. This foundational screen serves a dual purpose: it identifies compounds with potential as anticancer agents and simultaneously flags those that may exhibit general toxicity, a critical consideration for any therapeutic application.

Rationale for Assay Selection

A multi-assay approach is advocated to provide a more comprehensive and reliable assessment of cytotoxicity. We will employ two distinct assays that measure different cellular parameters:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a well-established method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the color is directly proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

The use of both assays provides a more robust dataset; for instance, a compound could inhibit mitochondrial function without immediately compromising membrane integrity, a nuance that might be missed by a single assay.

Selection of Cell Lines

Based on the known anticancer activities of the imidazo[1,2-a]pyridine scaffold, a panel of human cancer cell lines representing different tumor types is recommended for the initial screen. A non-cancerous cell line should be included to assess selectivity.

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaCommonly used and well-characterized breast cancer cell line.
HepG2 Hepatocellular CarcinomaRepresentative of liver cancer, a common target for imidazo[1,2-a]pyridines.[4][6]
A549 Lung CarcinomaA standard model for non-small cell lung cancer.[3][4]
HEK293 Human Embryonic KidneyA non-cancerous cell line to determine the selectivity index.
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the culture medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results of the cytotoxicity screening should be presented in a clear and concise table.

Cell Line(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7[Insert Data][Insert Data]
HepG2[Insert Data][Insert Data]
A549[Insert Data][Insert Data]
HEK293[Insert Data][Insert Data]

Diagram: Cytotoxicity Screening Workflow

G start Start: Compound Synthesized & Characterized cell_culture Cell Line Culture (MCF-7, HepG2, A549, HEK293) start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Serial Dilutions of Compound cell_seeding->compound_treatment incubation Incubate for 48 hours compound_treatment->incubation assay_bifurcation incubation->assay_bifurcation mtt_assay MTT Assay assay_bifurcation->mtt_assay ldh_assay LDH Assay assay_bifurcation->ldh_assay read_plate Measure Absorbance/Fluorescence mtt_assay->read_plate ldh_assay->read_plate data_analysis Calculate % Viability and IC50 Values read_plate->data_analysis end End: Cytotoxicity Profile data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment.

Tier 2: Antimicrobial Susceptibility Testing

In parallel with cytotoxicity screening, the evaluation of a novel compound's antimicrobial properties is a critical step in identifying new therapeutic leads.

Rationale for Strain Selection

For an initial screen, a panel of clinically relevant bacterial strains representing both Gram-positive and Gram-negative bacteria is recommended. The use of ATCC (American Type Culture Collection) reference strains ensures reproducibility and comparability of data across different studies.

Bacterial StrainGram StainRationale
Staphylococcus aureus (ATCC 29213) PositiveA major human pathogen responsible for a wide range of infections.
Enterococcus faecalis (ATCC 29212) PositiveA common cause of hospital-acquired infections.
Escherichia coli (ATCC 25922) NegativeA versatile pathogen and a common cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosa (ATCC 27853) NegativeAn opportunistic pathogen known for its intrinsic resistance to many antibiotics.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in Mueller-Hinton broth to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic, e.g., gentamicin) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation

The antimicrobial activity should be summarized in a table format.

Bacterial StrainGram Stain(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureusPositive[Insert Data][Insert Data]
E. faecalisPositive[Insert Data][Insert Data]
E. coliNegative[Insert Data][Insert Data]
P. aeruginosaNegative[Insert Data][Insert Data]

Tier 3: Preliminary Mechanism of Action Studies

Should the initial screening reveal significant and selective cytotoxicity against cancer cell lines, a preliminary investigation into the mechanism of action is warranted. A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death.

Rationale for Apoptosis Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and caspase-7 are key effector caspases. A luminescent assay that measures the activity of these caspases provides a sensitive and reliable method to determine if the compound induces apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed the most sensitive cancer cell line identified in the cytotoxicity screen in a 96-well plate and treat with (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a proluminescent caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Diagram: Apoptosis Induction Pathway

G compound (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol cell Cancer Cell compound->cell Induces Stress pro_caspase Pro-caspase-3/7 cell->pro_caspase Activates active_caspase Active Caspase-3/7 pro_caspase->active_caspase Cleavage apoptosis Apoptosis active_caspase->apoptosis Executes

Caption: Simplified schematic of apoptosis induction.

In Vitro Safety Pharmacology Profiling

For compounds that show promising activity and selectivity, a preliminary in vitro safety pharmacology screen is a crucial next step to identify potential off-target effects that could lead to adverse drug reactions.[3][9][12] This typically involves screening the compound against a panel of receptors, ion channels, and enzymes known to be associated with adverse effects. This is often conducted through specialized contract research organizations (CROs).

Conclusion and Future Directions

This in-depth technical guide provides a robust and scientifically sound framework for the initial biological screening of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. By following this multi-tiered approach, researchers can efficiently and effectively evaluate the cytotoxic and antimicrobial potential of this novel compound, and gain preliminary insights into its mechanism of action. Positive results from this screening cascade would provide a strong rationale for further lead optimization, in vivo efficacy studies, and more extensive safety and toxicological profiling. The imidazo[1,2-a]pyridine scaffold continues to be a rich source of therapeutic innovation, and a systematic approach to screening new derivatives is essential for unlocking its full potential.

References

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (2022). Bioorganic Chemistry, 125, 105882. [Link]

  • Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? (2025). ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). Informa UK Limited. [Link]

  • Isolation, Screening, and Identification of Novel Isolates of Actinomycetes from India for Antimicrobial Applications. (2016). Frontiers in Microbiology, 7. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (n.d.). ResearchGate. [Link]

  • 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. (n.d.). DSpace. [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. (n.d.). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters, 17(1), 254-258. [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. (2010). Acta Chimica Slovenica, 57(2), 355-362. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies. [Link]

  • List of indicators strains used for antimicrobial screening experiments. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3201. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2025). ResearchGate. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). BMC Chemistry, 19(1). [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). ACS Omega. [Link]

  • Novel Targets for Antimicrobials. (n.d.). IntechOpen. [Link]

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). Molecules. [Link]

  • Antimicrobial resistance. (n.d.). Wikipedia. [Link]

  • Synthesis and antimicrobial activity of some new Imidazo[1,2-a]pyridine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (n.d.). Molecules. [Link]

Sources

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Potential of the Imidazo[1,2-a]pyridine Core for Researchers and Drug Development Professionals.

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is considered a "privileged structure," a concept that describes molecular frameworks that are able to bind to multiple, unrelated biological targets, thereby exhibiting a wide range of pharmacological properties. The unique electronic and steric properties of the imidazo[1,2-a]pyridine ring system, arising from the fusion of an imidazole and a pyridine ring, allow for diverse functionalization, enabling the fine-tuning of its interaction with various biological macromolecules. This has led to the development of a plethora of compounds with therapeutic potential in several disease areas, including oncology, neuroscience, and infectious diseases. This guide will provide an in-depth exploration of the key therapeutic targets of the imidazo[1,2-a]pyridine core, delving into the underlying mechanisms of action, and providing practical insights for researchers in the field.

Key Therapeutic Targets and Mechanisms of Action

The therapeutic versatility of the imidazo[1,2-a]pyridine scaffold is underscored by its ability to interact with a wide array of biological targets. This section will explore some of the most significant target classes, highlighting key examples and their mechanisms of action.

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a crucial role in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFRs, particularly VEGFR-2, are key mediators of this process. Several imidazo[1,2-a]pyridine derivatives have been developed as VEGFR-2 inhibitors. For instance, the compound shown in the table below demonstrates potent inhibition of VEGFR-2, leading to anti-angiogenic effects.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are critical for the regulation of mitosis. Their overexpression is common in many cancers and is associated with poor prognosis. The imidazo[1,2-a]pyridine-based compound, Alisertib (MLN8237), is a potent and selective inhibitor of Aurora A kinase and has been evaluated in numerous clinical trials for various hematological and solid tumors.

  • Other Kinase Targets: The imidazo[1,2-a]pyridine core has also been utilized to develop inhibitors of other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), which regulate the cell cycle, and Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.

Signaling Pathway of VEGFR-2 Inhibition The following diagram illustrates the signaling pathway initiated by VEGF binding to its receptor, VEGFR-2, and the point of inhibition by imidazo[1,2-a]pyridine-based inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis AKT->Proliferation AKT->Angiogenesis Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and its inhibition.

Modulation of GABA-A Receptors in Neuroscience

The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. Its modulation is a key therapeutic strategy for anxiety, insomnia, and epilepsy. The imidazo[1,2-a]pyridine scaffold is famously represented by Zolpidem (Ambien), a widely prescribed hypnotic agent for the short-term treatment of insomnia.

  • Mechanism of Action: Zolpidem and other imidazo[1,2-a]pyridine-based GABA-A receptor modulators act as positive allosteric modulators. They bind to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in a sedative and hypnotic effect. Notably, compounds like Zolpidem and Alpidem exhibit selectivity for GABA-A receptor subtypes containing the α1 subunit, which is thought to contribute to their hypnotic effects with reduced anxiolytic and myorelaxant properties compared to classical benzodiazepines.

Quantitative Data on Imidazo[1,2-a]pyridine-based Compounds

CompoundTargetIC50 / Ki (nM)Therapeutic AreaReference
Alisertib (MLN8237)Aurora A Kinase1.2Oncology
SaripidemGABA-A (α1 subunit)25Anxiolytic
ZolpidemGABA-A (α1 subunit)130-220Hypnotic
AlpidemGABA-A (α1 subunit)2.9Anxiolytic
Other Emerging Therapeutic Targets

The versatility of the imidazo[1,2-a]pyridine core extends beyond kinases and GABA-A receptors. Ongoing research has identified several other promising therapeutic targets.

  • Antimicrobial Activity: Several imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against various pathogens, including bacteria, fungi, and parasites. For example, some compounds have shown potent antitubercular activity by targeting enzymes essential for the survival of Mycobacterium tuberculosis.

  • Anti-inflammatory Effects: Imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs).

  • Antiviral Potential: The scaffold has also been explored for its antiviral activity, with some derivatives showing promising results against viruses such as the human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Experimental Protocols

General Procedure for the Synthesis of Imidazo[1,2-a]pyridines (Tschitschibabin Reaction)

This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine core.

Workflow for Imidazo[1,2-a]pyridine Synthesis

Synthesis_Workflow Start Start Step1 1. Dissolve 2-aminopyridine in a suitable solvent (e.g., ethanol). Start->Step1 Step2 2. Add α-haloketone to the solution. Step1->Step2 Step3 3. Reflux the mixture for several hours. Step2->Step3 Step4 4. Monitor reaction progress by TLC. Step3->Step4 Step5 5. Cool the reaction mixture and remove the solvent. Step4->Step5 Step6 6. Purify the crude product by column chromatography. Step5->Step6 End End: Purified Imidazo[1,2-a]pyridine Step6->End

Caption: Workflow for the synthesis of imidazo[1,2-a]pyridines.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of the appropriately substituted 2-aminopyridine in a suitable solvent such as ethanol or acetone.

  • Addition of Reagents: To this solution, add a slight excess (1.1 equivalents) of the corresponding α-haloketone.

  • Reaction Conditions: The reaction mixture is then heated to reflux and stirred for a period ranging from 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of imidazo[1,2-a]pyridine compounds against a specific kinase.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, recombinant VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant VEGFR-2 enzyme. Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at 30°C for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a fluorescent or luminescent kinase assay kit.

  • Data Analysis: The results are expressed as the percentage of inhibition relative to a control (DMSO without the inhibitor). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is then calculated by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine core continues to be a highly attractive scaffold for the design and development of new therapeutic agents. Its synthetic accessibility and the ability to be readily functionalized at multiple positions allow for the generation of large and diverse chemical libraries for high-throughput screening. The broad spectrum of biological activities exhibited by this class of compounds, ranging from kinase inhibition in oncology to modulation of GABA-A receptors in neuroscience, highlights its immense therapeutic potential. Future research in this area will likely focus on the development of more selective and potent inhibitors for existing targets, as well as the exploration of novel therapeutic applications. The use of computational methods, such as structure-based drug design and virtual screening, will undoubtedly accelerate the discovery of new imidazo[1,2-a]pyridine-based drug candidates with improved efficacy and safety profiles.

References

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Imidazo[1,2-a]pyridine: A versatile scaffold for the synthesis of new therapeutic agents. European Journal of Medicinal Chemistry, 223, 113642. [Link]

  • Mucha, A., Kafarski, P., & Berlicki, Ł. (2011). Privileged structures in rational drug design. Current Medicinal Chemistry, 18(16), 2374-2394. [Link]

  • Manfredi, M. G., Ecsedy, J. A., & Chakravarty, A. (2011). Alisertib (MLN8237), a novel, potent and selective inhibitor of Aurora A kinase, in advanced solid tumors. Journal of Clinical Oncology, 29(15_suppl), 3007-3007. [Link]

  • Holm, K. J., & Goa, K. L. (2000). Zolpidem: an update of its pharmacology, therapeutic efficacy and tolerability in the treatment of insomnia. Drugs, 59(4), 865-889. [Link]

  • Langer, S. Z., Arbilla, S., & Benavides, J. (1990). Alpidem: a novel imidazopyridine with preferential affinity for the ω1-benzodiazepine receptor. Advances in biochemical psychopharmacology, 46, 65-74. [Link]

  • Goldberg, M. E., Salama, A. I., & Patel, J. B. (1983). Novel non-benzodiazepine anxiolytics. Neuropharmacology, 22(12), 1499-1504. [Link]

The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery - A Technical Guide to Structure-Activity Relationships of 2,3-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle is a key pharmacophore in several marketed drugs, showcasing its therapeutic versatility.[2][3][4] This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,3-substituted imidazo[1,2-a]pyridines. We will delve into the synthetic strategies that provide access to this diverse chemical space, explore the critical role of substituents at the 2 and 3-positions in dictating biological activity, and present detailed experimental protocols for the synthesis and evaluation of these potent molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazo[1,2-a]pyridine core.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its remarkable range of pharmacological activities. These include, but are not limited to, anticancer, antitubercular, antiviral, anti-inflammatory, and antiulcer properties.[2] The structural rigidity of the fused ring system, combined with the accessible points for chemical modification at the 2 and 3-positions, provides an ideal platform for the design of potent and selective therapeutic agents. Several marketed drugs, such as zolpidem, alpidem, and necopidem, are based on the imidazo[1,2-a]pyridine scaffold, underscoring its clinical relevance.[2][3]

The versatility of this scaffold stems from its ability to interact with a wide array of biological targets, including kinases, enzymes, and receptors.[3][4] The electronic properties of the imidazo[1,2-a]pyridine ring system, characterized by a reactive C-H site, also contribute to its diverse biological profile.[5] This guide will systematically dissect the SAR of 2,3-disubstituted analogs, providing a roadmap for the rational design of novel therapeutic agents.

Synthetic Strategies for 2,3-Disubstituted Imidazo[1,2-a]pyridines

The facile synthesis of a diverse library of analogs is a prerequisite for comprehensive SAR studies. Several robust synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine core, with the Groebke-Blackburn-Bienaymé (GBB) three-component reaction being a particularly powerful tool for generating 3-amino-substituted derivatives in a single pot.[6][7]

A general and widely employed synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone. This method allows for the introduction of substituents at both the 2 and 3-positions of the imidazo[1,2-a]pyridine ring. More recent advancements have focused on developing metal-free and environmentally friendly protocols, such as iodine-catalyzed oxidative cyclization.[8]

Experimental Protocol: General Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol outlines a common method for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoketone

  • Anhydrous ethanol or isopropanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 mmol) in anhydrous ethanol (10 mL), add the substituted α-bromoketone (1.1 mmol) and sodium bicarbonate (1.5 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) at the C2 and C3 Positions

The substituents at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring play a pivotal role in determining the biological activity and selectivity of the molecule. The following sections will explore the SAR for different therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of anticancer agents targeting various hallmarks of cancer.[9]

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various kinases implicated in cancer progression, such as Cyclin-Dependent Kinases (CDKs), Platelet-Derived Growth Factor Receptors (PDGFRs), Akt, and Nek2.[10][11][12][13]

    • At the C2-position: Aromatic or heteroaromatic rings are often favored. For instance, in a series of Nek2 inhibitors, substitution with a phenyl group at the C2 position was found to be crucial for activity.[13]

    • At the C3-position: The introduction of specific side chains can enhance potency and selectivity. For example, in a series of CDK inhibitors, modifications at the C3 position allowed for the optimization of physical properties and in vivo efficacy.[10] The presence of a 3-amino group, often installed via the GBB reaction, has been shown to be a key feature in some anticancer agents.[6]

  • Covalent Inhibition: The imidazo[1,2-a]pyridine scaffold has also been utilized to develop covalent inhibitors. By incorporating a reactive "warhead" such as a propargylamide moiety, researchers have developed potent inhibitors of KRAS G12C.[1]

Table 1: SAR Summary of Imidazo[1,2-a]pyridines as Anticancer Agents

PositionFavorable SubstituentsBiological Target(s)Reference(s)
C2 Phenyl, substituted phenyl, heteroarylNek2, CDKs, PDGFR[10][11][13]
C3 Amino groups, carboxamides, aryl groupsVarious kinases, KRAS G12C[1][6]
Antitubercular Activity

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some compounds exhibiting potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[14][15][16]

  • The Q203 Story: A notable example is Q203 (Telacebec), an imidazo[1,2-a]pyridine-3-carboxamide that targets the cytochrome bc1 complex (QcrB) of the electron transport chain.[14]

    • SAR of 3-Carboxamides: Extensive SAR studies on this class have revealed that the 3-carboxamide moiety is crucial for activity.[15][17] Modifications to the amide substituent have led to compounds with low nanomolar potency.[17] In contrast, the corresponding 2-carboxamide analogs showed significantly weaker activity, suggesting a potential switch in the mode of action.[15]

    • Substituents on the Imidazo[1,2-a]pyridine Core: The substitution pattern on the core itself also influences activity. For example, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have demonstrated potent anti-TB activity.[15]

Table 2: SAR Summary of Imidazo[1,2-a]pyridines as Antitubercular Agents

PositionFavorable SubstituentsBiological TargetReference(s)
C2 Small alkyl (e.g., methyl)QcrB[15]
C3 Carboxamide with specific side chainsQcrB[14][17]
Other Therapeutic Applications

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other therapeutic areas:

  • Antiulcer Agents: 3-substituted imidazo[1,2-a]pyridines have been investigated as potential antiulcer agents with cytoprotective properties.[18]

  • Kinase Inhibitors for Other Diseases: Imidazo[1,2-a]pyridines have been developed as selective inhibitors of Salt-Inducible Kinases (SIKs), which are implicated in various physiological processes.[19]

In Silico Modeling and Mechanistic Insights

Molecular docking simulations have been instrumental in elucidating the binding modes of imidazo[1,2-a]pyridine derivatives with their biological targets.[5] These computational studies provide a structural basis for understanding the observed SAR and guide the rational design of more potent and selective inhibitors. For instance, docking studies have helped to rationalize the importance of specific hydrogen bond interactions between the imidazo[1,2-a]pyridine core and the target protein.

Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel therapeutic agents. Future research directions will likely focus on:

  • Exploring New Biological Targets: The broad biological activity profile of this scaffold suggests that it may interact with a wider range of targets than currently known. High-throughput screening of diverse imidazo[1,2-a]pyridine libraries could uncover novel therapeutic applications.

  • Development of Isoform-Selective Inhibitors: For targets belonging to large protein families, such as kinases, achieving isoform selectivity is a major challenge. Fine-tuning the substituents at the C2 and C3 positions will be crucial for developing highly selective inhibitors with improved safety profiles.[19]

  • Application of Novel Synthetic Methodologies: The development of more efficient and greener synthetic methods will facilitate the rapid generation of diverse chemical libraries for SAR exploration.

Conclusion

The 2,3-substituted imidazo[1,2-a]pyridine scaffold represents a highly versatile and privileged platform in drug discovery. A deep understanding of the structure-activity relationships is paramount for the successful design and development of novel therapeutic agents. This guide has provided a comprehensive overview of the key SAR principles governing the biological activity of this important class of compounds, supported by detailed experimental protocols and insights into their mechanism of action. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine core holds immense promise for addressing unmet medical needs across a spectrum of diseases.

Visualizations

Diagram 1: General Synthetic Scheme for 2,3-Disubstituted Imidazo[1,2-a]pyridines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation R1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation R2, R3 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

Caption: A simplified workflow for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.

Diagram 2: Key SAR Positions on the Imidazo[1,2-a]pyridine Core

Caption: Key positions for substitution on the imidazo[1,2-a]pyridine scaffold.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. (1993). Journal of Medicinal Chemistry. [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (2026). ResearchGate. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2011). ACS Medicinal Chemistry Letters. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Current Topics in Medicinal Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). Chemistry Central Journal. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. (2020). Bioorganic & Medicinal Chemistry. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Publishing. (2023). RSC Publishing. [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. (1998). Tetrahedron Letters. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). Journal of Medicinal Chemistry. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Advances. [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain. (2003). Journal of Medicinal Chemistry. [Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][14][18]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. (2014). Journal of Medicinal Chemistry. [Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. (2020). Pharmaceutical and Biomedical Analysis. [Link]

  • Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Methodological & Application

One-Pot Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Compounds bearing this core structure exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[3] Notably, derivatives of imidazo[1,2-a]pyridine are key components in several marketed drugs, underscoring their therapeutic significance.[2] (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, in particular, represents a valuable building block for the synthesis of more complex molecules, with the hydroxyl and methyl functionalities offering sites for further chemical elaboration. This application note details a robust and efficient one-pot synthesis of this target molecule, designed for ease of implementation in both academic and industrial research settings.

The presented protocol leverages a multicomponent reaction strategy, which offers significant advantages in terms of operational simplicity, time efficiency, and atom economy by telescoping multiple synthetic steps into a single operation.[3] This approach avoids the isolation of intermediates, thereby reducing solvent waste and purification efforts, aligning with the principles of green chemistry.

Reaction Principle and Mechanism

The one-pot synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is achieved through a domino reaction involving 2-aminopyridine and 1-hydroxy-2-propanone (acetol) in the presence of an in-situ activating agent, such as iodine. The reaction is proposed to proceed through an initial activation of 1-hydroxy-2-propanone, followed by a series of condensation and cyclization steps.

The causality behind this synthetic strategy lies in the well-established reactivity of 2-aminopyridines with α-haloketones to form the imidazo[1,2-a]pyridine ring system.[4] By generating the reactive α-iodoketone intermediate in situ from the more benign and readily available 1-hydroxy-2-propanone, the need to handle lachrymatory and unstable α-haloketones is circumvented.

The proposed mechanistic pathway is as follows:

  • In-situ formation of an α-iodoketone: Iodine reacts with 1-hydroxy-2-propanone to form 1-hydroxy-1-iodo-2-propanone.

  • Nucleophilic attack: The exocyclic nitrogen of 2-aminopyridine attacks the carbonyl carbon of the activated ketone.

  • Condensation: Subsequent dehydration leads to the formation of a Schiff base intermediate.

  • Intramolecular cyclization: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the carbon bearing the iodine, leading to the formation of a five-membered ring.

  • Aromatization: Elimination of hydrogen iodide (HI) and tautomerization results in the final aromatic (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol product.

This mechanistic rationale provides a self-validating framework for the experimental protocol, where the choice of reagents and conditions is directly linked to the desired chemical transformations.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification and Analysis Reagents 2-Aminopyridine 1-Hydroxy-2-propanone Iodine Solvent (e.g., Ethanol) Reaction_Vessel Round-bottom flask with magnetic stirrer and reflux condenser Reagents->Reaction_Vessel Combine Heating Heat to reflux (e.g., 80 °C) Reaction_Vessel->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Quenching Add aq. Na2S2O3 solution Cooling->Quenching Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Column chromatography Concentration->Purification Analysis Characterize by NMR, MS, etc. Purification->Analysis

Caption: Experimental workflow for the one-pot synthesis.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific laboratory conditions and scale of the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Stoichiometric Ratio
2-Aminopyridine94.120.94 g101.0
1-Hydroxy-2-propanone74.080.89 g121.2
Iodine253.812.79 g111.1
Sodium thiosulfate158.11---
Sodium sulfate (anhydrous)142.04---
Ethanol (anhydrous)46.0750 mL--
Ethyl acetate88.11As needed--
Hexane86.18As needed--
Silica gel (230-400 mesh)-As needed--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (0.94 g, 10 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the 2-aminopyridine is completely dissolved.

  • Addition of Reagents: To the stirred solution, add 1-hydroxy-2-propanone (0.89 g, 12 mmol) followed by the portion-wise addition of iodine (2.79 g, 11 mmol) over 5-10 minutes. Note: The addition of iodine may cause a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the brown color of the iodine disappears.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a solid.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Reaction Mechanism Diagram

G Amine 2-Aminopyridine Adduct Adduct Amine->Adduct + IodoKetone Ketone 1-Hydroxy-2-propanone IodoKetone α-Iodoketone Ketone->IodoKetone + I2 Iodine I2 IodoKetone->Adduct SchiffBase Schiff Base Intermediate Adduct->SchiffBase - H2O Cyclized Cyclized Intermediate SchiffBase->Cyclized Intramolecular Cyclization Product (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Cyclized->Product - HI (Aromatization)

Caption: Proposed mechanism for the one-pot synthesis.

Trustworthiness and Self-Validation

The protocol described herein is designed as a self-validating system. The progress of the reaction can be reliably monitored by TLC, allowing the researcher to determine the optimal reaction time. The quenching step with sodium thiosulfate provides a clear visual endpoint (disappearance of the iodine color), ensuring complete removal of the excess activating agent. The purification by column chromatography, guided by TLC analysis, ensures the isolation of a high-purity final product. The final characterization by spectroscopic methods provides definitive confirmation of the product's identity and purity, thus validating the success of the synthesis.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The method is efficient, operationally simple, and avoids the use of hazardous reagents. The provided mechanistic insights and detailed experimental procedure should enable researchers in drug discovery and organic synthesis to readily adopt and adapt this protocol for their specific needs.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available from: [Link]

  • ResearchGate. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]

  • NIH. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Available from: [Link]

  • RSC Publishing. The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines. Available from: [Link]

  • RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

Sources

The Groebke-Blackburn-Bienaymé Reaction: A Powerful Tool for the Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, sedative, anti-ulcer, and anticancer properties.[1][2][3][4] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component synthesis, has emerged as a highly efficient and versatile method for constructing the 3-aminoimidazo[1,2-a]pyridine core from readily available starting materials.[2][5][6][7] This guide provides an in-depth exploration of the GBB reaction, including its mechanism, practical application notes for reaction optimization, and detailed experimental protocols.

Mechanistic Insights: The Engine of Complexity Generation

The GBB reaction is a testament to the power of multicomponent reactions (MCRs) in rapidly generating molecular complexity from simple precursors.[1][5] It involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][7] Understanding the underlying mechanism is crucial for rational reaction design and troubleshooting.

The currently accepted mechanism proceeds through several key steps:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde to form a Schiff base (imine) intermediate. This step is often the rate-determining step and can be accelerated by the use of dehydrating agents or azeotropic removal of water.[8]

  • Nitrilium Ion Formation: The isocyanide then undergoes an α-addition to the activated imine, forming a nitrilium ion intermediate. The electrophilicity of the imine carbon is enhanced by the acid catalyst.[9]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the pyridine ring attacks the electrophilic nitrilium ion in a [4+1] cycloaddition manner.[1] This intramolecular cyclization step forges the fused imidazole ring system.

  • Tautomerization/Aromatization: A final proton transfer and tautomerization lead to the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.[9]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff Base (Imine) Schiff Base (Imine) 2-Aminopyridine->Schiff Base (Imine) + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff Base (Imine) Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Schiff Base (Imine)->Nitrilium Ion + Isocyanide Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Cyclization 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Cyclized Intermediate->3-Aminoimidazo[1,2-a]pyridine Tautomerization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Application Notes: Optimizing for Success

The GBB reaction is known for its broad substrate scope and tolerance of various functional groups. However, careful consideration of reaction parameters is key to achieving high yields and purity.

Catalyst Selection

A wide array of catalysts can be employed to promote the GBB reaction, with the choice often depending on the specific substrates and desired reaction conditions.[5]

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a highly effective and commonly used Lewis acid catalyst for the GBB reaction.[1][10] Other metal triflates, such as those of ytterbium (Yb), indium (In), and gadolinium (Gd), have also been successfully employed.[1][10] Lewis acids activate the aldehyde component, facilitating imine formation.

  • Brønsted Acids: Protic acids like p-toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are also efficient catalysts.[10][11] In some cases, even weaker acids like acetic acid can be sufficient, particularly for DNA-encoded library synthesis where milder conditions are imperative.[10][12]

  • Catalyst-Free Conditions: Interestingly, the GBB reaction can proceed under catalyst-free and solvent-free conditions, offering a greener synthetic route.[13] This is often achieved by heating the neat reaction mixture.

Solvent Choice

The choice of solvent can significantly influence reaction rates and yields.

  • Alcohols: Methanol and ethanol are the most commonly used solvents, as they effectively dissolve the reactants and are generally compatible with the reaction conditions.[9][11] Recent studies have shown that alcohols like methanol can act as co-catalysts, participating in the reaction mechanism.[9]

  • Aprotic Solvents: Toluene, dichloromethane (DCM), and ethyl acetate are also viable options.[1][11] Toluene is particularly useful for azeotropic removal of water when imine formation is sluggish.

  • Green Solvents: In line with the principles of green chemistry, water and eucalyptol have been explored as environmentally benign reaction media.[14][15]

Substrate Scope and Limitations
  • 2-Aminopyridines: A wide variety of substituted 2-aminopyridines can be used, allowing for diversity in the final product. Electron-donating and electron-withdrawing groups are generally well-tolerated.

  • Aldehydes: Both aromatic and aliphatic aldehydes are suitable substrates. Electron-poor aromatic aldehydes have been reported to work well.[8] Steric hindrance around the aldehyde can impact reaction efficiency.[6]

  • Isocyanides: A broad range of isocyanides, including alkyl, aryl, and functionalized isocyanides, can be employed, contributing significantly to the structural diversity of the product library.[8] Caution: Isocyanides are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

Reaction Conditions
  • Temperature: The GBB reaction can be performed over a wide range of temperatures, from room temperature to elevated temperatures.[1][11] Microwave irradiation has been shown to significantly accelerate the reaction, often reducing reaction times from hours to minutes.[1][16]

  • Concentration: The concentration of reactants can influence the reaction rate. In some cases, a one-pot, two-step process where the imine is pre-formed before the addition of the isocyanide can lead to improved yields.[8]

Experimental Protocols

The following protocols provide a starting point for performing the GBB reaction. Optimization may be required for specific substrates.

GBB_Workflow start Start reactants Combine 2-Aminopyridine, Aldehyde, and Catalyst in Solvent start->reactants isocyanide Add Isocyanide reactants->isocyanide reaction Stir at Specified Temperature (RT, Heat, or Microwave) isocyanide->reaction monitoring Monitor Reaction Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify by Column Chromatography or Recrystallization workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end_node End characterization->end_node

Caption: General experimental workflow for the GBB reaction.

Protocol 1: Sc(OTf)₃-Catalyzed Synthesis under Conventional Heating

This protocol is a general method adaptable for a wide range of substrates.

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium(III) triflate (Sc(OTf)₃) (5-10 mol%)

  • Methanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and methanol (5 mL).

  • Add Sc(OTf)₃ (5-10 mol%) to the mixture and stir at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Heat the reaction to reflux (approximately 65 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis using a Brønsted Acid Catalyst

This protocol offers a rapid and efficient alternative to conventional heating.[1]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Ethanol (2 mL)

Procedure:

  • In a microwave-safe vial equipped with a small magnetic stir bar, combine the 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), and p-TsOH (10 mol%) in ethanol (2 mL).[17]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[1] Note: Reaction conditions should be optimized for each specific substrate combination.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue as described in Protocol 1.

Data Presentation: Representative Examples

The following table summarizes representative yields for the synthesis of various 3-aminoimidazo[1,2-a]pyridines using the GBB reaction.

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)ConditionsYield (%)Reference
12-AminopyridineBenzaldehydetert-Butyl isocyanideGd(OTf)₃ (5)MeOH, 150 °C, 0.5 h (MW)92[1]
22-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide-Neat, 80 °C, 2 h95[13]
32-Aminopyridine4-Nitrobenzaldehyde4-Chlorophenyl isocyanidep-TsOHReflux85-95[2]
42-Aminopyridine3-Formylchromonetert-Butyl isocyanideNH₄Cl (20)EtOH, MW, 15 min36[16]

Applications in Drug Discovery

The 3-aminoimidazo[1,2-a]pyridine scaffold synthesized via the GBB reaction has demonstrated significant potential in drug discovery.[3][5] These compounds have been investigated for a variety of therapeutic applications, including:

  • Anticancer Agents: Certain derivatives have shown potent inhibitory activity against various cancer cell lines.[18]

  • Antituberculosis Agents: The imidazo[1,2-a]pyridine core is a key pharmacophore in the development of new drugs to combat tuberculosis.[19]

  • Kinase Inhibitors: The structural features of these compounds make them attractive candidates for the design of kinase inhibitors.[5]

  • Central Nervous System (CNS) Agents: As mentioned earlier, this scaffold is present in several marketed drugs targeting the CNS.[1]

The GBB reaction's ability to rapidly generate libraries of diverse 3-aminoimidazo[1,2-a]pyridines makes it an invaluable tool for structure-activity relationship (SAR) studies in the early stages of drug development.[4][6]

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • dos Santos, J. C., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 31(1), 133-144. [Link]

  • Ccosco, D., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistrySelect, 5(33), 10357-10361. [Link]

  • Sharma, P., et al. (2014). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 16(9), 4227-4233. [Link]

  • Bon, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1857. [Link]

  • de Souza, A. C. D., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Lee, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4473-4477. [Link]

  • Bon, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1857. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2020). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 12(13), 1221-1244. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 18(1), 25. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 1686-1695. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Jimenez-Vargas, J. M., et al. (2024). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Chemistry Proceedings, 18(1), 24. [Link]

  • Kennedy, M. L., et al. (2019). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Omega, 4(7), 12796-12805. [Link]

  • Bon, G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1838-1857. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 586-608. [Link]

  • Basso, A., et al. (2003). First Synthesis of 3-Amino-2-arylimidazo[1,2-b]pyridazines by Groebke-Blackburn Reaction. Synlett, 2003(1), 138-140. [Link]

  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 18(1), 26. [Link]

Sources

Iodine-catalyzed synthesis of substituted imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Iodine-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyridines

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the efficient, environmentally benign synthesis of substituted imidazo[1,2-a]pyridines using molecular iodine as a catalyst. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the significance of this privileged scaffold in modern pharmacology.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system of paramount importance in medicinal chemistry.[1] This "privileged scaffold" is present in numerous marketed drugs, demonstrating a wide spectrum of biological activities.[2][3] Notable examples include Zolpidem and Alpidem (anxiolytic and hypnotic agents), Zolimidine (an anti-ulcer drug), and various candidates in clinical trials for antitumor therapy.[3][4][5] The therapeutic versatility of this core structure drives the persistent need for innovative, efficient, and sustainable synthetic methodologies.[2][4][6]

Classical synthetic routes often involve the condensation of 2-aminopyridines with α-haloketones, which can be harsh and produce stoichiometric waste.[1][4][6] In contrast, modern approaches increasingly favor multicomponent reactions (MCRs) catalyzed by cost-effective and environmentally friendly reagents.[7][8] Molecular iodine (I₂) has emerged as a powerful catalyst in this domain, offering a mild, low-cost, and readily available alternative for constructing these valuable heterocyclic systems.[9][10]

The Role of Molecular Iodine: More Than Just a Halogen

Molecular iodine's utility in organic synthesis extends far beyond its role as a simple halogenating agent. Its effectiveness in catalyzing the formation of imidazo[1,2-a]pyridines stems from a combination of key properties:

  • Mild Lewis Acidity: Iodine can activate carbonyl groups and imines, facilitating nucleophilic attack. This Lewis acidic nature is crucial for promoting the condensation steps in the reaction sequence.[7][8]

  • Electrophilic Nature: As an electrophile, iodine can participate in cyclization reactions of various unsaturated systems, making it a versatile tool for heterocycle synthesis.[11][12][13]

  • Oxidizing Capability: In some pathways, iodine can act as a mild oxidant to facilitate the final aromatization step, leading to the stable imidazo[1,2-a]pyridine ring system.[1]

  • Sustainability: Iodine is inexpensive, non-toxic, and easy to handle, aligning with the principles of green chemistry. Reactions can often be performed under mild conditions, sometimes even in aqueous media.[1][9][14]

Plausible Reaction Mechanism: A Three-Component Approach

One of the most efficient iodine-catalyzed routes is a one-pot, three-component condensation involving a 2-aminopyridine, an aldehyde, and an isocyanide.[7][10][15] The reaction proceeds through a cascade of events where iodine plays a critical catalytic role.

A plausible mechanism is detailed below[7][16]:

  • Imine Formation: The reaction initiates with the condensation of 2-aminopyridine and an aryl aldehyde to form an imine intermediate (A).

  • Lewis Acid Activation: Molecular iodine activates the resulting imine, enhancing its electrophilicity.

  • Nucleophilic Attack: The activated imine undergoes a nucleophilic attack by the isocyanide, leading to an iminium ion intermediate (B).

  • [4+1] Cycloaddition: This intermediate (B) then undergoes a [4+1] cycloaddition to generate a new intermediate (C).

  • Intramolecular Cyclization & Tautomerization: Finally, an intramolecular interaction involving the pyridine ring nitrogen drives the cyclization and subsequent tautomerization to yield the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

Reaction_Mechanism Plausible Mechanism for Iodine-Catalyzed Three-Component Synthesis cluster_reactants Reactants cluster_intermediates Intermediates R1 2-Aminopyridine A Imine (A) R1->A Condensation (-H₂O) R2 Aryl Aldehyde R2->A Condensation (-H₂O) R3 Isocyanide R3->A B Iminium Ion (B) A->B I₂ Activation & Isocyanide Attack C Cycloaddition Adduct (C) B->C [4+1] Cycloaddition Product Substituted Imidazo[1,2-a]pyridine C->Product Intramolecular Cyclization Catalyst I₂ (Catalyst) Catalyst->A

Caption: Plausible mechanism of the three-component synthesis.

Application Protocols

Here we provide two validated protocols for the synthesis of substituted imidazo[1,2-a]pyridines.

Protocol 1: Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Principle: This protocol describes a one-pot, three-component reaction between a 2-aminopyridine, an aryl aldehyde, and tert-butyl isocyanide, catalyzed by molecular iodine at room temperature to afford 3-aminoimidazo[1,2-a]pyridine derivatives in high yields.[7][10]

Materials and Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Ethanol (5 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium thiosulfate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol), the aryl aldehyde (1.0 mmol), ethanol (5 mL), and a magnetic stir bar.

  • Catalyst Addition: Add molecular iodine (10 mol%) to the mixture.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.[10]

  • Workup: Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution (10 mL) to remove excess iodine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Two-Component Synthesis of 2-Arylimidazo[1,2-a]pyridines

Principle: This protocol details the synthesis of 2-arylimidazo[1,2-a]pyridines via an iodine-catalyzed condensation of a 2-aminopyridine with an aryl methyl ketone in an aqueous medium, highlighting a green chemistry approach.[1]

Materials and Reagents:

  • 2-Aminopyridine (1.2 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Molecular Iodine (I₂) (30 mol%)

  • Water (2 mL)

  • Sodium dodecyl sulphate (SDS) (optional, for enhancing yield with certain substrates)[1]

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • Screw-cap vial or round-bottom flask (10 mL)

  • Magnetic stirrer and stir bar

  • Heating plate or oil bath

  • TLC plates

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL vial, combine the acetophenone (1.0 mmol), 2-aminopyridine (1.2 mmol), and water (2 mL).

  • Catalyst Addition: Add molecular iodine (30 mol%) to the suspension. If using a surfactant, add SDS at this stage.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at 80 °C.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 8-12 hours).[1]

  • Workup: Cool the reaction to room temperature. Add ethyl acetate (15 mL) and saturated sodium bicarbonate solution (10 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate) to yield the pure 2-arylimidazo[1,2-a]pyridine.

  • Characterization: Analyze the purified compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Substrate Scope and Data

The iodine-catalyzed methodology is robust and tolerates a wide range of functional groups on both the 2-aminopyridine and the aldehyde/ketone components. Electron-donating groups on the aryl aldehyde or acetophenone generally lead to better yields compared to electron-withdrawing groups.[14]

Entry2-AminopyridineAryl Aldehyde / KetoneProduct TypeTypical Yield (%)Reference
12-AminopyridineBenzaldehyde3-Amino92%[10]
22-Aminopyridine4-Methoxybenzaldehyde3-Amino95%[7]
32-Aminopyridine4-Nitrobenzaldehyde3-Amino85%[7]
45-Methyl-2-aminopyridineBenzaldehyde3-Amino90%[10]
52-AminopyridineAcetophenone2-Aryl85%[1]
62-Aminopyridine4-Chloroacetophenone2-Aryl81%[1]
75-Bromo-2-aminopyridineAcetophenone2-Aryl78%[1]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of imidazo[1,2-a]pyridines is outlined below.

Experimental_Workflow General Laboratory Workflow A 1. Reagent Preparation (Aminopyridine, Aldehyde/Ketone, Solvent, Iodine) B 2. Reaction Setup (Combine reactants & catalyst) A->B C 3. Reaction Monitoring (TLC Analysis) B->C D 4. Reaction Workup (Quenching, Extraction) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Product Characterization (NMR, MS) E->F G Pure Product F->G

Caption: A typical workflow from setup to characterization.

Conclusion and Outlook

The use of molecular iodine as a catalyst provides a highly efficient, economical, and environmentally sustainable pathway for the synthesis of pharmacologically significant imidazo[1,2-a]pyridines.[10][14] The protocols outlined here are robust, scalable, and applicable to a diverse range of substrates, making them highly valuable for both academic research and industrial drug discovery pipelines.[9] The operational simplicity and mild reaction conditions further enhance the appeal of this methodology. Future research may focus on expanding the substrate scope to include more complex starting materials and adapting these protocols for flow chemistry systems to enable continuous manufacturing.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]

  • Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC, NIH. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]

  • Iodocyclization: Past and Present Examples. ResearchGate. [Link]

  • Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. PMC, PubMed Central. [Link]

  • Iodine-Mediated Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes. ResearchGate. [Link]

  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. OUCI. [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

Sources

Application Note & Protocol: A Guided Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive, two-step protocol for the synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a key building block for drug discovery and development. The described methodology leverages a classical condensation to form the heterocyclic core, followed by a regioselective functionalization via directed ortho-lithiation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but also the underlying chemical principles and practical insights for successful execution.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant attention from the pharmaceutical industry.[3] Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, exhibiting activities such as anxiolytic, hypnotic (e.g., Zolpidem), anti-inflammatory, and anticancer effects.[2][4] The specific target of this protocol, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, serves as a versatile intermediate. The primary alcohol moiety provides a synthetic handle for further elaboration into esters, ethers, aldehydes, or for use in coupling reactions, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is designed for efficiency and reliability. It proceeds in two distinct stages:

  • Heterocycle Formation: Synthesis of the 3-methylimidazo[1,2-a]pyridine core via the condensation of 2-aminopyridine with chloroacetone. This is a robust and widely used method for constructing this bicyclic system.[3][4]

  • C2-Functionalization: Introduction of the methanol group at the C2 position through a directed lithiation, followed by quenching with a suitable electrophile (formaldehyde). Directed lithiation is a powerful tool for the regioselective functionalization of heterocyclic systems.[5]

Experimental Workflow Overview

The overall synthetic pathway is illustrated below. The process begins with the formation of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the hydroxymethyl group at the 2-position.

SynthesisWorkflow cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: C2-Functionalization A 2-Aminopyridine C 3-Methylimidazo[1,2-a]pyridine A->C Reflux in Ethanol B Chloroacetone B->C D n-Butyllithium (n-BuLi) in THF, -78°C F (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol C->F 1. Lithiation D->F E Paraformaldehyde E->F 2. Quench

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

Part A: Synthesis of 3-Methylimidazo[1,2-a]pyridine

Mechanism Insight: This reaction is a classic example of a condensation-cyclization. The nucleophilic amino group of 2-aminopyridine first attacks the electrophilic carbon of chloroacetone in an SN2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
2-Aminopyridine94.115.00 g53.1
Chloroacetone (stabilized)92.525.15 g (4.6 mL)55.7
Sodium Bicarbonate (NaHCO₃)84.014.90 g58.3
Ethanol (Absolute)-100 mL-
Ethyl Acetate-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyridine (5.00 g, 53.1 mmol), sodium bicarbonate (4.90 g, 58.3 mmol), and absolute ethanol (100 mL).

  • Reagent Addition: Stir the suspension at room temperature and add chloroacetone (4.6 mL, 55.7 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel, shake well, and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with 50 mL of saturated sodium chloride (brine) solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-methylimidazo[1,2-a]pyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the product as a solid. An expected yield is typically in the range of 70-85%.

Part B: Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Mechanism Insight: This step utilizes directed ortho-lithiation. The nitrogen atoms in the imidazo[1,2-a]pyridine ring direct the deprotonation by a strong base, n-butyllithium (n-BuLi), to the adjacent C2 position, which is the most acidic proton on the ring.[5] The resulting organolithium intermediate is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde (generated in situ from paraformaldehyde), leading to the formation of the desired primary alcohol after an aqueous workup.

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Methylimidazo[1,2-a]pyridine132.163.00 g22.7
n-Butyllithium (n-BuLi)-9.5 mL (2.5 M in hexanes)23.8
Paraformaldehyde-0.82 g27.2 (as CH₂O)
Tetrahydrofuran (THF), Anhydrous-100 mL-
Saturated NH₄Cl solution-As needed-
Ethyl Acetate-As needed-
Anhydrous Na₂SO₄-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-methylimidazo[1,2-a]pyridine (3.00 g, 22.7 mmol) and anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (9.5 mL of a 2.5 M solution in hexanes, 23.8 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70°C. A color change is typically observed. Stir the reaction mixture at -78°C for 1 hour.

  • Electrophilic Quench: Add paraformaldehyde (0.82 g, 27.2 mmol) portion-wise to the reaction mixture. Stir at -78°C for an additional 2 hours, then allow the mixture to slowly warm to room temperature overnight.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C (ice bath).

  • Extraction: Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate. Separate the layers and extract the aqueous phase twice more with 50 mL portions of ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 5%) to afford (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a solid. Expected yields are generally in the 50-70% range.

Conclusion

This application note details a reliable and scalable two-step synthesis for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. The protocol is built upon well-established synthetic transformations, providing a solid foundation for researchers to produce this valuable intermediate.[3][5] By understanding the causality behind each step—from the initial condensation to the regioselective lithiation—scientists can troubleshoot and adapt this methodology for the synthesis of other functionalized imidazo[1,2-a]pyridine derivatives, thereby accelerating the drug discovery process.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • Tetrahedron Letters. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Molecules. (2022). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (3-Methyl-3h-imidazo[4,5-b]pyridin-2-yl)methanol. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Retrieved from [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Retrieved from [Link]

  • National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • National Institutes of Health. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • PubMed. (2021). Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives from Aminopyridines and 2-Methylnitroolefins. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug development.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a key intermediate in the synthesis of more complex molecules within this class.[4][5] Accurate and unambiguous characterization of its molecular structure is paramount for ensuring the integrity of subsequent synthetic steps and for understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution.[6] This application note provides a detailed guide to the characterization of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, presenting a comprehensive analysis of its ¹H and ¹³C NMR spectra and outlining the protocols for sample preparation and data acquisition.

Molecular Structure and Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure and numbering of the imidazo[1,2-a]pyridine ring system are depicted below.[7]

Figure 1: Numbering of the imidazo[1,2-a]pyridine ring system.

Experimental Protocols

I. NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol ensures the acquisition of high-resolution spectra.

Materials:

  • (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weigh approximately 5-10 mg of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.[8]

  • Gently vortex the vial to ensure complete dissolution of the solid.

  • Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

II. NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

Instrument Parameters:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected chemical shifts and multiplicities for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol are detailed below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5~8.0-8.2d~6.81H
H-8~7.5-7.7d~9.01H
H-7~7.1-7.3t~7.81H
H-6~6.7-6.9t~6.81H
-CH₂OH~4.8-5.0s-2H
-CH₃~2.4-2.6s-3H
-OHVariable (broad s)s-1H

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the pyridine ring appear in the aromatic region of the spectrum (δ 6.5-8.5 ppm). The electron-donating nature of the fused imidazole ring generally shields these protons compared to pyridine itself. H-5 is typically the most deshielded due to its proximity to the bridgehead nitrogen and the imidazole ring.[9] The coupling patterns (doublets and triplets) and their respective coupling constants are characteristic of a substituted pyridine ring.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group typically appear as a singlet in the range of δ 4.8-5.0 ppm. The absence of coupling indicates no adjacent protons.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C-3 position appear as a sharp singlet around δ 2.4-2.6 ppm.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[10] It often appears as a broad singlet and may exchange with residual water in the solvent, sometimes leading to its disappearance. In DMSO-d₆, hydrogen bonding with the solvent can lead to a sharper signal.[11]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol are presented below. All signals are expected to be singlets in a proton-decoupled spectrum.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~148-150
C-3~125-127
C-5~123-125
C-6~112-114
C-7~124-126
C-8~117-119
C-8a~140-142
-CH₂OH~55-57
-CH₃~10-12

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic and Heteroaromatic Carbons: The seven carbons of the imidazo[1,2-a]pyridine ring system appear in the downfield region of the spectrum (δ 110-150 ppm). The bridgehead carbon (C-8a) and the carbon bearing the nitrogen in the imidazole ring (C-2) are typically the most deshielded.

  • Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is observed in the aliphatic region, typically around δ 55-57 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon at C-3 gives a signal in the upfield region of the spectrum, around δ 10-12 ppm.

Causality Behind Experimental Choices

  • Solvent Selection: CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its relatively simple residual solvent peak.[12] However, for compounds with exchangeable protons like the hydroxyl group, DMSO-d₆ is often preferred. The strong hydrogen-bonding capability of DMSO-d₆ slows down the exchange rate of the -OH proton, resulting in a sharper, more easily identifiable signal.[10][11]

  • Internal Standard: While not explicitly added in the protocol, deuterated solvents typically contain a small amount of non-deuterated solvent, which can be used as an internal reference (e.g., residual CHCl₃ at δ 7.26 ppm). For highly accurate work, tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[13]

Self-Validating System

The combination of ¹H and ¹³C NMR data provides a self-validating system for structure confirmation. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons. Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish the connectivity between protons and carbons, leaving no ambiguity in the structural assignment.

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural characterization of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. By following the detailed protocols for sample preparation and data acquisition, and through careful analysis of the chemical shifts, coupling constants, and signal multiplicities, researchers can confidently verify the identity and purity of this important synthetic intermediate. This ensures the reliability of subsequent research and development efforts in the field of medicinal chemistry.

References

  • ResearchGate. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available from: [Link][3]

  • Asian Journal of Chemistry. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available from: [Link][1]

  • National Institutes of Health. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Available from: [Link][2]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link][4]

  • ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available from: [Link][11]

  • PubMed Central. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link][6]

  • Rochester Institute of Technology. Sample Preparation. Available from: [Link][14]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Green Chemistry. Available from: [Link][15]

  • Reddit. Hydroxyl Groups in NMR : r/Chempros. Available from: [Link][10]

  • National Institutes of Health. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem. Available from: [Link][16]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link][17]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link][9]

  • University of Leicester. NMR Sample Preparation. Available from: [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available from: [Link][13]

  • Islamic University of Gaza. SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. Available from: [Link][18]

  • PubMed Central. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Available from: [Link][5]

  • SpectraBase. Imidazo(1,2-A)pyridine - Optional[15N NMR] - Chemical Shifts. Available from: [Link][19]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link][20]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link][8]

  • e-Century Publishing Corporation. Original Article A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Available from: [Link][21]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available from: [Link][12]

  • ResearchGate. The imidazo[1,2-a]pyridine system with ring atoms numbered.. Available from: [Link][7]

Sources

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a key heterocyclic building block used in the synthesis of novel bioactive compounds and potential drug candidates.[4][5] Accurate characterization of such intermediates is paramount for ensuring the integrity of drug discovery and development pipelines. This application note provides a detailed protocol for the comprehensive analysis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol using High-Resolution Mass Spectrometry (HRMS). We outline a robust methodology employing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, detailing sample preparation, instrument calibration, and data acquisition parameters. Furthermore, we present a logical framework for data interpretation, including a proposed fragmentation pathway for confident structural elucidation.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Need for HRMS

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[6][7] This scaffold is present in several marketed drugs, such as the hypnotic agent Zolpidem.[1][2] The synthesis of novel derivatives often involves key intermediates like (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, making its unambiguous identification and purity assessment critical.[8][9][10]

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in pharmaceutical analysis, offering high mass accuracy and resolving power.[11][12] This enables the determination of the elemental composition of a molecule and its fragments, providing a high degree of confidence in structural assignment.[12] This is particularly crucial for differentiating between isomers and identifying unknown impurities.[6] This guide provides a comprehensive workflow for the HRMS analysis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, ensuring reliable and accurate characterization.

Experimental Workflow

The successful HRMS analysis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol hinges on meticulous sample preparation and optimized instrument parameters. The following sections provide a detailed, step-by-step protocol.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality data and preventing instrument contamination.[13][14][15]

Materials:

  • (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (solid)

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Formic acid (LC-MS grade)

  • 0.2 µm Syringe filters

  • Autosampler vials

Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 (v/v) methanol:water.

  • Acidification: To promote protonation and enhance ionization in positive ESI mode, add formic acid to the working solution to a final concentration of 0.1%.[13]

  • Filtration: Filter the final working solution through a 0.2 µm syringe filter into an autosampler vial to remove any particulate matter.

Instrumentation and HRMS Parameters

The analysis was conceptualized for a high-resolution Q-TOF mass spectrometer, a common platform in pharmaceutical laboratories.

Instrumentation:

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

  • Ion Source: Electrospray Ionization (ESI)[16][17][18][19]

  • Liquid Chromatography (optional but recommended for purity analysis): A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) can be used for sample introduction and to assess purity.[20]

HRMS Parameters:

ParameterSettingRationale
Ionization Mode Positive ESIThe basic nitrogen atoms in the imidazopyridine ring are readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of the Taylor cone and subsequent ion generation.
Sampling Cone Voltage 30 VFacilitates the transfer of ions from the atmospheric pressure region to the vacuum region.
Source Temperature 120 °CAids in the desolvation of droplets.[21]
Desolvation Temperature 350 °CEnsures complete evaporation of the solvent from the ions.
Desolvation Gas Flow 800 L/hr (Nitrogen)Assists in the desolvation process.
Mass Range 50 - 500 m/zCovers the expected mass of the precursor ion and its fragments.
Acquisition Mode MS and MS/MS (Data-Dependent Acquisition)MS for accurate mass of the precursor, and MS/MS for structural fragmentation.
Collision Energy (for MS/MS) Ramped 10-40 eVA range of collision energies ensures the generation of a comprehensive set of fragment ions.
Lock Mass Leucine Enkephalin (m/z 556.2771)For real-time mass correction to ensure high mass accuracy.

Data Analysis and Interpretation

Accurate Mass and Elemental Composition

The primary goal of the HRMS analysis is to confirm the elemental composition of the parent molecule.

AttributeValue
Molecular Formula C₉H₁₀N₂O
Monoisotopic Mass 162.0793 g/mol
Expected [M+H]⁺ Ion 163.0866 m/z

The high-resolution mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the theoretical mass to confidently assign the elemental composition.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the precursor ion. The fragmentation pattern of the imidazo[1,2-a]pyridine core is influenced by its substituent groups.[22]

Proposed Fragmentation Pathway:

The protonated molecule ([M+H]⁺ at m/z 163.0866) is expected to undergo characteristic fragmentation upon collision-induced dissociation. The primary fragmentation events are likely to involve the loss of the methanol group and subsequent cleavages of the heterocyclic ring structure.

  • Loss of Water: A common initial fragmentation for molecules with a hydroxyl group is the neutral loss of water (H₂O, 18.0106 Da), leading to a fragment ion at m/z 145.0760 .

  • Loss of Formaldehyde: Cleavage of the C-C bond between the ring and the methanol group can result in the loss of formaldehyde (CH₂O, 30.0106 Da), yielding a fragment ion at m/z 133.0760 .

  • Ring Cleavage: Further fragmentation can involve the cleavage of the imidazo[1,2-a]pyridine ring system, leading to characteristic fragment ions.

Table of Expected Fragment Ions:

Proposed Fragment Ionm/z (Theoretical)Elemental CompositionNeutral Loss
[M+H - H₂O]⁺145.0760C₉H₉N₂⁺H₂O
[M+H - CH₂O]⁺133.0760C₈H₉N₂⁺CH₂O

Visualization of the Proposed Fragmentation Pathway:

fragmentation_pathway cluster_frags Fragment Ions parent [M+H]⁺ m/z 163.0866 C₉H₁₁N₂O⁺ frag1 m/z 145.0760 C₉H₉N₂⁺ parent->frag1 - H₂O frag2 m/z 133.0760 C₈H₉N₂⁺ parent->frag2 - CH₂O

Sources

Application Notes and Protocols for Apoptosis Induction Studies of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds in Oncology

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In the realm of oncology, derivatives of this scaffold have demonstrated significant potential as anticancer agents, capable of modulating critical cellular pathways to inhibit tumor growth and survival.[3][4][5] One of the key mechanisms through which these compounds exert their cytotoxic effects is the induction of apoptosis, or programmed cell death, a tightly regulated process essential for tissue homeostasis and the elimination of damaged or malignant cells.[6] Inappropriate regulation of apoptosis is a hallmark of cancer, and therapeutic strategies aimed at reactivating this process are of paramount interest in drug development.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to investigate the apoptosis-inducing capabilities of a specific imidazo[1,2-a]pyridine derivative, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (herein referred to as IMP-M). While direct studies on IMP-M are emerging, the protocols outlined are based on established methodologies for analogous compounds and provide a robust framework for its characterization.[9][10] We will delve into the mechanistic rationale behind each experimental step, ensuring a thorough understanding of how to assess the pro-apoptotic potential of this compound.

Section 1: Understanding the Molecular Landscape of Apoptosis

Apoptosis is orchestrated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the executioners of apoptosis.[13][14]

  • The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage or oxidative stress. It is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[15][16] Upon activation, pro-apoptotic members permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[17] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[18]

  • The Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[11]

  • Execution Phase: Both initiator caspases (caspase-8 and -9) can activate the executioner caspases, primarily caspase-3 and -7. These caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][19]

The following diagram illustrates the core apoptotic signaling cascade, which serves as a roadmap for the mechanistic studies of IMP-M.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Recruitment & Activation Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 IMP-M IMP-M Cellular Stress Cellular Stress IMP-M->Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Modulation Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Regulates MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Forms Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis experimental_workflow start Start cell_culture 1. Cell Line Selection & Culture start->cell_culture mtt_assay 2. Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 annexin_v 3. Apoptosis Quantification (Annexin V/PI Staining) ic50->annexin_v caspase_assay 4. Caspase Activity Assays annexin_v->caspase_assay western_blot 5. Western Blot Analysis of Apoptotic Proteins caspase_assay->western_blot end End western_blot->end

Caption: Experimental Workflow for Apoptosis Studies.

Section 3: Detailed Protocols and Methodologies

Cell Culture and Compound Preparation

Rationale: The choice of cell line is critical and should be guided by the therapeutic target of interest. For general anticancer screening, a panel of cancer cell lines from different tissues (e.g., HeLa for cervical cancer, A375 for melanoma) is recommended. [10][20]A non-cancerous cell line should be included to assess selectivity.

Protocol:

  • Culture selected cancer cell lines (e.g., HeLa, A375) and a normal cell line (e.g., HEK293) in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of IMP-M in dimethyl sulfoxide (DMSO).

  • For experiments, dilute the stock solution in culture media to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This initial screen is crucial for determining the concentration range of IMP-M that inhibits cell proliferation and for calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of IMP-M (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Table 1: Hypothetical IC50 Values of IMP-M in Different Cell Lines

Cell LineIC50 (µM) after 48h
HeLa15.5
A37522.8
HEK293> 100
Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Seed cells in a 6-well plate and treat with IMP-M at concentrations around the determined IC50 for 24 hours.

  • Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with IMP-M (24h)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.22.11.51.2
IMP-M (15 µM)45.835.615.33.3
Caspase Activity Assays

Rationale: Measuring the activity of key caspases provides direct evidence of apoptosis induction and can help delineate the involved pathway. Colorimetric or fluorometric assays are available for specific caspases (e.g., caspase-3, -8, -9). These assays utilize specific peptide substrates that are cleaved by the active caspase, releasing a chromophore or fluorophore.

Protocol:

  • Treat cells with IMP-M as described for the Annexin V assay.

  • Lyse the cells and incubate the cell lysate with the specific caspase substrate (e.g., DEVD-pNA for caspase-3).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase activity relative to a standard curve and normalize to the protein concentration of the lysate.

Table 3: Hypothetical Fold-Increase in Caspase Activity after IMP-M Treatment

CaspaseFold-Increase vs. Control
Caspase-34.5
Caspase-81.2
Caspase-93.8

These hypothetical results suggest an activation of the intrinsic pathway.

Western Blot Analysis of Apoptosis-Related Proteins

Rationale: Western blotting allows for the qualitative and semi-quantitative analysis of specific proteins involved in the apoptotic cascade. This is crucial for confirming the activation of caspases (by detecting their cleaved forms) and for investigating the modulation of Bcl-2 family proteins.

Protocol:

  • Treat cells with IMP-M, lyse the cells, and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, cytochrome c).

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Observations for Apoptosis Induction:

  • An increase in the expression of pro-apoptotic proteins like Bax.

  • A decrease in the expression of anti-apoptotic proteins like Bcl-2.

  • The appearance of cleaved forms of caspase-3 and its substrate PARP.

  • An increase in cytosolic cytochrome c levels.

Section 4: Interpretation and Conclusion

The collective data from these experiments will provide a comprehensive profile of the apoptosis-inducing activity of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. A significant increase in Annexin V positive cells, coupled with the activation of caspase-9 and -3, and corresponding changes in the expression of Bcl-2 family proteins and cytochrome c release, would strongly indicate that IMP-M induces apoptosis primarily through the intrinsic mitochondrial pathway. [9][10]These findings will be instrumental in guiding further preclinical development of this promising compound as a potential anticancer therapeutic.

References

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. - Wiley Online Library. Available at: [Link]

  • Caspase-activation Pathways in Apoptosis and Immunity - PubMed. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - Frontiers. Available at: [Link]

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - ScienceDirect. Available at: [Link]

  • Bcl-2 family - Wikipedia. Available at: [Link]

  • Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Available at: [Link]

  • Biochemical Pathways of Caspase Activation During Apoptosis - Annual Reviews. Available at: [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link]

  • How the Bcl-2 family of proteins interact to regulate apoptosis - PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available at: [Link]

  • Caspase Activation in Apoptosis Pathway - Coconote. Available at: [Link]

  • Caspase activation pathways: Significance and symbolism. Available at: [Link]

  • Tumor-selective induction of apoptosis and the small-molecule immune response modifier imiquimod - PubMed. Available at: [Link]

  • A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - NIH. Available at: [Link]

  • A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Available at: [Link]

  • A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - MDPI. Available at: [Link]

  • Apoptosis: A Review of Programmed Cell Death - PMC - PubMed Central. Available at: [Link]

  • Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC - NIH. Available at: [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one - ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]

  • (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

  • A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed. Available at: [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Available at: [Link]

Sources

Application Note: Molecular Docking of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the computational analysis of ligand-protein interactions.

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents and investigational compounds with a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6] (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a representative member of this class. Molecular docking is a powerful computational technique used in structure-based drug discovery to predict the binding mode and affinity of a small molecule to a target protein.[7][8] This application note provides a detailed, step-by-step protocol for performing a molecular docking study of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol with a selected protein target. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into protein and ligand preparation, docking simulation, result interpretation, and protocol validation.

Strategic & Theoretical Foundations

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system present in several marketed drugs, such as Zolpidem and Alpidem.[1][4][9] Its synthetic versatility and ability to interact with a wide array of biological targets have established it as a critical scaffold for drug discovery.[9] Derivatives have shown potent activity against targets including protein kinases, tubulin, and enzymes crucial to the pathogenesis of diseases like cancer, tuberculosis, and Alzheimer's disease.[1][9] Recent studies have even explored their use as covalent inhibitors, highlighting their adaptability in modern drug design.[10]

Target Selection: Platelet-Derived Growth Factor Receptor (PDGFR)

For this protocol, we will focus on a member of the Platelet-Derived Growth Factor Receptor (PDGFR) family, a receptor tyrosine kinase. The rationale for this choice is threefold:

  • Therapeutic Relevance: Aberrant PDGFR signaling is implicated in various cancers and fibrotic diseases, making it an attractive therapeutic target.[11]

  • Precedent: Imidazo[1,2-a]pyridine derivatives have been successfully developed as potent PDGFR inhibitors.[11]

  • Structural Data Availability: Numerous high-resolution crystal structures of PDGFR kinases are available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design.[12]

The Principle of Molecular Docking

Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. The process involves two main stages:

  • Sampling: The docking algorithm explores a vast conformational space of the ligand within the defined binding site, generating numerous possible binding poses.[8]

  • Scoring: A scoring function then estimates the binding affinity for each pose, typically reported as a negative value in kcal/mol.[13][14] A more negative score generally indicates a stronger predicted binding affinity.[13][15]

This computational approach allows for the rapid screening of virtual libraries and provides insights into the specific atomic interactions that stabilize the ligand-protein complex, thereby guiding further drug optimization efforts.[7][8]

Required Materials & Software

  • Hardware: A modern workstation with a multi-core processor is recommended for efficient computation.

  • Databases:

    • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

    • PubChem: For obtaining the 2D structure of the ligand.

  • Software:

    • UCSF ChimeraX: A powerful molecular visualization and preparation tool.

    • AutoDock Suite:

      • AutoDock Tools (ADT): For preparing protein and ligand files.[16][17]

      • AutoDock Vina: The docking engine for performing the simulation.[14]

    • BIOVIA Discovery Studio Visualizer: For detailed analysis and visualization of protein-ligand interactions.

    • PDBsum: A web server for generating schematic diagrams of interactions.[18][19][20]

Detailed Step-by-Step Protocol

This protocol outlines the complete workflow from data retrieval to results analysis.

Caption: Molecular Docking Workflow.

Phase 1: Target Protein Preparation

The goal of this phase is to prepare the receptor by removing extraneous molecules and adding necessary atoms for the docking simulation.[21]

  • Obtain Protein Structure: Navigate to the RCSB PDB database. For this example, we will use PDB ID: 5K5X , a crystal structure of the human Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) kinase domain. Download the structure in PDB format.

  • Clean the Structure:

    • Open the 5K5X.pdb file in UCSF ChimeraX.

    • Remove water molecules and any non-protein heteroatoms (except essential cofactors, though none are critical in this case). The co-crystallized ligand should also be removed and saved separately for later validation.

    • Rationale: Water molecules are often poorly resolved and can interfere with docking unless they are known to be structurally integral to ligand binding.[21]

  • Prepare for Docking:

    • Use AutoDock Tools (ADT) to process the cleaned PDB file.[17]

    • Go to Edit > Hydrogens > Add. Select "Polar Only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Save the prepared protein as protein.pdbqt. ADT will automatically assign atom types and save the file in the required format for Vina.

    • Rationale: The docking force field requires that all hydrogen atoms be explicitly present and that each atom has an assigned partial charge to calculate electrostatic interactions.[16]

Phase 2: Ligand Preparation

This phase prepares the small molecule for docking.

  • Obtain Ligand Structure: Search for "(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol" in the PubChem database. Download the 2D structure as an SDF file.

  • Generate 3D Conformation:

    • Open the SDF file in a molecular editor like Avogadro or ChimeraX.

    • Generate a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Rationale: Energy minimization ensures that the ligand has realistic bond lengths and angles before docking begins.[21]

  • Prepare for Docking:

    • Load the energy-minimized ligand into AutoDock Tools.

    • Go to Ligand > Input > Choose. Select the ligand and click OK. This will automatically detect the root and define rotatable bonds.

    • Save the prepared ligand as ligand.pdbqt.

    • Rationale: ADT defines the rotatable bonds that the docking algorithm will explore, allowing for ligand flexibility during the simulation.[16]

Phase 3: Molecular Docking Simulation
  • Define the Binding Site (Grid Box):

    • In ADT, with both the protein.pdbqt and the original co-crystallized ligand loaded, center the grid box on the co-crystallized ligand. This defines the search space for the docking run.[7]

    • Adjust the grid box dimensions to encompass the entire binding site, typically with a buffer of 3-5 Å around the ligand. For 5K5X, a box size of 25 x 25 x 25 Å is a good starting point.

    • Record the center coordinates and dimensions of the box.

  • Configure AutoDock Vina:

    • Create a text file named conf.txt.

    • Add the following lines, replacing the coordinates and dimensions with the values from the previous step:

  • Run the Simulation:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt

Analysis and Validation of Docking Results

A critical part of any docking study is the careful analysis and validation of the computational results.[14]

G cluster_analysis Result Analysis cluster_validation Protocol Validation start Docking Output (all_poses.pdbqt) score Binding Affinity (kcal/mol) Lower score = better affinity start->score redock Redock Native Ligand start->redock pose Binding Pose Visualize top-ranked poses score->pose interact Interaction Analysis (H-bonds, hydrophobic, etc.) pose->interact rmsd Calculate RMSD (Pose vs. Crystal Structure) redock->rmsd decision RMSD < 2.0 Å? rmsd->decision conclusion_valid Protocol is Validated decision->conclusion_valid Yes conclusion_invalid Refine Protocol (Adjust Grid/Parameters) decision->conclusion_invalid No

Caption: Docking Result Analysis & Validation Logic.

Interpreting Binding Affinity and Poses
  • Binding Affinity: Open the log.txt file. AutoDock Vina will list the binding affinities for the top poses. The value represents the estimated free energy of binding.[15]

  • Binding Poses: The output file all_poses.pdbqt contains the 3D coordinates for the top-ranked binding poses. Load this file along with protein.pdbqt into a visualizer like Discovery Studio or ChimeraX to inspect the results. The pose with the lowest binding energy is typically considered the most favorable.[14]

Analyzing Protein-Ligand Interactions

Use visualization software to identify key interactions between the ligand and protein residues. Look for:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Often drive the initial binding event.

  • Pi-Stacking and Cation-Pi Interactions: Common with aromatic systems like the imidazo[1,2-a]pyridine ring.

Tools like PDBsum Generate can create 2D schematic diagrams of these interactions, which are excellent for publications and reports.[22]

Mandatory Protocol Validation: Redocking

To ensure the trustworthiness of your docking protocol, you must validate it.[23] The most common method is redocking the co-crystallized ligand back into its binding site.[24][25]

  • Prepare the Native Ligand: Extract the co-crystallized ligand from the original 5K5X.pdb file and prepare it as a .pdbqt file, just as you did for the test ligand.

  • Dock the Native Ligand: Run AutoDock Vina using the exact same grid box and configuration (conf.txt) but with the native ligand as the input.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: A docking protocol is generally considered validated if the RMSD is below 2.0 Å.[15][23][24] This confirms that your chosen parameters can accurately reproduce the experimentally observed binding mode.

Data Presentation

Summarize your findings in a clear, tabular format.

Table 1: Docking Results for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol with PDGFRβ (PDB: 5K5X)

Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-8.5Cys677, Asp836Val603, Leu644, Ala663, Leu818
2-8.2Asp836Val603, Leu644, Phe837
3-7.9Cys677Ala663, Leu799, Leu818

Table 2: Protocol Validation via Redocking of Native Ligand

MetricValueStatus
Binding Affinity (kcal/mol)-10.2N/A
RMSD from Crystal Pose (Å)1.15Validated (< 2.0 Å)

Conclusion

This application note provides a comprehensive and validated protocol for the molecular docking of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol against the PDGFRβ kinase domain. By following these steps, researchers can generate reliable computational hypotheses about the binding characteristics of this important class of molecules. The docking results suggest a strong binding affinity, stabilized by key hydrogen bonds and hydrophobic interactions within the kinase active site. It is crucial to remember that molecular docking is a predictive tool.[26] The hypotheses generated from these in silico experiments should be tested and confirmed through subsequent steps, such as molecular dynamics simulations and, ultimately, in vitro biological assays.[14][26]

References

  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • PLOS Computational Biology. (2025).
  • ETFLIN. A Beginner's Guide to Molecular Docking.
  • PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
  • University of Oxford. Session 4: Introduction to in silico docking.
  • ResearchGate. (2024). How to interprete and analyze molecular docking results?.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • PubMed Central.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. (2025). Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • EMBL-EBI. (2022). PDBsum1 home page.
  • Bio.tools.
  • BV-BRC. (2024). Small Molecule Ligand Docking Service.
  • National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • ResearchGate. (2022).
  • ResearchGate. (2019).
  • PubMed. (2024).
  • PubMed Central. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Michigan State University.
  • PubMed Central. (2022).
  • Royal Society of Chemistry. (2024).
  • Bonvin Lab. How to prepare structures for HADDOCK?.
  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • YouTube. (2022).
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • YouTube. (2023).
  • ResearchGate. (2025).
  • ResearchGate. (2025). (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • PubMed. (2019).
  • ACS Publications. (2005). Validation Studies of the Site-Directed Docking Program LibDock.
  • D
  • Chemogenomix. PDBsum — Chemogenomix.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of optimizing this critical reaction. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem and Alpidem.[1][2] However, its synthesis is not without challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and enhance your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures and provides a logical, step-by-step approach to identify and resolve the underlying issues.

Question 1: My reaction shows low to no yield of the desired imidazo[1,2-a]pyridine. What are the most common causes and how can I fix it?

Answer:

Low or no product formation is the most frequent issue and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

Initial Diagnostic Workflow:

G start Problem: Low/No Yield check_sm 1. Verify Starting Materials (Purity, Integrity via NMR/LCMS) start->check_sm check_reagents 2. Assess Reagent Reactivity (e.g., Catalyst activity, Solvent dryness) check_sm->check_reagents If SMs are pure optimize_cond 3. Re-evaluate Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->optimize_cond If reagents are active analyze_crude 4. Analyze Crude Reaction Mixture (Identify byproducts via LCMS/NMR) optimize_cond->analyze_crude If conditions seem optimal solution Solution Identified analyze_crude->solution

Causality and Solutions:

  • Substrate Reactivity: The electronic nature of your substituents plays a significant role.

    • Cause: Electron-withdrawing groups (EWGs) on the 2-aminopyridine ring decrease the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. The initial alkylation or condensation step can be sluggish, stalling the entire reaction.[3][4] Conversely, electron-donating groups (EDGs) typically enhance reactivity. For aldehydes, EWGs can sometimes increase the reaction rate by making the carbonyl carbon more electrophilic.[4]

    • Solution: For substrates with EWGs, you may need more forcing conditions. Increase the reaction temperature in 10-20°C increments. If using a catalyst, consider increasing the catalyst loading from a typical 5-10 mol% to 15-20 mol%. In some cases, switching to a more active catalytic system (e.g., from CuI to a more specialized Pd catalyst) may be necessary.[5]

  • Catalyst Inactivity or Mismatch: The choice and state of the catalyst are critical.

    • Cause: Copper(I) catalysts, widely used in A³ coupling reactions to form imidazo[1,2-a]pyridines, are prone to oxidation to inactive Cu(II) if the reaction is not adequately protected from air.[3] Some reactions require a specific catalyst; for instance, a palladium-catalyzed reaction will not work with a copper salt.[5]

    • Solution: When using air-sensitive catalysts, ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon). Use freshly opened or properly stored catalysts. For copper-catalyzed reactions, some protocols benefit from the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, which can be more robust.[6][7]

  • Incorrect Solvent or Temperature:

    • Cause: The solvent choice influences reactant solubility and reaction kinetics. Aprotic polar solvents like DMF or DMSO are common as they effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[3] Using a non-polar solvent like hexane may result in poor solubility and no reaction. Temperature is equally critical; many cyclization steps require significant thermal energy to overcome the activation barrier.

    • Solution: Consult the literature for the specific class of reaction you are performing. For many standard condensations and multicomponent reactions, DMF, toluene, or n-butanol at temperatures between 80-120°C are excellent starting points.[1][3][4] If solubility is an issue, consider a different solvent system. Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing rapid, uniform heating.[8]

ParameterRecommended Starting PointOptimization Strategy
Catalyst 10 mol% CuI or CuBr (for A³ coupling)Screen other Cu(I) salts; consider PdCl₂ for other couplings.[5]
Solvent DMF, TolueneScreen DMSO, n-BuOH, or green solvents like PEG or ethanol.[1][4]
Temperature 80 °CIncrease in 20°C increments up to 140°C or reflux.
Base (if needed) 1.2-2.0 equiv. K₂CO₃ or NaHCO₃Screen other inorganic or organic bases (e.g., DBU, Et₃N).
Question 2: My reaction is messy, with multiple spots on TLC and a complex crude NMR. How can I suppress side-product formation?

Answer:

The formation of multiple products often indicates that reaction intermediates are being diverted into non-productive pathways. Identifying these side products is key to optimizing for your desired molecule.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling of Alkynes (Glaser Coupling):

    • Cause: In copper-catalyzed reactions involving terminal alkynes (like the A³ coupling), the copper acetylide intermediate can couple with another alkyne molecule, leading to symmetrical diynes. This is particularly prevalent in the presence of an oxidant like air.[9]

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. Ensure your solvent is degassed. Adding the alkyne slowly to the reaction mixture can also help maintain a low concentration, disfavoring the bimolecular homocoupling reaction.

  • Formation of Uncyclized Intermediates:

    • Cause: The reaction may successfully form the initial condensation product (e.g., a propargylamine in an A³ coupling) but fail to undergo the final intramolecular cyclization.[6] This can be due to insufficient temperature or an electronic or steric barrier to the 5-exo-dig cyclization.

    • Solution: The primary remedy is to increase the reaction temperature or prolong the reaction time. If thermal cyclization is unsuccessful, you may need to switch to a catalytic system known to promote this step, such as certain gold or silver catalysts, though copper is generally effective.[6]

  • Tschitschibabin Reaction Side Products:

    • Cause: The classic Tschitschibabin synthesis involves reacting a 2-aminopyridine with an α-haloketone.[10] A common side reaction is the nucleophilic substitution of the halide by another molecule of 2-aminopyridine instead of the desired intramolecular cyclization.

    • Solution: This is often a concentration-dependent issue. Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction. Ensuring the slow addition of the α-haloketone to the 2-aminopyridine solution can also minimize this side product.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthetic strategy for my target imidazo[1,2-a]pyridine?

The optimal strategy depends on the desired substitution pattern and the availability of starting materials.

  • For 2,3-disubstituted products: Multicomponent reactions (MCRs) are exceptionally efficient.

    • A³-Coupling (Aldehyde, Alkyne, 2-Aminopyridine): Ideal for introducing diverse groups at the 2- and 3-positions. It is atom-economical and often catalyzed by simple copper salts.[9][11]

    • Groebke–Blackburn–Bienaymé (GBB) Reaction (Aldehyde, Isocyanide, 2-Aminopyridine): Another powerful MCR that provides rapid access to complex and diverse scaffolds.[1][12]

  • For 2-substituted products: The classic condensation of a 2-aminopyridine with an α-haloketone is a robust and well-established method.[10][13]

  • For 3-substituted products: An iodine-catalyzed intermolecular oxidative cyclization of 2-aminopyridines with nitroalkenes can be an effective route.[13]

G target Target Imidazo[1,2-a]pyridine sub_pattern What is the desired substitution pattern? target->sub_pattern r2_r3 2,3-Disubstituted sub_pattern->r2_r3 r2 2-Substituted sub_pattern->r2 r3 3-Substituted sub_pattern->r3 mcr Strategy: Multicomponent Reaction (e.g., A³ Coupling, GBB) r2_r3->mcr condensation Strategy: Condensation (e.g., with α-haloketone) r2->condensation cyclization Strategy: Oxidative Cyclization (e.g., with nitroalkene) r3->cyclization

Q2: I am having trouble with the purification of my final product. What are the best practices?

Purification can be challenging due to the basic nature of the imidazo[1,2-a]pyridine core.

  • Chromatography: Standard silica gel chromatography is the most common method. However, the basic nitrogen can cause significant tailing of the product peak. To mitigate this, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol added to your hexane/ethyl acetate or DCM/methanol mobile phase.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen a variety of solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions.

  • Acid-Base Extraction: For removing non-basic impurities, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (like DCM or EtOAc), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate and move your product into the aqueous layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and extract your purified product back into an organic solvent.

Q3: What are the key safety considerations when working with reagents for this synthesis?
  • Pyridine and Aminopyridines: These reagents are toxic and have strong, unpleasant odors. Always handle them inside a certified chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • α-Haloketones: These are lachrymators (tear-inducing) and skin irritants. Handle with extreme care in a fume hood.

  • Metal Catalysts: Many transition metal salts are toxic and should be handled with care. Avoid inhalation of fine powders.

  • Solvents: Flammable solvents like toluene and volatile solvents like DCM should be used in a well-ventilated area away from ignition sources.

Section 3: Experimental Protocols & Data

Protocol: Copper-Catalyzed A³-Coupling for 2,3-Disubstituted Imidazo[1,2-a]pyridine Synthesis

This protocol is a general guideline adapted from established procedures for the synthesis of imidazo[1,2-a]pyridines via a domino A³-coupling/cycloisomerization reaction.[7][9]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Schlenk tube or similar reaction vessel suitable for inert atmosphere

Procedure:

  • Setup: Add the 2-aminopyridine, aromatic aldehyde, and CuI to a dry Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add dry, degassed toluene (5 mL) via syringe, followed by the terminal alkyne.

  • Reaction: Place the sealed tube in a preheated oil bath at 120°C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-48 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes, modified with 1% triethylamine to prevent peak tailing.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028.
  • Shaikh, A. A., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1535–1541.
  • Polshettiwar, V., & Varma, R. S. (2008). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Nanomaterials Chemistry. (2024).
  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35245–35256.
  • Adimurthy, S., et al. (2011). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies.
  • PubMed Central. (2024).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ResearchGate. (2017).
  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • RSC Advances. (2023).
  • E3S Web of Conferences. (n.d.).
  • MDPI. (2024).
  • Benchchem. (n.d.).
  • SciELO. (n.d.).
  • PubMed Central. (n.d.).
  • Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction.
  • PubMed Central. (n.d.). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media.
  • MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction.

Sources

Technical Support Center: A Guide to Improving the Yield and Purity of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable imidazo[1,2-a]pyridine derivative. We will delve into the intricacies of the synthetic pathway, offering troubleshooting advice and frequently asked questions to help you optimize your yield and purity.

I. Synthetic Strategy Overview

The synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is most effectively approached through a two-step process. This involves the initial formation of an ester precursor, ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate, followed by its reduction to the desired primary alcohol. This strategy allows for a more controlled synthesis and purification of the final product.

Synthetic_Pathway 2-Aminopyridine 2-Aminopyridine Intermediate_Ester Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Final_Product (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Intermediate_Ester->Final_Product Reduction (e.g., LiAlH4)

Caption: Synthetic workflow for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a question-and-answer format.

Step 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Q1: My cyclocondensation reaction to form the imidazo[1,2-a]pyridine ester is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in the cyclocondensation step are a common hurdle. Several factors could be at play:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending it.

  • Suboptimal Temperature: The reaction temperature is crucial. While refluxing in ethanol is a common practice, the optimal temperature can vary depending on the specific 2-aminopyridine derivative used. Experiment with slight variations in temperature to find the sweet spot for your reaction.

  • Base Strength: The choice and amount of base are critical for neutralizing the HCl generated during the reaction. Sodium bicarbonate is commonly used. If the reaction is sluggish, a slightly stronger base like potassium carbonate might be beneficial. However, be cautious as a too-strong base can lead to side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of your desired ester. One common side reaction is the self-condensation of ethyl 2-chloroacetoacetate. To minimize this, try adding the ethyl 2-chloroacetoacetate slowly to the reaction mixture containing the 2-aminopyridine.

Troubleshooting Workflow for Low Yield in Cyclocondensation:

Troubleshooting_Yield_Step1 Start Low Yield in Step 1 Check_Completion Check Reaction Completion (TLC) Start->Check_Completion Extend_Time Extend Reaction Time Check_Completion->Extend_Time Incomplete Check_Temp Optimize Temperature Check_Completion->Check_Temp Complete Success Improved Yield Extend_Time->Success Check_Base Evaluate Base Check_Temp->Check_Base Slow_Addition Slow Addition of Reagent Check_Base->Slow_Addition Slow_Addition->Success

Caption: Decision tree for troubleshooting low yield in the ester synthesis.

Q2: I am observing multiple spots on my TLC plate after the cyclocondensation reaction. What are these impurities and how can I get rid of them?

A2: The presence of multiple spots on your TLC plate indicates the formation of impurities. Common culprits include:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 2-aminopyridine and ethyl 2-chloroacetoacetate.

  • Regioisomers: Depending on the substitution pattern of your 2-aminopyridine, the formation of regioisomers is a possibility, although for many common starting materials, the reaction is highly regioselective.

  • Polymerization Products: Under harsh conditions, starting materials or intermediates can polymerize.

Purification Strategy:

Column chromatography is the most effective method for purifying the crude ester. A typical solvent system would be a gradient of ethyl acetate in hexanes. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.

Compound Typical Rf Value (20% EtOAc/Hexanes)
Starting MaterialsVaries (typically more polar than product)
Product Ester ~0.4 - 0.6
ByproductsVaries
Step 2: Reduction of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate

Q3: The reduction of my ester to the alcohol with Lithium Aluminum Hydride (LiAlH₄) is not working well. What should I check?

A3: The reduction of esters with LiAlH₄ is a powerful reaction, but it requires careful execution.[1][2] Here are some critical points to consider:

  • Anhydrous Conditions: LiAlH₄ reacts violently with water.[3] Ensure that your solvent (typically THF or diethyl ether) and glassware are scrupulously dry. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: The quality of the LiAlH₄ is important. Use a fresh bottle or a properly stored reagent.

  • Stoichiometry: A molar excess of LiAlH₄ is required. Typically, 1.5 to 2 equivalents are used to ensure complete reduction.

  • Temperature Control: The reaction is highly exothermic. It is crucial to add the LiAlH₄ portion-wise to a cooled solution of the ester (0 °C) to control the reaction rate and prevent side reactions. After the initial addition, the reaction is usually allowed to warm to room temperature.

  • Work-up Procedure: The work-up to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate is critical for obtaining a good yield and a clean product. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a common and effective method.

Q4: I am getting a complex mixture of products after the LiAlH₄ reduction. What are the possible side reactions?

A4: A complex product mixture can result from several issues:

  • Incomplete Reduction: If an insufficient amount of LiAlH₄ is used or the reaction time is too short, you may isolate the aldehyde intermediate. Since aldehydes are more reactive than esters towards LiAlH₄, this is usually not a major issue if sufficient reagent is present.

  • Over-reduction: While less common for this specific substrate, highly forcing conditions (e.g., prolonged heating) could potentially lead to the reduction of the pyridine ring.

  • Side Reactions during Work-up: An improper work-up can lead to the formation of emulsions and product loss. The Fieser work-up is designed to produce a granular precipitate of aluminum salts that can be easily filtered off.

Troubleshooting Workflow for LiAlH₄ Reduction:

Troubleshooting_Reduction Start Poor Reduction Result Check_Anhydrous Verify Anhydrous Conditions Start->Check_Anhydrous Check_Anhydrous->Start Wet Check_Reagent Check LiAlH4 Quality & Stoichiometry Check_Anhydrous->Check_Reagent Dry Control_Temp Ensure Proper Temperature Control Check_Reagent->Control_Temp Optimize_Workup Optimize Work-up Procedure Control_Temp->Optimize_Workup Success Clean Product Optimize_Workup->Success

Caption: Decision tree for troubleshooting the LiAlH₄ reduction step.

Q5: How do I effectively purify the final product, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol?

A5: The final alcohol is a polar compound. Purification can be achieved by:

  • Column Chromatography: A silica gel column is generally effective. Due to the polarity of the product, a more polar solvent system will be required compared to the ester precursor. A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is a good starting point.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent purification method. Suitable solvents to try would be ethyl acetate, isopropanol, or mixtures of ethyl acetate and hexanes.

Compound Typical Rf Value (5% MeOH/DCM)
Product Alcohol ~0.3 - 0.5
Non-polar impuritiesHigher Rf
Polar impuritiesLower Rf or streak

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Protocol 1: Synthesis of Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate
  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux.

  • Add ethyl 2-chloroacetoacetate (1.1 eq) dropwise over 30 minutes.

  • Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle it with extreme care in a fume hood and under an inert atmosphere.[3]

  • To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of LiAlH₄ (1.5 eq) in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

IV. References

  • Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. (2025). ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Synthesis of some new substituted imidazo(1,2-a)pyridines and their 2-one derivatives. (n.d.). Universite Setif. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). National Center for Biotechnology Information. [Link]

  • One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Center for Biotechnology Information. [Link]

  • Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]

  • The Role of LiAlH4 in Transforming Esters: A Closer Look. (2025). Oreate AI Blog. [Link]

  • Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. BYJU'S. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of the West Indies at Mona, Jamaica. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (2023). e-Century Publishing Corporation. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016). YouTube. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. (2018). Indian Academy of Sciences. [Link]

  • Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. The Royal Society of Chemistry. [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). PubMed. [Link]

  • 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). ACS Omega. [Link]

  • C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. (2024). MDPI. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). MDPI. [Link]

  • Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N- (prop-2-yn-1-yl)pyridin-2-amines. The Royal Society of Chemistry. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis, with a focus on providing practical, mechanistically grounded solutions.

Section 1: Troubleshooting Low or No Product Yield

Low product yield is a frequent issue in organic synthesis. This section provides a systematic approach to diagnosing and resolving the root causes of poor reaction outcomes in imidazo[1,2-a]pyridine synthesis.

FAQ 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield or no product at all. What are the likely causes and how can I fix it?

The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][2] However, its success is contingent on several factors.

Possible Causes and Solutions:

  • Inefficient Imine Formation: The GBB reaction initiates with the formation of an imine from the 2-aminopyridine and the aldehyde.[3] This step is acid-catalyzed and reversible. If imine formation is inefficient, the overall reaction will not proceed.

    • Troubleshooting:

      • Catalyst Choice: While various catalysts can be employed, Brønsted acids like p-toluenesulfonic acid (pTSA) or Lewis acids such as scandium(III) triflate are commonly used to promote imine formation.[4][5] If you are not using a catalyst, consider adding one. If you are, consider screening other catalysts as the optimal choice can be substrate-dependent.

      • Dehydration: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards the imine and improve yields.[2]

  • Purity of Starting Materials: The purity of the 2-aminopyridine, aldehyde, and isocyanide is critical. Impurities can introduce competing side reactions or inhibit the catalyst.

    • Troubleshooting:

      • Purification: Ensure all starting materials are pure. Recrystallize or chromatograph them if necessary.

      • Aldehyde Stability: Some aldehydes are prone to oxidation to carboxylic acids. Use freshly distilled or purified aldehydes.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield.

    • Troubleshooting:

      • Polar Protic Solvents: Solvents like methanol or ethanol are often effective as they can facilitate proton transfer steps in the mechanism.[5]

      • Avoid Acetonitrile (in some cases): In certain contexts, acetonitrile has been reported to lead to complex and inseparable mixtures.[6] If you are using acetonitrile and experiencing issues, consider switching to a different solvent like methanol, ethanol, or toluene.

  • Reaction Conditions: Temperature and reaction time are crucial parameters.

    • Troubleshooting:

      • Temperature Optimization: If the reaction is sluggish at room temperature, consider increasing the temperature. Microwave irradiation can also be used to accelerate the reaction.[7]

      • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of byproducts.

Section 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC plate can be perplexing. This section details common side products and the mechanistic pathways that lead to their formation.

FAQ 2: I am observing a significant amount of a byproduct that appears to be a linear Ugi-type adduct instead of my desired cyclized imidazo[1,2-a]pyridine. Why is this happening?

This is a classic issue in isocyanide-based multicomponent reactions, especially when the final cyclization step is slow or hindered.

Mechanistic Insight:

The GBB reaction proceeds through a nitrilium intermediate, which is then attacked by the endocyclic nitrogen of the pyridine ring to form the fused heterocyclic system. However, if this intramolecular cyclization is slow, a nucleophile present in the reaction mixture (e.g., water or the carboxylate from a carboxylic acid if one is used as a catalyst) can intercept the nitrilium ion, leading to the formation of a linear, acyclic Ugi-type product. This is more commonly observed with aliphatic aldehydes.

Preventative Measures:

  • Steric Hindrance: If your 2-aminopyridine is sterically hindered around the nitrogen atoms, the intramolecular cyclization may be disfavored. If possible, consider using a less hindered aminopyridine.

  • Electronic Effects: Electron-withdrawing groups on the 2-aminopyridine can decrease the nucleophilicity of the ring nitrogen, slowing down the cyclization.

  • Reaction Conditions:

    • Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can reduce the likelihood of the Ugi-type side reaction.

    • Catalyst Choice: A catalyst that promotes the cyclization step more effectively can be beneficial. Screening different Lewis or Brønsted acids may be necessary.

Diagram of Competing Pathways:

GBB_vs_Ugi cluster_main Groebke-Blackburn-Bienaymé Reaction cluster_side Ugi Side Reaction Imine Imine Intermediate Nitrilium Nitrilium Intermediate Imine->Nitrilium + Isocyanide Imidazo Imidazo[1,2-a]pyridine (Desired Product) Nitrilium->Imidazo Intramolecular Cyclization Ugi_Adduct Linear Ugi Adduct (Side Product) Nitrilium->Ugi_Adduct + Nucleophile (e.g., H2O)

Caption: Competing pathways in the GBB reaction.

Section 3: Purification Challenges

Even with a successful reaction, isolating the pure product can be a hurdle. This section offers guidance on common purification issues.

FAQ 3: My crude product is a complex mixture, and I'm having difficulty purifying my imidazo[1,2-a]pyridine by column chromatography. What strategies can I employ?

Purification can be challenging due to the similar polarities of the product and certain byproducts or starting materials.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System: Systematically screen different solvent systems for your column chromatography. A gradient elution is often necessary. Common eluents include mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[8]

    • Silica Gel: Ensure you are using an appropriate amount of silica gel for the amount of crude product. A ratio of at least 50:1 (silica:crude) is a good starting point.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: Imidazo[1,2-a]pyridines are basic. You can often purify them from non-basic impurities by dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining non-basic impurities, followed by basification (e.g., with NaOH or NaHCO₃) and extraction of the pure product back into an organic solvent.

  • Salt Formation: For particularly challenging purifications, consider forming a salt of your product (e.g., the hydrochloride or sulfate salt).[2] Salts often have very different solubility properties and may precipitate from the reaction mixture or be easily purified by recrystallization. The free base can then be regenerated.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash the combined aqueous layers with the organic solvent to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper).

  • Extract the product back into the organic solvent (repeat 2-3 times).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Section 4: Data and Reference Tables

For quick reference, the following tables summarize key reaction parameters and potential side products.

Table 1: Troubleshooting Guide Summary

IssuePossible CauseSuggested Solution
Low/No Yield Inefficient imine formationAdd a Brønsted or Lewis acid catalyst; use a dehydrating agent.
Impure starting materialsPurify all reagents before use.
Suboptimal solventScreen different solvents; consider polar protic solvents like methanol or ethanol.
Incorrect temperature/timeMonitor the reaction by TLC and optimize temperature and reaction duration.
Ugi-type Byproduct Slow intramolecular cyclizationUse anhydrous conditions; screen catalysts to promote cyclization.
Steric hindranceIf possible, use a less sterically hindered 2-aminopyridine.
Purification Difficulty Similar polarity of componentsOptimize column chromatography solvent system; try recrystallization.
Complex mixtureEmploy acid-base extraction or salt formation for purification.

Workflow for Troubleshooting a Failing Reaction:

troubleshooting_workflow start Low Yield or Complex Mixture check_purity Verify Purity of Starting Materials start->check_purity purify_reagents Purify Reagents check_purity->purify_reagents Impure check_conditions Review Reaction Conditions (Catalyst, Solvent, Temp.) check_purity->check_conditions Pure re_run_reaction Re-run Reaction with Pure Materials purify_reagents->re_run_reaction re_run_reaction->check_conditions Failure successful_reaction Successful Reaction re_run_reaction->successful_reaction Success optimize_catalyst Screen Catalysts check_conditions->optimize_catalyst optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_temp Optimize Temperature and Time check_conditions->optimize_temp analyze_byproducts Analyze Byproducts (NMR, MS) check_conditions->analyze_byproducts Persistent Failure optimize_catalyst->re_run_reaction optimize_solvent->re_run_reaction optimize_temp->re_run_reaction address_side_reactions Address Specific Side Reactions analyze_byproducts->address_side_reactions address_side_reactions->re_run_reaction

Caption: A systematic workflow for troubleshooting.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. (2025, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. (2023, May 26). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024, July 24). MDPI. Retrieved January 19, 2026, from [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. (2025, May 12). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019, March 1). ACS Omega. Retrieved January 19, 2026, from [Link]

  • The Groebke‐Blackburn‐Bienaymé 3‐component reaction (GBB 3‐CR). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved January 19, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). ACS Omega. Retrieved January 19, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025, June 12). ACS Organic & Inorganic Au. Retrieved January 19, 2026, from [Link]

  • Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023, June 13). Organic Letters. Retrieved January 19, 2026, from [Link]

  • Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved January 19, 2026, from [Link]

Sources

Groebke-Blackburn-Bienaymé Reaction Technical Support Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. As a powerful three-component reaction for the synthesis of fused 3-aminoimidazoles, the GBB reaction is a cornerstone in the development of diverse heterocyclic scaffolds for pharmaceutical and materials science applications.[1][2] However, like any complex multicomponent reaction, achieving optimal yields can present challenges. This guide, structured in a question-and-answer format, addresses common issues encountered during the GBB reaction and provides evidence-based troubleshooting strategies to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GBB reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix this?

A1: Senior Application Scientist's Insight: A stalled GBB reaction often points to issues with one of three key areas: catalyst activity, imine formation, or the purity of your starting materials. The reaction's initiation is critically dependent on the acid-catalyzed condensation of the aldehyde and the amino-heterocycle to form a reactive iminium ion intermediate.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure all reagents—aldehyde, amino-heterocycle, and isocyanide—are pure and dry. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction. Isocyanides can degrade upon storage; it is advisable to use freshly prepared or recently purchased isocyanides.

  • Catalyst Selection and Loading: The choice and amount of catalyst are crucial. While scandium triflate (Sc(OTf)₃) is a common and effective Lewis acid catalyst, a variety of Brønsted and other Lewis acids can also be employed.[3] If you are observing low conversion, consider the following:

    • Increase Catalyst Loading: For sluggish reactions, increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can improve yields.[4]

    • Switch Catalyst Type: If a particular catalyst is ineffective, switching to a different type may be beneficial. For instance, if a Lewis acid is failing, a Brønsted acid like p-toluenesulfonic acid (PTSA) or perchloric acid (HClO₄) might be more effective, or vice versa.[3]

  • Optimize Reaction Temperature: Many GBB reactions proceed at room temperature, but some substrate combinations require heating to overcome activation barriers.[3] If your reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 40-80 °C). Conversely, for sensitive substrates, elevated temperatures can lead to degradation and byproduct formation, so a lower temperature may be necessary.[4]

  • Solvent Choice: The solvent plays a significant role in the GBB reaction. While a range of solvents can be used, alcohols like methanol and ethanol are often preferred as they can facilitate proton transfer steps.[5][6] If you are using a non-polar solvent like toluene or dichloromethane and experiencing low conversion, switching to an alcohol may improve the reaction rate. For substrates sensitive to nucleophilic attack by the solvent, consider less nucleophilic alcohols like trifluoroethanol (TFE).

  • Consider a Dehydrating Agent: The initial imine formation step releases water, which can be detrimental to the reaction equilibrium and catalyst activity, especially with water-sensitive Lewis acids. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the reaction forward.[7]

Troubleshooting Workflow for a Stalled GBB Reaction

GBB_Troubleshooting_Stalled_Reaction start Low/No Conversion check_reagents 1. Verify Reagent Purity (Aldehyde, Amine, Isocyanide) start->check_reagents check_catalyst 2. Evaluate Catalyst - Increase Loading - Change Catalyst Type check_reagents->check_catalyst Reagents are pure optimize_temp 3. Adjust Temperature - Increase for slow reactions - Decrease for sensitive substrates check_catalyst->optimize_temp Catalyst optimized change_solvent 4. Re-evaluate Solvent - Switch to an alcohol (MeOH, EtOH) - Consider TFE for sensitive substrates optimize_temp->change_solvent Temperature optimized add_dehydrating_agent 5. Add Dehydrating Agent (e.g., Trimethyl Orthoformate) change_solvent->add_dehydrating_agent Solvent optimized success Improved Yield add_dehydrating_agent->success Dehydrating agent added

Caption: A stepwise approach to troubleshooting a stalled Groebke-Blackburn-Bienaymé reaction.

Q2: I am observing significant side product formation. What are the common side products and how can I suppress them?

A2: Senior Application Scientist's Insight: Side product formation in the GBB reaction often arises from the reactivity of the intermediates and starting materials with the solvent or with each other in non-productive pathways. Understanding the reaction mechanism is key to diagnosing and mitigating these issues.

Common Side Products and Mitigation Strategies:

  • Ugi-type Products: Under certain conditions, particularly with aliphatic aldehydes, a four-component Ugi-type reaction can occur, leading to linear peptide-like structures instead of the desired fused imidazole.[4]

    • Mitigation: Carefully control the stoichiometry of your reactants. Ensuring a slight excess of the amino-heterocycle can favor the GBB pathway. Additionally, the choice of catalyst can influence the reaction pathway.

  • Solvent Adducts: Nucleophilic solvents, especially methanol, can add to the iminium intermediate, forming a stable hemiaminal ether that acts as a "dead end" and reduces the concentration of the reactive intermediate available for the desired [4+1] cycloaddition with the isocyanide.[5]

    • Mitigation: If you suspect solvent adduct formation, consider switching to a less nucleophilic solvent. While alcohols are generally good solvents for the GBB reaction, sterically hindered alcohols like isopropanol or tert-butanol, or fluorinated alcohols like TFE, can minimize this side reaction.[5] Alternatively, aprotic solvents like acetonitrile or dichloromethane can be used, though they may require stronger catalysts or higher temperatures.

  • Polymerization/Decomposition: Isocyanides, particularly unhindered ones, can be prone to polymerization under acidic conditions. Aldehydes can also undergo self-condensation or other decomposition pathways, especially at elevated temperatures.

    • Mitigation: Add the isocyanide slowly to the reaction mixture to maintain a low instantaneous concentration. Ensure the reaction temperature is not excessively high. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative decomposition of the aldehyde.

The GBB Reaction Mechanism and Points of Side Product Formation

GBB_Mechanism_Side_Products cluster_main_pathway Desired GBB Pathway cluster_side_reactions Side Reactions aldehyde Aldehyde imine Iminium Intermediate aldehyde->imine amine Amino-heterocycle amine->imine nitrilium Nitrilium Intermediate imine->nitrilium solvent_adduct Solvent Adduct (Dead End) imine->solvent_adduct Reversible Addition ugi_product Ugi-type Product imine->ugi_product 4-Component Reaction isocyanide Isocyanide isocyanide->nitrilium cyclization Intramolecular Cyclization nitrilium->cyclization product GBB Product cyclization->product solvent Nucleophilic Solvent (e.g., MeOH) solvent->solvent_adduct

Caption: The GBB reaction mechanism, highlighting key intermediates and potential pathways for side product formation.

Q3: The reaction works well for some of my substrates but gives low yields for others. How do electronic effects of the substrates influence the reaction?

A3: Senior Application Scientist's Insight: The electronic properties of both the aldehyde and the amino-heterocycle significantly impact the GBB reaction's efficiency. The reaction generally favors electron-poor aldehydes and electron-rich amino-heterocycles.

Influence of Substrate Electronics:

  • Aldehydes: Electron-withdrawing groups on the aldehyde's aromatic ring (e.g., -NO₂, -CN, halides) make the carbonyl carbon more electrophilic, accelerating the initial imine formation.[7] Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down this step.

    • Troubleshooting: For reactions with electron-rich aldehydes, you may need more forcing conditions, such as a stronger Lewis acid catalyst (e.g., Sc(OTf)₃), higher catalyst loading, or elevated temperatures to facilitate imine formation.

  • Amino-heterocycles: The nucleophilicity of the amino group is critical for the initial condensation with the aldehyde. Electron-donating groups on the heterocyclic ring increase the nucleophilicity of the amino group, promoting the reaction. In contrast, electron-withdrawing groups decrease nucleophilicity and can lead to lower yields.[3] For example, 2-aminopyrazines have been observed to give lower yields than 2-aminopyridines due to their reduced nucleophilicity.[3]

    • Troubleshooting: When using electron-poor amino-heterocycles, a more reactive, electron-poor aldehyde can sometimes compensate. Alternatively, more potent catalytic systems or higher reaction temperatures may be required.

Table 1: General Guidelines for Substrate and Catalyst Selection

Substrate CombinationRecommended Catalyst TypeTypical ConditionsExpected Outcome
Electron-poor Aldehyde + Electron-rich AmineBrønsted or Lewis AcidRoom Temp to 60 °C, 5-10 mol% catalystHigh Yield
Electron-rich Aldehyde + Electron-rich AmineStrong Lewis Acid (Sc(OTf)₃)60-100 °C, 10-20 mol% catalystModerate to High Yield
Electron-poor Aldehyde + Electron-poor AmineStrong Lewis AcidElevated temperatures, higher catalyst loadingModerate Yield
Electron-rich Aldehyde + Electron-poor AmineStrong Lewis AcidForcing conditions (high temp, high loading)Low to Moderate Yield (often challenging)
Q4: What are the best practices for the purification of GBB reaction products?

A4: Senior Application Scientist's Insight: The purification of GBB products can sometimes be challenging due to the presence of unreacted starting materials, catalyst residues, and side products. A systematic approach to purification is essential for obtaining a high-purity final compound.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. If a water-soluble Brønsted acid catalyst was used, a wash with a mild base (e.g., saturated NaHCO₃ solution) can help remove it. If a Lewis acid was used, care must be taken as some are water-sensitive.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying GBB products. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, especially for large-scale reactions.

  • Group-Assisted Purification (GAP): In some cases, the product may precipitate from the reaction mixture upon cooling or addition of an anti-solvent. This allows for simple filtration and washing to obtain the pure product, avoiding the need for chromatography.[8]

  • Salt Formation: For industrial-scale purification, forming a salt of the basic GBB product (e.g., a sulfate salt) can facilitate isolation and purification through crystallization.[7]

References

  • Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, A. S. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879.
  • Hwang, S., Kim, Y., & Lee, J. S. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4689–4694.
  • Shaabani, A., et al. (2022). A highly chemo- and regioselective synthesis of heterocyclic [3.3.
  • PacBio. (2018). Guide - Low Yield Troubleshooting.
  • Bravo, J. L., et al. (2022).
  • Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274.
  • Andrade, J. C., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 498-507.
  • Shaabani, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879.
  • Andrade, J. C., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 498-507.
  • Zhang, J., & Zhao, Y. (2011). New Views on the Reaction of Primary Amine and Aldehyde from DFT Study. Acta Physico-Chimica Sinica, 27(8), 1835-1842.
  • Dömling, A. (2021). Revisiting the GBB reaction and redefining its relevance in medicinal chemistry: A review. Drug Discovery Today, 26(10), 2323-2338.
  • Kumar, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 285, 117629.

Sources

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this chemical scaffold: poor aqueous solubility.

The imidazo[1,2-a]pyridine core is a valuable scaffold in medicinal chemistry, but its relatively lipophilic and rigid nature often leads to solubility issues that can confound assay results and hinder development.[1][2] This resource offers a structured approach to troubleshooting these problems, from initial stock solution preparation to advanced formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: My imidazo[1,2-a]pyridine compound won't dissolve in my aqueous assay buffer. What's the first step?

The standard starting point is to create a concentrated stock solution in a water-miscible organic solvent, which is then diluted into the final aqueous buffer.[3] This is a form of co-solvency.[4][]

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO) is the most widely used initial solvent due to its ability to dissolve a broad range of polar and nonpolar compounds.[6][7]

  • Best Practices for Stock Solutions:

    • Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.[8]

    • Ensure the compound is fully dissolved. Gentle warming (to 30-40°C) or vortexing can aid dissolution.[9]

    • Store stock solutions properly, typically at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause precipitation.[10][11]

Q2: I've prepared a DMSO stock, but my compound precipitates immediately upon dilution into my aqueous assay medium. What's happening and what should I do?

This is a classic sign of exceeding the compound's kinetic solubility . When the DMSO stock is added to the aqueous buffer, the solvent environment changes drastically, and the compound crashes out of the solution.[12][13][14]

  • Immediate Troubleshooting Steps:

    • Reduce Final Concentration: Your target concentration may be too high. Try a serial dilution to find the highest concentration that remains soluble.

    • Check Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[15] However, for biochemical assays, you may be able to tolerate higher concentrations (e.g., 1-2%).

    • Modify the Dilution Method: Instead of adding the compound stock directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it to the final volume. Mix gently but thoroughly during dilution.[12]

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

Understanding this distinction is crucial for designing robust experiments.

  • Kinetic Solubility: This is the concentration of a compound that can be reached by diluting a stock solution (like DMSO) into an aqueous buffer before it precipitates. It represents a metastable, supersaturated state and is highly dependent on the method used (e.g., dilution rate, mixing).[16][17][18] Most high-throughput screening assays measure kinetic solubility.[19]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with the solvent over a longer period (e.g., 24-72 hours).[16][18][19]

For initial screening, achieving sufficient kinetic solubility is often the primary goal. However, for later-stage development, understanding the thermodynamic solubility is critical for formulation.[17]

Part 2: In-Depth Troubleshooting Guides

If basic troubleshooting fails, a more systematic approach is needed. This section provides detailed protocols and the rationale behind them.

Guide 1: Systematic Co-Solvent Screening

If DMSO alone is insufficient, screening other pharmaceutically acceptable co-solvents is the next logical step.[][20]

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules like many imidazo[1,2-a]pyridines.[]

Step-by-Step Protocol: Co-Solvent Screening

  • Select Co-solvents: Choose a panel of common co-solvents.

  • Prepare Stock Solutions: Prepare 10 mM stock solutions of your compound in each co-solvent.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of each stock solution into your final assay buffer.

  • Incubation: Incubate the plate at the assay temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Visual Inspection & Turbidimetry: Visually inspect for precipitation. For a quantitative measure, read the plate on a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to detect light scattering from precipitates.

  • Analysis: Determine the highest concentration for each co-solvent that does not show significant precipitation.

Data Presentation: Common Co-solvents and Their Properties

Co-SolventTypical Starting Conc. in AssayProsCons
DMSO ≤ 0.5% (cell-based), ≤ 2% (biochemical)Powerful solvent for diverse compounds.[7]Can be toxic to cells at higher concentrations.[15]
Ethanol ≤ 1%Biologically compatible, often used in formulations.[]Can be volatile, may affect some enzymes.
PEG 400 ≤ 2%Low toxicity, good for parenteral formulations.[]Can be viscous, may interfere with some assays.
Propylene Glycol ≤ 2%Good safety profile, used in many formulations.[4]Can increase the viscosity of the solution.
Guide 2: pH Modification Strategy

Rationale: The solubility of ionizable compounds is highly dependent on pH.[][19] Imidazo[1,2-a]pyridines are basic and can be protonated. By lowering the pH of the buffer, you can increase the proportion of the more soluble, protonated form of the compound.

Workflow for pH Optimization

G start Start: Compound Precipitates in Standard Buffer (e.g., pH 7.4) check_pka Is the compound basic? (Imidazo[1,2-a]pyridines are) start->check_pka prep_buffers Prepare a range of buffers (e.g., pH 5.0, 6.0, 6.5, 7.0) check_pka->prep_buffers Yes test_sol Test solubility at each pH using the co-solvent screening protocol prep_buffers->test_sol analyze Analyze Results: Identify pH with optimal solubility test_sol->analyze validate Validate Assay Performance at Optimal pH (Check for pH effects on target/cells) analyze->validate end_succ Success: Assay performed at optimal pH validate->end_succ No adverse effects end_fail Failure: pH modification is not sufficient validate->end_fail Adverse effects observed

Caption: Workflow for pH-based solubility optimization.

Part 3: Advanced Solubilization Strategies

For particularly challenging "brick dust" compounds, more advanced formulation techniques may be required.[21] These are often employed in later-stage development but can be adapted for complex in vitro experiments.

Q4: My compound is still not soluble enough, even with co-solvents and pH adjustments. What are my options?

At this stage, you can explore the use of solubilizing excipients. These are agents that can encapsulate or form complexes with poorly soluble drugs to keep them in solution.[20][22][23][24]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[25] They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[23][26] SBE-β-CD is a common derivative used for this purpose.[7]

  • Surfactants: Surfactants like Tween 80 or Polysorbate 80 can form micelles that encapsulate poorly soluble compounds.[26] This is a common strategy in lipid-based formulations.[27]

  • Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix, often creating an amorphous form of the drug which has higher solubility than its crystalline form.[28] While primarily a manufacturing technique, the principles can be applied by preparing co-evaporated films of the drug and a polymer like PVP or HPMC.[28]

Experimental Protocol: Screening with Cyclodextrins

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a cyclodextrin (e.g., 10% w/v SBE-β-CD) in your assay buffer.

  • Add Compound: Add your compound (either from a DMSO stock or as a solid) to the cyclodextrin solution.

  • Equilibrate: Shake or stir the mixture for 24 hours to allow for complex formation.

  • Separate and Quantify: Centrifuge to remove any undissolved compound. Analyze the supernatant using HPLC to determine the concentration of the dissolved compound.

  • Compare: Compare the solubility in the cyclodextrin solution to the solubility in the buffer alone.

Part 4: Assay-Specific Considerations and Mitigating Artifacts

Poor solubility doesn't just prevent you from running an experiment; it can actively create false or misleading data.

Q5: How can compound precipitation lead to false positives or false negatives in my assay?

  • False Positives: Precipitated particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light. This can be misinterpreted as a biological effect.

  • False Negatives: If a compound precipitates, its effective concentration in solution is lower than the nominal concentration you prepared.[29] This can lead you to underestimate the compound's true potency (i.e., you'll see a weaker effect than you should).

  • Cell-Based Assay Artifacts: Precipitates can be cytotoxic to cells, leading to a non-specific drop in viability that can be mistaken for targeted activity.

Decision Tree for Troubleshooting Assay Artifacts

G start Unexpected Assay Result (e.g., poor curve, high variability) check_precip Visually inspect assay plate for precipitation/turbidity start->check_precip precip_obs Precipitation Observed check_precip->precip_obs Yes no_precip No Visible Precipitation check_precip->no_precip No retest Re-test at lower concentrations below solubility limit precip_obs->retest reformulate Re-evaluate solubility: Try alternative co-solvents, pH, or excipients precip_obs->reformulate control_exp Run control experiment: Assay buffer + compound (no cells/enzyme) to measure background signal precip_obs->control_exp other_issues Consider other sources of artifacts (e.g., compound fluorescence, reactivity) no_precip->other_issues end_node Refined Assay Conditions retest->end_node reformulate->end_node control_exp->end_node

Caption: Decision-making process for assay artifacts.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). Drug Development & Delivery. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3). Pharmaceutical Technology. [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. [Link]

  • EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. (2024, August 8). SEN Pharma. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. (2025, August 8). ResearchGate. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]

  • Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. (n.d.). Semantic Scholar. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. [Link]

  • Stock Solutions 101: Everything You Need to Know. (2013, February 13). G-Biosciences. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]

  • Top Ten Tips for Making Stock Solutions. (2025, May 27). Bitesize Bio. [Link]

  • Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. (n.d.). PubMed. [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). NIH. [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. [Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (n.d.). PubMed. [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media?. (2015, February 5). ResearchGate. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. (2015, October 5). Journal of Innovations in Pharmaceutical and Biological Sciences. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022, January 20). ChemistrySelect. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (n.d.). PubMed. [Link]

  • Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. (n.d.). PMC - NIH. [Link]

  • Detailed Study of Precipitation of a Poorly Water Soluble Test Compound Using Methodologies as in Activity And Solubility Screening - Mixing and Automation Effects. (2025, August 8). ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. [Link]

  • In vitro methods to assess drug precipitation. (2025, August 6). ResearchGate. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (n.d.). MDPI. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023, March 3). RSC Medicinal Chemistry. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). PMC - NIH. [Link]

  • Imidazo(1,2-a)pyridine | C7H6N2. (n.d.). PubChem - NIH. [Link]

Sources

Technical Support Center: Navigating Off-Target Effects of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, like many kinase inhibitors and heterocyclic compounds, off-target interactions can lead to unexpected experimental results, toxicity, or misinterpretation of a compound's mechanism of action.[5][6][7] This resource is designed to provide you with the expertise and validated protocols to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Here, we address common questions and concerns that arise when working with imidazo[1,2-a]pyridine-based compounds.

Q1: My imidazo[1,2-a]pyridine compound shows potent cytotoxicity in a cancer cell line, but it doesn't inhibit my intended target kinase at relevant concentrations. What could be happening?

A1: This is a classic indicator of off-target effects. The observed cytotoxicity is likely due to your compound interacting with one or more other proteins that are critical for cell survival. Imidazo[1,2-a]pyridine-based compounds are known to interact with a range of kinases and other proteins, and the potent cellular effect you're observing could be due to inhibition of a different target.[6][8] It is also possible that the compound is causing toxicity through mechanisms unrelated to kinase inhibition, such as inducing oxidative stress.[9]

To troubleshoot this, you should:

  • Perform a broad kinase screen: A kinome scan at a reputable service provider can reveal interactions with a wide range of kinases.

  • Consider non-kinase targets: Depending on the structure of your compound, it could be interacting with other protein families.

  • Validate with a structurally distinct inhibitor: If possible, use a known inhibitor of your target with a different chemical scaffold. If this second inhibitor does not produce the same cytotoxic effect, it further suggests your compound's toxicity is off-target.[10]

Q2: I'm seeing conflicting results between my biochemical and cellular assays. My compound is a potent inhibitor in an enzymatic assay, but much weaker in cells. Why?

A2: This discrepancy can arise from several factors:

  • Poor cell permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Efflux pump activity: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • High ATP concentration in cells: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 value in cellular assays.

  • Compound metabolism: The compound may be rapidly metabolized within the cell into an inactive form.

To investigate this, you can perform cell permeability assays (e.g., Caco-2 or MDCK assays) and assess the compound's stability in liver microsomes.[4]

Q3: My imidazo[1,2-a]pyridine compound is showing toxicity in animal models that doesn't seem related to its on-target activity. How can I investigate this?

A3: In vivo toxicity can be complex and may result from on-target effects in other tissues, off-target effects, or the formation of toxic metabolites. To deconvolve this, consider the following:

  • In silico toxicity prediction: Computational tools can predict potential liabilities, such as hERG inhibition (cardiotoxicity) or CYP450 inhibition.

  • Phenotypic observation: Carefully observe the animals for specific signs of toxicity, which can provide clues about the affected organ systems.

  • Metabolite identification: Analyze plasma and tissue samples to identify major metabolites and assess their potential toxicity.

  • Off-target screening: If a specific toxicity is observed (e.g., liver toxicity), you can screen your compound against a panel of targets known to be involved in that toxicity pathway.

Q4: How can I improve the selectivity of my imidazo[1,2-a]pyridine-based inhibitor?

A4: Improving selectivity is a key challenge in medicinal chemistry.[11][12] Several strategies can be employed:

  • Structure-based design: If a crystal structure of your compound bound to its target is available, you can design modifications that enhance interactions with specific residues in the target's active site while disrupting interactions with off-targets.[13]

  • Exploit unique residues: Target subtle differences between the active sites of your on-target and off-target kinases. For example, targeting a non-conserved cysteine residue can lead to highly selective covalent inhibitors.[11]

  • Allosteric inhibition: Instead of targeting the highly conserved ATP-binding site, consider designing inhibitors that bind to less conserved allosteric sites.[14]

  • Scaffold hopping: If your current scaffold has inherent off-target liabilities, consider exploring alternative heterocyclic cores that may offer a better selectivity profile.

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for common experimental challenges.

Guide 1: Investigating Unexpected Cytotoxicity

If your imidazo[1,2-a]pyridine compound exhibits potent cytotoxicity that cannot be explained by its on-target activity, a systematic approach is needed to identify the responsible off-target(s).

G A Unexpected Cytotoxicity Observed B Confirm On-Target Inactivity in Cells (e.g., Western blot for p-substrate) A->B C Hypothesis: Off-Target Effect B->C D Broad Kinome Screen (e.g., KinomeScan, DiscoverX) C->D Parallel Approaches E Proteomic Profiling (e.g., CETSA, Affinity Pulldown-MS) C->E Parallel Approaches F Identify Potential Off-Targets D->F E->F G Validate Off-Target(s) with Orthogonal Assays (e.g., enzymatic assay) F->G H Knockdown/Knockout of Off-Target (CRISPR or siRNA) G->H I Assess Cytotoxicity Rescue H->I J Mechanism of Action Elucidated I->J

Caption: Workflow for identifying the off-target responsible for unexpected cytotoxicity.

CETSA is a powerful technique to assess target engagement in a cellular context.[1][15][16] It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with your imidazo[1,2-a]pyridine compound at various concentrations (and a vehicle control) for a predetermined time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein in the supernatant using Western blotting or other detection methods like AlphaScreen.[1]

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of your compound indicates target engagement.

Problem Possible Cause Solution
No thermal shift observed for a known binder Insufficient compound concentration or incubation time.Increase the compound concentration and/or incubation time.
Protein is already very stable or unstable.Adjust the temperature range to better capture the melting transition.
High variability between replicates Inconsistent heating or sample handling.Ensure uniform heating of all samples and careful pipetting.
Weak signal in Western blot Low protein expression or poor antibody quality.Use a cell line with higher target expression or optimize your antibody and blotting conditions.
Guide 2: Interpreting Kinome Profiling Data

Kinome profiling services provide a wealth of data on the interactions of your compound with a large number of kinases. Interpreting this data correctly is crucial for understanding your compound's selectivity.

Kinase Target % Inhibition at 1 µM Primary Target Family Potential Off-Target Family
Target Kinase A 95%PI3K-
Off-Target Kinase X 85%-Tyrosine Kinase
Off-Target Kinase Y 60%-Serine/Threonine Kinase
Off-Target Kinase Z 25%-Other
  • Primary Targets: Identify the kinases that are most potently inhibited by your compound.

  • Selectivity Score: Some platforms provide a selectivity score, which quantifies the promiscuity of your compound. A lower score indicates higher selectivity.[17]

  • Family-wide Effects: Look for patterns of inhibition within kinase families. This can provide insights into the structural features of your compound that drive binding.

  • Correlation with Cellular Phenotype: Cross-reference your kinome data with the known functions of the inhibited kinases to see if any of the off-targets could explain your observed cellular phenotype.

Q: My compound inhibits several kinases with similar potency. How do I know which one is responsible for the cellular effect?

A: This is a common challenge with multi-kinase inhibitors. To deconvolve the effects of inhibiting different kinases, you can:

  • Use more selective tool compounds: If available, use inhibitors that are more selective for each of the identified targets to see which one recapitulates the phenotype.

  • Genetic approaches: Use siRNA or CRISPR to knock down or knock out each of the target kinases individually and assess the effect on the cellular phenotype.

  • Structure-Activity Relationship (SAR) studies: Synthesize analogs of your compound with improved selectivity for each of the targets and test their cellular activity.

Guide 3: Differentiating On-Target vs. Off-Target Toxicity

Distinguishing between toxicity caused by hitting the intended target and toxicity due to off-target effects is critical for the progression of a drug candidate.[6][18][19]

G A In Vivo Toxicity Observed B Dose-Response Analysis A->B C Compare with Known On-Target Toxicities B->C D Generate Resistant Mutant (if applicable) C->D E Test Compound in Cells Expressing Resistant Mutant D->E F Toxicity Abrogated? (On-Target) E->F Decision G Toxicity Persists? (Off-Target) E->G Decision H Identify Off-Targets (See Guide 1) G->H

Caption: Workflow to differentiate between on-target and off-target in vivo toxicity.

  • Dose Reduction: In some cases, reducing the dose of the compound can mitigate off-target toxicity while maintaining on-target efficacy.[20][21]

  • Therapeutic Index: A key goal is to achieve a wide therapeutic index, where the concentration required for on-target efficacy is significantly lower than the concentration that causes off-target toxicity.

  • Predictive Models: Utilize in silico and in vitro models to predict potential toxicities early in the drug discovery process.

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). ACS Chemical Biology. [Link]

  • Rational Approaches to Improving Selectivity in Drug Design. (2016). Journal of Medicinal Chemistry. [Link]

  • Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. (2018). Journal of Proteome Research. [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Journal of Cancer Therapy and Immunology. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. [Link]

  • Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. (2025). ResearchGate. [Link]

  • Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. (2025). Vascular Pharmacology. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). Science Translational Medicine. [Link]

  • Identifying small molecule probes for kinases by chemical proteomics. (n.d.). mediaTUM. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). Clinical Cancer Research. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). ResearchGate. [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2015). Mini-Reviews in Medicinal Chemistry. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. [Link]

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. (2008). ResearchGate. [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2020). Current Drug Targets. [Link]

  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. (2022). International Journal of Molecular Sciences. [Link]

  • Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). Nature Reviews Methods Primers. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Probe Development for Target-based High Throughput Screening. National Center for Biotechnology Information. [Link]

  • Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in CML. (2017). Value-Based Cancer Care. [Link]

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. (2025). ResearchGate. [Link]

  • Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials. (n.d.). ResearchGate. [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society. [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). PubMed. [Link]

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2020). Seminars in Cancer Biology. [Link]

  • Dosing Strategies for Managing TKI-Related Side Effects. (2015). YouTube. [Link]

Sources

Technical Support Center: Molecular Docking of Imidazo[1,2-a]pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for refining molecular docking parameters for imidazo[1,2-a]pyridine ligands. This scaffold is a cornerstone in medicinal chemistry, appearing in numerous inhibitors targeting a range of biological targets.[1][2] However, its unique electronic and structural properties present specific challenges in computational modeling. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to navigate these complexities, ensuring your docking simulations are both robust and predictive.

Part 1: Ligand Preparation Pitfalls

The accuracy of any docking experiment begins with the ligand. The imidazo[1,2-a]pyridine core, with its nitrogen-rich heterocyclic system, requires careful attention to detail.

FAQ 1: My docking poses are inconsistent. Could my initial ligand structure be the problem?

Answer: Absolutely. The most common source of error in docking nitrogen-containing heterocycles stems from incorrectly assigned protonation and tautomeric states.[3][4][5] The imidazo[1,2-a]pyridine scaffold has multiple nitrogen atoms, and their protonation state at physiological pH (typically simulated at 7.4) is not always obvious. An incorrect assignment can drastically alter the hydrogen bonding potential and overall electrostatic profile of the ligand, leading to erroneous binding poses.

Causality: The scoring functions used in docking programs are highly sensitive to the placement of hydrogen bond donors and acceptors.[6] Misplacing a proton on one of the nitrogen atoms changes it from a hydrogen bond acceptor to a donor, fundamentally altering the predicted interactions with receptor residues. Several studies have shown that failing to account for the correct protomer can lead to the failure of docking programs to identify the correct binding mode.[4][5][7]

Troubleshooting Protocol: Assigning the Correct Ligand State

  • Enumerate Possible States: Use a robust tool like LigPrep (Schrödinger) or SPORES to generate all plausible ionization and tautomeric states at a defined pH (e.g., 7.4 ± 1.0).[3][4]

  • Calculate State Penalties: If your software supports it, calculate the relative energy of each state. The lowest energy state is often the most populated, but states within 1-2 kcal/mol of the minimum should also be considered.

  • Dock Multiple States: When significant uncertainty exists, the most rigorous approach is to dock all low-energy protomers and tautomers. The state that yields the most favorable docking score and forms chemically sensible interactions is likely the correct one for that specific binding pocket.

  • Check 3D Coordinates: Ensure your input ligand structure has proper 3D coordinates. Starting from a 2D drawing (SDF file) without converting to a proper 3D conformation is a frequent error that leads to garbage input and meaningless output.[8] Use a tool like OpenBabel with the --gen3D flag or the build functions in Maestro/Chimera to generate a low-energy 3D conformer before proceeding.[8][9]

Part 2: Receptor and Grid Setup

Properly defining the search space is critical. A poorly defined grid box can miss the true binding site or waste computational resources on irrelevant areas.

FAQ 2: How do I define the grid box for a flexible imidazo[1,2-a]pyridine ligand, especially if there's no co-crystallized ligand?

Answer: This is a common scenario in early-stage drug discovery. When a co-crystallized ligand is absent, you must define the binding site based on other information.

Causality: The grid box defines the volume within which the docking algorithm will search for ligand poses.[10] If the box is too small, it may clip the ligand, preventing it from adopting its optimal conformation. If it's too large (a "blind docking"), the sampling density decreases, increasing the risk of missing the true energy minimum and reducing the accuracy of the binding pose prediction.

Workflow: Defining the Grid Box

// Yes Path center_on_ligand [label="Center Grid on Co-crystallized Ligand"]; adjust_size [label="Adjust Box Size:\nEnsure box is 15-20Å in each dimension\nor large enough to contain ligand + buffer."];

// No Path predict_site [label="Predict Binding Site\n(e.g., SiteMap, CASTp, PocketQuery)"]; center_on_residues [label="Center Grid on Key Catalytic\nor Allosteric Residues"];

// End run_docking [label="Run Docking Simulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> has_ligand; has_ligand -> center_on_ligand [label=" Yes"]; center_on_ligand -> adjust_size; adjust_size -> run_docking;

has_ligand -> predict_site [label="No "]; predict_site -> center_on_residues; center_on_residues -> adjust_size; } } Caption: Workflow for defining the docking grid box.

Step-by-Step Protocol:

  • Protein Preparation: First, meticulously prepare your receptor. This includes removing all non-essential water molecules and cofactors, adding hydrogens, repairing missing side chains or loops, and assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate.[9][11][12][13]

  • Binding Site Identification (No Ligand):

    • Use binding site prediction tools like SiteMap (Schrödinger), CASTp, or similar servers to identify putative pockets.

    • Alternatively, if key catalytic or allosteric residues are known from literature, define the center of the grid as the geometric center of these residues.[10]

  • Setting Grid Dimensions:

    • If a known ligand exists, the grid box should be centered on that ligand.[10]

    • The size should be large enough to fully contain ligands of a similar size. A common starting point is a cubic box of 15Å to 20Å per side.[14][15]

    • An empirical guideline suggests the box size should be approximately 2.9 times the radius of gyration (Rg) of the ligand.[14][16] For novel screening, size the box to accommodate the largest ligands in your library.

    • Ensure the inner box (ligand sampling box in Glide) is large enough to allow ligand translation and rotation.[17]

ParameterRecommendation for Imidazo[1,2-a]pyridinesRationale
Grid Center Centroid of co-crystallized ligand or key known interacting residues.Ensures the search is focused on the relevant biological site.[10]
Grid Box Size (Outer) 15Å x 15Å x 15Å (minimum); adjust to fit largest ligand.Provides sufficient space for ligand rotation and translation without excessive search space.[14]
Grid Resolution 0.375Å (AutoDock) to 1.0Å (Glide standard)A finer grid can increase accuracy but at a significant computational cost.

Part 3: Docking Parameter Optimization

The choice of algorithm and scoring function can impact the outcome, especially when dealing with the specific chemistry of imidazo[1,2-a]pyridines.

FAQ 3: Which scoring function is best for imidazo[1,2-a]pyridine ligands? Should I allow receptor flexibility?

Answer: There is no universally "best" scoring function; their performance is target-dependent.[18] For imidazo[1,2-a]pyridines, which often act as kinase inhibitors, scoring functions that accurately model hydrogen bonds and π-π stacking interactions are crucial.

Expert Insights:

  • Scoring Functions: Start with the default scoring function of your chosen software (e.g., GlideScore for Glide, Vina empirical score for AutoDock Vina).[19] If you have known binding data, you can validate the scoring function by its ability to rank known actives higher than decoys. Some studies have shown that modifying the empirical parameters of Vina's scoring function can improve the correlation with experimental binding affinities.[20]

  • Receptor Flexibility: Imidazo[1,2-a]pyridines often bind to dynamic targets like kinases. Keeping the receptor rigid is a necessary simplification but can miss crucial binding modes.

    • Soft Docking: A simple approach where van der Waals radii of receptor atoms are scaled down to allow for minor clashes.

    • Side-Chain Flexibility: A more accurate method is to allow key binding site residues (e.g., Lys, Glu, Asp, Tyr) to move during docking. This is computationally more expensive but can significantly improve accuracy.

    • Induced-Fit Docking (IFD): This is the most computationally intensive but also the most accurate method, allowing both side-chain and backbone movements in response to the ligand.[3] It is highly recommended when you suspect a significant conformational change occurs upon ligand binding.

Part 4: Post-Docking Analysis & Validation

A docking score is not a definitive answer. Proper analysis and validation are required to build confidence in the results.

FAQ 4: My top-scoring pose for an imidazo[1,2-a]pyridine derivative looks chemically unreasonable. What should I do?

Answer: This is a critical checkpoint. Docking scores are estimations of binding affinity, and the top-ranked pose is not always the most accurate one.[21][22] Always combine quantitative scores with qualitative, expert chemical analysis.

Causality: Scoring functions are imperfect and can sometimes favor poses with high electrostatic or van der Waals scores that are not representative of a true, stable binding interaction. They may also produce poses with significant internal strain energy in the ligand.

Workflow: Validating Your Docking Protocol

// Paths valid [label="Protocol is Validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; invalid [label="Protocol is Invalid:\nRefine Parameters\n(Grid, Scoring Function, etc.)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prepare; prepare -> redock; redock -> calculate_rmsd; calculate_rmsd -> valid [label="RMSD < 2.0 Å"]; calculate_rmsd -> invalid [label="RMSD > 2.0 Å"]; } } Caption: Workflow for validating a molecular docking protocol.

Protocol for Docking Protocol Validation

This procedure is essential to perform before screening a library of new compounds.

  • Select a System: Choose a high-quality crystal structure of your target protein in complex with a ligand that is structurally similar to the imidazo[1,2-a]pyridine series you are studying.[12]

  • Prepare and Separate: Prepare the protein as described previously. Extract the co-crystallized ("native") ligand from the binding site.

  • Re-dock the Ligand: Using the exact parameters (grid box, scoring function, flexibility settings) you intend to use for your study, dock the native ligand back into the binding site.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Validity: A docking protocol is generally considered validated if the RMSD is less than 2.0 Å.[23][24][25][26] If the RMSD is higher, your parameters are not accurately reproducing the known binding mode and must be refined before proceeding.

Post-Docking Checklist:

  • Visual Inspection: Does the pose make chemical sense? Are hydrogen bonds formed with appropriate donor-acceptor pairs? Are aromatic rings making favorable π-π or cation-π interactions?

  • Ligand Strain: Is the ligand in a low-energy conformation? High internal strain can indicate an artifactual pose.

  • Clustering: Analyze the top-ranked poses. Do they converge into a few distinct conformational clusters, or are they scattered randomly? A tight cluster of low-energy poses is a good indicator of a confident prediction.

  • Compare to SAR: Do the predicted binding modes explain the Structure-Activity Relationship (SAR) of your compound series? For example, do more potent analogs form more or better interactions than weaker ones?[27]

Part 5: Advanced Topics: Covalent Docking

Some imidazo[1,2-a]pyridine derivatives may be designed as covalent inhibitors.

FAQ 5: How do I model an imidazo[1,2-a]pyridine designed to form a covalent bond with the target?

Answer: Standard docking algorithms are designed for non-covalent interactions and cannot model the formation of a covalent bond.[28] You must use a specialized covalent docking workflow.

Causality: Covalent docking requires defining a reactive atom on both the ligand ("warhead") and a specific receptor residue (e.g., Cys, Ser, Lys). The protocol then models the pre-reaction complex, the reaction step, and the final covalently bound complex.[29][30]

General Covalent Docking Workflow (e.g., Schrödinger Covalent Docking, MOE Dock):

  • Define the Reaction: Specify the reaction type (e.g., Michael addition, nucleophilic substitution), the reactive atom on the ligand, and the reactive residue on the protein.

  • Non-covalent Sampling: The software first docks the ligand non-covalently into the active site to find poses suitable for reaction.

  • Bond Formation & Refinement: For promising poses, the software models the covalent bond formation and then performs a structural refinement of the resulting complex.

  • Scoring: The final poses are scored using a function that accounts for both the initial non-covalent interactions and the stability of the final covalent complex.[28][29] The apparent binding affinity is often an average of the Glide scores before and after bond formation.[28]

This guide provides a framework for addressing the common challenges associated with docking imidazo[1,2-a]pyridine ligands. By combining computational rigor with chemical intuition, you can significantly enhance the predictive power of your molecular modeling efforts.

References

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • Zhu, K., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC. [Link]

  • Schoof, S., et al. (2011). Docking challenge: Protein sampling and molecular docking performance. PMC. [Link]

  • YouTube. (2023). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. [Link]

  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • PMC. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]

  • Chemical Methodologies. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling. [Link]

  • PMC. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. [Link]

  • ResearchGate. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. [Link]

  • YouTube. (2023). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]

  • YouTube. (2023). How to prepare Protein target for Molecular Docking. [Link]

  • RSC Publishing. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. [Link]

  • ResearchGate. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • ResearchGate. (2024). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. [Link]

  • ResearchGate. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. [Link]

  • ResearchGate. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. [Link]

  • ACS Publications. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD. [Link]

  • PMC. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PubMed. (2009). Influence of protonation, tautomeric, and stereoisomeric states on protein-ligand docking results. [Link]

  • ACS Publications. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results. [Link]

  • ResearchGate. (2018). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. [Link]

  • PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]

  • PMC. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. [Link]

  • ResearchGate. (2023). Molecular docking protocol validation. [Link]

  • ResearchGate. (2017). The Effect of Ligand-Based Tautomer and Protomer Prediction on Structure-Based Virtual Screening. [Link]

  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock. [Link]

  • Autodock Vina. (n.d.). Frequently Asked Questions. [Link]

  • Schrödinger. (2023). Adjusting Glide Grid Box Size for Active Sites Larger Than the Ligand. [Link]

  • YouTube. (2013). Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). [Link]

  • ACS Omega. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]

  • Bioinformatics Stack Exchange. (2023). What should be the best strategy to define grid box in blind docking?. [Link]

  • SciSpace. (2020). Improving the Accuracy of AutoDock Vina by Changing the Empirical Parameters. [Link]

  • PubMed. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. [Link]

  • PMC. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. [Link]

  • Reddit. (2023). Help! Why do my Autodock Vina output poses have a different bond structure than my input ligand?. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] Its unique bicyclic, nitrogen-rich architecture provides an ideal framework for designing molecules that can interact with various biological targets with high affinity and specificity.[3] While its applications are broad, it is in the realm of oncology that this scaffold has shown exceptional promise, leading to the development of a new generation of potential anticancer agents.[4][5][6] These derivatives have been shown to combat cancer through a variety of mechanisms, including the targeted inhibition of critical signaling pathways that drive tumor growth and survival.[5][7][8]

This guide provides a comparative analysis of the anticancer performance of various imidazo[1,2-a]pyridine derivatives, grounded in experimental data. We will delve into their mechanisms of action, supported by visualizations of key signaling pathways, and provide detailed, field-proven experimental protocols for their evaluation. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds.

Comparative In Vitro Anticancer Activity: A Data-Driven Overview

The true measure of an anticancer agent's potential begins with its ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in a given cell line. A lower IC50 value signifies greater potency.

Imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects across a wide spectrum of human cancer cell lines, including those from lung, breast, liver, and cervical cancers.[4][9][10] The table below summarizes the IC50 values for several notable derivatives, showcasing the structure-activity relationships (SAR) that govern their efficacy.

Table 1: Comparative Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Cell Lines

Compound IDTarget/ModificationCancer Cell LineIC50 (µM)Reference
13k PI3Kα InhibitorHCC827 (Lung)0.09[11]
A549 (Lung)0.23[11]
MCF-7 (Breast)0.43[11]
22e c-Met InhibitorEBC-1 (Lung)0.045[12]
Compound 6 Akt/mTOR Pathway InhibitorA375 (Melanoma)~9.7-15 (cell dependent)[13]
HeLa (Cervical)~9.7-15 (cell dependent)[13]
Compound 9d 1,2,3-Triazole HybridMCF-7 (Breast)2.35[14]
HeLa (Cervical)10.89[14]
Compound 12b Phenylamine/t-butylamineHepG2 (Liver)13[15]
MCF-7 (Breast)11[15]
A375 (Melanoma)11[15]
HB9 Hybrid with amine/anilineA549 (Lung)50.56[10]
HB10 Hybrid with amine/anilineHepG2 (Liver)51.52[10]
IP-5 Novel DerivativeHCC1937 (Breast)45[16][17]
IP-6 Novel DerivativeHCC1937 (Breast)47.7[16][17]
Cisplatin Standard DrugA549 (Lung)53.25[10]
HeLa (Cervical)11.56[14]

Analysis of Structure-Activity Relationships (SAR):

The data reveals critical insights into how chemical modifications to the imidazo[1,2-a]pyridine core influence anticancer activity.

  • Target-Specific Moieties: The development of derivatives like 13k and 22e demonstrates the success of rational drug design. By incorporating moieties known to interact with the ATP-binding pocket of specific kinases like PI3Kα and c-Met, researchers have achieved nanomolar potency.[11][12]

  • Hybridization: Compound 9d , a hybrid with a 1,2,3-triazole ring, shows remarkable potency, even surpassing the standard-of-care drug cisplatin in the MCF-7 breast cancer cell line.[14] This highlights the synergistic potential of combining pharmacophores.

  • Substitution Patterns: The anticancer effects are highly dependent on the nature and position of substituents. For instance, compound 12b , with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd, exhibits broad and significant anticancer effects against multiple cell lines.[15] This underscores the importance of fine-tuning substitutions to optimize biological activity.

Mechanisms of Action: Unraveling the Molecular Pathways

Understanding the mechanism of action is paramount for developing targeted therapies and predicting clinical outcomes. Imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating several critical cellular pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] Several imidazo[1,2-a]pyridine derivatives have been specifically designed to inhibit key kinases in this cascade, particularly PI3Kα and Akt/mTOR.[1][4][6][7][13] By blocking this pathway, these compounds effectively cut off the survival signals that cancer cells rely on, leading to cell cycle arrest and apoptosis.[11][17]

PI3K_Pathway_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative (e.g., 13k) Imidazo_Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Targeting the c-Met Receptor Tyrosine Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, invasion, and angiogenesis.[12] Dysregulation of the HGF/c-Met pathway is implicated in the development and progression of many cancers. Derivatives such as 22e have been identified as potent and selective c-Met inhibitors, effectively blocking downstream signaling and demonstrating significant tumor growth inhibition in preclinical models.[12]

cMet_Pathway_Inhibition cluster_0 Cellular Environment cluster_1 Downstream Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/Akt Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT Tumor_Progression Invasion, Angiogenesis, Proliferation RAS_RAF->Tumor_Progression PI3K_AKT->Tumor_Progression STAT->Tumor_Progression Imidazo_Derivative Imidazo[1,2-a]pyridine Derivative (e.g., 22e) Imidazo_Derivative->cMet Inhibits Phosphorylation

Caption: Inhibition of the c-Met signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

A common outcome following treatment with imidazo[1,2-a]pyridine derivatives is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

  • Apoptosis: Experimental evidence from flow cytometry and Western blot analysis shows that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.[13][16] This is often characterized by an increase in the levels of pro-apoptotic proteins like Bax, activation of caspases (caspase-3, -7, -8, and -9), and cleavage of poly (ADP-ribose) polymerase (PARP).[9][13][16][17]

  • Cell Cycle Arrest: Many derivatives have been shown to halt the cell cycle, frequently at the G2/M phase.[11][13] This prevents cancer cells from dividing and proliferating. Mechanistically, this is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[13][16]

Field-Proven Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-documented protocols are essential. The following are detailed methodologies for key experiments used to assess the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support (membrane), and then probing the membrane with antibodies specific to the target protein (e.g., p-Akt, total Akt, Caspase-3, PARP).

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine derivative for the desired time. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel to separate proteins based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., rabbit anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The intensity of the band corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should always be probed on the same membrane to normalize the data.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Lead Identification Cell_Culture 1. Cancer Cell Culture (e.g., A549, MCF-7) Treatment 2. Treatment with Imidazo[1,2-a]pyridine Derivatives Cell_Culture->Treatment MTT_Assay 3. Cytotoxicity Screening (MTT Assay) Treatment->MTT_Assay IC50_Determination 4. IC50 Value Determination MTT_Assay->IC50_Determination Flow_Cytometry 5. Flow Cytometry (Apoptosis & Cell Cycle) IC50_Determination->Flow_Cytometry Potent Compounds Advance Western_Blot 6. Western Blot (Pathway Analysis) IC50_Determination->Western_Blot Data_Analysis 7. Data Integration & SAR Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Lead_Compound 8. Lead Compound Identification Data_Analysis->Lead_Compound

Caption: General workflow for in vitro anticancer screening.

In Vivo Efficacy of Lead Compounds

While in vitro data is crucial, the ultimate test of a compound's therapeutic potential is its efficacy in a living organism. Select imidazo[1,2-a]pyridine derivatives have been advanced to in vivo studies, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.

Table 2: Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[18]
EBC-1 Xenograft100 mg/kg, oral, daily75.0%[12][18]

These results, particularly for compound 22e , are highly encouraging, demonstrating that the potent in vitro activity can translate into significant tumor growth inhibition in vivo with good oral bioavailability.[12]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold is a remarkably versatile and fruitful platform for the discovery of novel anticancer agents. Through rational design and chemical modification, derivatives have been developed that potently inhibit key oncogenic pathways, induce apoptosis, and halt cancer cell proliferation across a wide range of malignancies. The comparative data clearly indicates that compounds targeting specific kinases like PI3Kα and c-Met have achieved exceptional potency.

The future of this chemical class is bright. Ongoing research is focused on further optimizing the pharmacokinetic properties and metabolic stability of lead compounds to improve their in vivo efficacy and safety profiles.[12] The development of covalent inhibitors and the exploration of novel molecular targets for this scaffold represent exciting new frontiers.[19] As our understanding of cancer biology deepens, the imidazo[1,2-a]pyridine core will undoubtedly continue to serve as a valuable starting point for the design of next-generation targeted cancer therapies.

References

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021).
  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). ScienceDirect.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2014). ACS Medicinal Chemistry Letters.
  • In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Compar
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed.
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (n.d.).
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.).
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed.
  • Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents. (2025). BenchChem.
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.).
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Navigating the Cytotoxic Landscape of Imidazo[1,2-a]Pyridine Analogs: A Compar
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2025). Chemical Methodologies.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.

Sources

A Comparative Oncology Guide: (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Scaffolds vs. Doxorubicin in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the established chemotherapeutic agent, Doxorubicin, and the emerging class of imidazo[1,2-a]pyridine derivatives, with a focus on the potential of the (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol scaffold. While direct comparative studies on this specific molecule are nascent, this document synthesizes existing data on imidazo[1,2-a]pyridine compounds to offer a forward-looking perspective against the well-defined profile of Doxorubicin.

Introduction: Two Distinct Approaches to Cancer Therapy

Doxorubicin , an anthracycline antibiotic discovered in the 1960s, has been a cornerstone of chemotherapy for decades, utilized in the treatment of a wide array of cancers including breast, lung, and hematological malignancies.[1][][3][4] Its potent cytotoxic effects are a double-edged sword, often accompanied by significant side effects, most notably cardiotoxicity, which limits its cumulative dosage.[][3][4]

In contrast, imidazo[1,2-a]pyridine derivatives represent a newer class of heterocyclic compounds that have garnered significant attention for their potential as targeted anticancer agents.[5][6] These compounds are being investigated for their ability to modulate specific cellular pathways implicated in cancer progression, potentially offering a more favorable safety profile.[5][6] The (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol structure serves as a representative scaffold for this promising class of molecules.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference between these two agents lies in their mechanism of inducing cancer cell death.

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Machinery

Doxorubicin's anticancer activity is multifaceted and primarily targets the cell's nucleus.[1][7][8][9] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, physically obstructing DNA replication and transcription processes.[1][][8]

  • Topoisomerase II Inhibition: It forms a stable complex with the DNA and topoisomerase II enzyme, leading to double-strand breaks in the DNA that are difficult for the cell to repair.[1][7][8]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[7][8]

This broad-spectrum attack contributes to its high efficacy but also to its toxicity towards healthy, rapidly dividing cells.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Cell_Death Apoptosis & Cell Cycle Arrest DNA->Cell_Death Replication/Transcription Block Topoisomerase_II->Cell_Death DNA Double-Strand Breaks ROS->Cell_Death Oxidative Stress Imidazopyridine_Mechanism Imidazopyridine (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol Scaffold PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Imidazopyridine->PI3K_Akt_mTOR Inhibition Cell_Cycle Cell Cycle Progression Imidazopyridine->Cell_Cycle Arrest Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases) Imidazopyridine->Apoptosis_Proteins Activation Cell_Death Apoptosis PI3K_Akt_mTOR->Cell_Death Suppression of Apoptosis Cell_Cycle->Cell_Death Controlled Division Apoptosis_Proteins->Cell_Death

Caption: Targeted mechanisms of imidazo[1,2-a]pyridine derivatives.

Comparative Efficacy: A Look at the Data

Direct comparative IC50 values for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and Doxorubicin across a range of cancer cell lines are not yet available in published literature. However, we can extrapolate and compare the general potency of imidazo[1,2-a]pyridine derivatives with the established efficacy of Doxorubicin.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

Cancer Cell LineDoxorubicin (Representative Values)Imidazo[1,2-a]pyridine Derivatives (Representative Values)Reference
MCF-7 (Breast)2.503.5 - 61.1[10][11]
A549 (Lung)> 2050.56[11][12][13]
HepG2 (Liver)12.251.52[11][12][13]
HCT-116 (Colon)24.303.5 - 61.1[10][14]
PC3 (Prostate)2.643.5 - 61.1[10][14]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density) and can vary between laboratories. The values presented for imidazo[1,2-a]pyridine derivatives are a range observed for various compounds within this class.

From the available data, Doxorubicin generally exhibits potent cytotoxicity at lower micromolar concentrations in sensitive cell lines. The efficacy of imidazo[1,2-a]pyridine derivatives is more variable and compound-specific, with some demonstrating potent activity in the low micromolar range. [10]

Experimental Protocols: A Guide for In Vitro Comparison

To facilitate further research and direct comparison, we provide standardized protocols for key in vitro assays.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Adhesion) Start->Incubate1 Treat Treat with Compound/Doxorubicin Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read

Sources

Selectivity of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol for cancer cells vs. normal cells.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Anticancer Agents

In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that can effectively eradicate malignant cells while sparing their healthy counterparts. This selectivity is the bedrock of a favorable therapeutic index, minimizing the debilitating side effects that often accompany cancer treatments.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer properties.[2][3][4][5] This guide focuses on the selectivity of this class of compounds, with a specific interest in the representative molecule, (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. While direct comparative data for this exact molecule is limited in the public domain, a wealth of research on structurally related analogs provides compelling evidence for the potential of the imidazo[1,2-a]pyridine core to achieve significant cancer cell selectivity. This guide will synthesize these findings, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The rationale behind investigating imidazo[1,2-a]pyridine derivatives stems from their demonstrated ability to inhibit cancer cell proliferation through various mechanisms, including the disruption of critical signaling pathways such as AKT/mTOR and the induction of apoptosis.[2][6] The central hypothesis is that subtle differences between the microenvironments and molecular machinery of cancer and normal cells can be exploited by these compounds to elicit a differential cytotoxic response.

Comparative Analysis of Cytotoxic Selectivity

The true measure of a potential anticancer drug's utility lies in its selectivity index (SI), calculated as the ratio of its cytotoxic concentration in normal cells to that in cancer cells (SI = IC50 in normal cells / IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells. The following tables summarize the experimental data from various studies on imidazo[1,2-a]pyridine derivatives, showcasing their performance against a panel of cancer and normal cell lines.

Compound IDCancer Cell LineIC50 (µM) in Cancer CellsNormal Cell LineIC50 (µM) in Normal CellsSelectivity Index (SI)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93MEF (Mouse Embryonic Fibroblasts)40.54 ± 4.34~9.8[5]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81MEF (Mouse Embryonic Fibroblasts)> 200> 9.2[5]
Compound 5b HCT-116 (Colon), MCF-7 (Breast), A549 (Lung), PC-3 (Prostate), MiaPaca-2 (Pancreatic)3.5 - 61.1HEK-293 (Human Embryonic Kidney)No toxicity observedNot applicable[7][8]
6-substituted Imidazo[1,2-a]pyridines HT-29 (Colon), Caco-2 (Colon)Not specified (excellent activity)White Blood CellsNot specified (not significant toxicity)Not applicable[6]

Key Insights from the Data:

The data clearly demonstrates that the imidazo[1,2-a]pyridine scaffold can be derivatized to yield compounds with a high degree of selectivity for cancer cells. For instance, Compound 12 exhibits nearly tenfold greater potency against colon cancer cells compared to normal fibroblasts.[5] Even more impressively, Compound 14 shows a selectivity index greater than 9, with minimal impact on normal cells at concentrations that are highly effective against melanoma cells.[5] The findings for Compound 5b are particularly noteworthy, as it was reported to have no toxicity in normal HEK-293 cells across a range of concentrations that were cytotoxic to multiple cancer cell lines.[7][8] This suggests a potentially wide therapeutic window for certain derivatives.

Mechanisms of Selective Action

The observed selectivity of imidazo[1,2-a]pyridine derivatives is not arbitrary but is rooted in their molecular mechanisms of action. Several studies have elucidated that these compounds can trigger apoptosis, or programmed cell death, in cancer cells.[2][6]

A key signaling pathway often dysregulated in cancer is the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to the downstream activation of apoptotic cascades.[2] For example, treatment with these compounds has been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspases-3 and -9, while decreasing the levels of the anti-apoptotic protein Bcl-2.[2] The selective induction of apoptosis in cancer cells could be attributed to their higher dependence on survival signals from pathways like PI3K/AKT, a phenomenon known as "oncogene addiction."

The following diagram illustrates a generalized mechanism of action for a selective imidazo[1,2-a]pyridine derivative:

cluster_0 Cancer Cell cluster_1 Normal Cell IMP Imidazo[1,2-a]pyridine Derivative AKT AKT/mTOR Pathway IMP->AKT Inhibits Caspases Caspase Activation IMP->Caspases Proliferation Uncontrolled Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Caspases->Apoptosis Induces IMP_normal Imidazo[1,2-a]pyridine Derivative AKT_normal AKT/mTOR Pathway (Regulated) IMP_normal->AKT_normal Minimal Effect Proliferation_normal Controlled Proliferation AKT_normal->Proliferation_normal Apoptosis_normal Normal Cell Survival AKT_normal->Apoptosis_normal Regulates

Caption: Generalized mechanism of selective action of an imidazo[1,2-a]pyridine derivative.

Experimental Protocols for Assessing Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are essential. The following are detailed methodologies for the key assays used to evaluate the cytotoxic selectivity of compounds like (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and its analogs.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration (determined by the MTT assay) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization followed by centrifugation.

  • Cell Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Workflow for Assessing Cytotoxic Selectivity:

The following diagram outlines the logical workflow for a comprehensive assessment of a compound's selectivity for cancer cells.

start Start: Select Compound (e.g., Imidazo[1,2-a]pyridine derivative) cell_lines Select Cancer and Normal Cell Lines start->cell_lines mtt_assay Perform MTT Assay to determine IC50 values cell_lines->mtt_assay ic50_cancer IC50 in Cancer Cells mtt_assay->ic50_cancer ic50_normal IC50 in Normal Cells mtt_assay->ic50_normal selectivity_index Calculate Selectivity Index (SI = IC50 normal / IC50 cancer) ic50_cancer->selectivity_index ic50_normal->selectivity_index apoptosis_assay Perform Annexin V/PI Apoptosis Assay selectivity_index->apoptosis_assay mechanism Investigate Mechanism of Action (e.g., Western Blot for AKT, Caspases) apoptosis_assay->mechanism conclusion Conclusion on Selective Cytotoxicity mechanism->conclusion

Caption: Experimental workflow for evaluating the cytotoxic selectivity of a test compound.

Conclusion and Future Directions

The collective evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of novel anticancer agents with a high degree of selectivity for cancer cells over normal cells. While direct experimental data for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is not yet widely available, the performance of its structural analogs in preclinical studies provides a solid rationale for its further investigation.

Future research should focus on a number of key areas:

  • Direct Comparative Studies: Head-to-head studies of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol against a broad panel of cancer and normal cell lines are needed to definitively establish its selectivity profile.

  • In Vivo Efficacy and Toxicology: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their therapeutic efficacy and systemic toxicity.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

  • Target Deconvolution: While some mechanisms of action have been proposed, further studies are needed to precisely identify the molecular targets of the most selective imidazo[1,2-a]pyridine derivatives.

References

  • Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available at: [Link]

  • Altaher, A. M., Adris, M. A., & Aliwaini, S. H. (2021). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Agents. Systematic Reviews in Pharmacy, 12(1), 1023-1032. Available at: [Link]

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(11), 1016-1030. Available at: [Link]

  • Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • de la Cruz, J. C. C., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4063–4072. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 125, 105882. Available at: [Link]

  • Goel, A., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 135-140. Available at: [Link]

  • Lamberti, M. J., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • ResearchGate. (2025). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Jeyasekharan, A. D., & Kottaiswamy, A. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1640, 9-15. Available at: [Link]

  • Kluwe, L. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Retrieved from [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • U.S. National Library of Medicine. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, October 15). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Substituted Imidazo[1,2-a]pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1] Its rigid bicyclic framework provides an excellent platform for the strategic placement of substituents, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide offers a comparative analysis of the efficacy of differently substituted imidazo[1,2-a]pyridines across key therapeutic areas: oncology, infectious diseases (specifically tuberculosis), and neuroscience. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed protocols for their evaluation, and visualize the complex biological pathways they modulate.

Section 1: Anticancer Efficacy of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with research demonstrating their ability to inhibit various kinases and other key proteins involved in cancer cell proliferation and survival.[2][3] A significant focus has been on their role as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many cancers.[2][4][5][6]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents on the bicyclic core. Key SAR observations include:

  • Substitution at the C2 and C3 positions: These positions are critical for modulating anticancer potency. Aromatic or heteroaromatic groups at the C2 position, often coupled with specific functionalities at the C3 position, have been shown to be crucial for activity against various cancer cell lines.

  • Role of specific functional groups: The introduction of moieties such as sulfonamides and carboxamides has been explored to enhance interactions with target enzymes. For instance, an imidazo[1,2-a]pyridine derivative with a 1,2,4-oxadiazole substituent demonstrated potent PI3Kα inhibition with an IC50 of 2 nM.[2]

  • Impact on signaling pathways: Many potent anticancer imidazo[1,2-a]pyridines exert their effects by inhibiting key signaling pathways like PI3K/Akt/mTOR, leading to cell cycle arrest and apoptosis.[2][7]

Comparative Efficacy of Anticancer Imidazo[1,2-a]pyridines

The following table summarizes the in vitro efficacy of representative substituted imidazo[1,2-a]pyridines against various cancer cell lines.

Compound IDSubstituentsCancer Cell LinePotency (IC50)Reference
Compound A 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylHeLa0.21 µM[2]
Compound B 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylA375 (Melanoma)0.14 µM[2]
IP-5 Not specified in abstractHCC1937 (Breast)45 µM[8]
IP-6 Not specified in abstractHCC1937 (Breast)47.7 µM[8]
12b 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-2, MCF-7, A37511 µM[9]
42 Imidazo[1,2-a]pyrazine derivativePI3Kα / mTOR0.06 nM / 3.12 nM[6]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • MTT solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7)[11]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (substituted imidazo[1,2-a]pyridines)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[12]

  • Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

  • Formazan Formation: Incubate the plate for 1 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then record the absorbance at 570 nm using a microplate reader.[12]

Section 2: Antitubercular Efficacy of Imidazo[1,2-a]pyridines

Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics.[13] Imidazo[1,2-a]pyridine derivatives have shown remarkable promise in this area, with some compounds advancing to clinical trials.[14]

Structure-Activity Relationship (SAR) Insights

The antitubercular activity of this scaffold is finely tuned by substitutions that enhance potency and improve pharmacokinetic properties.

  • Importance of the Amide Linker: An amide linker in the imidazo[1,2-a]pyridine core has been identified as crucial for potent activity against M. tuberculosis.[15]

  • Lipophilicity and Linearity: The lipophilicity and linearity of the amine portion of the molecule play a significant role in improving both in vitro and in vivo efficacy.[15]

  • Targeting QcrB: A key mechanism of action for many potent antitubercular imidazo[1,2-a]pyridines is the inhibition of the QcrB subunit of the cytochrome bcc complex, which is essential for the pathogen's energy metabolism.[16]

Comparative Efficacy of Antitubercular Imidazo[1,2-a]pyridines

The following table presents the in vitro efficacy (Minimum Inhibitory Concentration - MIC) of various substituted imidazo[1,2-a]pyridines against M. tuberculosis H37Rv.

Compound IDSubstituentsPotency (MIC)Reference
Q203 (Telacebec) Imidazo[1,2-a]pyridine amideClinical Candidate[15][17]
ND09759 Imidazo[1,2-a]pyridine derivativeClinical Candidate[14]
Compound 1 N-(2-phenoxyethyl) moiety0.027 µg/mL[14]
Compound 3 Imidazo[1,2-a]pyridine carboxamide0.78 µg/mL[14]
Compound 5 Imidazo[1,2-a]pyridine skeleton0.0625 µg/mL[14]
Compound 6 Imidazo[1,2-a]pyridine derivative<0.016 µg/mL[14]
Compound 18 Imidazo[1,2-a]pyridine-3-carboxamide≤0.006 µM[18]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, rapid, and inexpensive colorimetric assay for determining the susceptibility of M. tuberculosis to antimicrobial agents.[19]

Materials:

  • AlamarBlue reagent[19]

  • 96-well microplates

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds

  • Standard antitubercular drugs (e.g., isoniazid, rifampicin)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds and standard drugs in the 96-well plates.

  • Inoculation: Inoculate the wells with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • AlamarBlue Addition: Add 10% (v/v) of AlamarBlue reagent to each well.

  • Color Development: Re-incubate the plates for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest drug concentration that prevents this color change. The results can be read visually or with a fluorometer/spectrophotometer.[19]

Section 3: Efficacy of Imidazo[1,2-a]pyridines as GABA-A Receptor Modulators

Imidazo[1,2-a]pyridines are well-known for their effects on the central nervous system, primarily through their interaction with GABA-A receptors. This has led to the development of successful hypnotic and anxiolytic drugs.

Structure-Activity Relationship (SAR) Insights

The selectivity and potency of imidazo[1,2-a]pyridines for different GABA-A receptor subtypes are dictated by specific structural features.

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring at the C2 position can significantly alter the binding affinity and functional activity at the benzodiazepine site of the GABA-A receptor.

  • Alpha Subunit Selectivity: Compounds like Zolpidem exhibit high selectivity for the α1 subunit of the GABA-A receptor, which is associated with its sedative-hypnotic effects.[20] This selectivity is attributed to specific amino acid residues within the α1/γ2 subunit interface.[21]

  • Functional Selectivity: Subtle changes in the substitution pattern can shift the pharmacological profile from sedative to anxiolytic.

Comparative Efficacy of Imidazo[1,2-a]pyridine GABA-A Receptor Modulators

The following table summarizes the binding affinities of representative imidazo[1,2-a]pyridines for different GABA-A receptor subtypes.

CompoundGABA-A Subtype SelectivityPotency (Binding Affinity)Therapeutic UseReference
Zolpidem α1 > α2, α3High affinity for α1Hypnotic[20]
Alpidem Preferential for type I BZD siteHigh affinityAnxiolytic[22]
Compound 14a α3 selectiveKi = 1.1 nM (α3)Anxiolytic (preclinical)[23]
Hybrid 15e Benzodiazepine siteIC50 = 207 nMNeurological disorders (preclinical)[24]
Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channel function, including GABA-A receptors.[25]

Materials:

  • Cells expressing the GABA-A receptor subtype of interest (e.g., HEK293 cells)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • GABA and test compounds

  • Data acquisition and analysis software

Procedure:

  • Cell Preparation: Culture cells expressing the desired GABA-A receptor subtype on coverslips.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass and fill with intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell membrane and apply gentle suction to form a high-resistance "giga-seal".[26]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, achieving the whole-cell recording configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

  • Compound Application: Apply GABA to elicit a baseline current response. Then, co-apply GABA with the test compound to measure its modulatory effect on the GABA-induced current.[27]

  • Data Recording and Analysis: Record the changes in membrane current and analyze the data to determine the compound's potency (EC50 or IC50) and efficacy.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

PI3K/Akt/mTOR Signaling Pathway Inhibition

PI3K_Akt_mTOR_Pathway cluster_0 Imidazo[1,2-a]pyridine Inhibitor cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response Inhibitor Substituted Imidazo[1,2-a]pyridine PI3K PI3K Inhibitor->PI3K mTOR mTOR Inhibitor->mTOR RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P Akt Akt PIP3->Akt Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Proliferation->Apoptosis Survival->Apoptosis

Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted imidazo[1,2-a]pyridines.

Antitubercular Mechanism of Action: QcrB Inhibition

QcrB_Inhibition cluster_0 Imidazo[1,2-a]pyridine Inhibitor cluster_1 M. tuberculosis Electron Transport Chain cluster_2 Cellular Respiration Q203 Q203 (Telacebec) QcrB QcrB Subunit Q203->QcrB Complex_II Complex II (Succinate Dehydrogenase) Menaquinone Menaquinone Pool Complex_II->Menaquinone e- Complex_III Complex III (Cytochrome bcc) Menaquinone->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- Proton_Motive_Force Proton-Motive Force Complex_III->Proton_Motive_Force H+ ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase ATP ATP Production ATP_Synthase->ATP

Caption: Mechanism of action of Q203 via inhibition of the QcrB subunit in M. tuberculosis.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_attach Incubate (6-24h) for Attachment seed_cells->incubate_attach add_compounds Add Test Compounds incubate_attach->add_compounds incubate_treat Incubate (Treatment Period) add_compounds->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_formazan Incubate (1-4h) for Formazan Formation add_mtt->incubate_formazan add_solubilizer Add Solubilization Solution incubate_formazan->add_solubilizer incubate_dark Incubate (2h) in the Dark add_solubilizer->incubate_dark read_absorbance Read Absorbance at 570 nm incubate_dark->read_absorbance end End read_absorbance->end

Sources

In Vivo Validation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the anticancer activity of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol. As a novel small molecule within the promising imidazo[1,2-a]pyridine class, its journey from a promising in vitro candidate to a potential clinical therapeutic necessitates rigorous preclinical evaluation in living organisms. This document outlines a proposed validation strategy, drawing upon the established anticancer properties of structurally related compounds and comparing its potential efficacy against current standards of care. We will delve into the rationale behind experimental design, provide detailed protocols for robust and reproducible studies, and present a comparative analysis with alternative therapeutic agents.

The Imperative for In Vivo Validation: Bridging the Gap from Dish to Organism

While in vitro assays provide crucial initial data on a compound's cytotoxicity and potential mechanism of action, they represent a simplified biological system. The transition to in vivo models is a critical step to understand a drug's behavior in a complex physiological environment.[1][2] This includes its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile and true therapeutic efficacy against a tumor within a living host. The primary goals of the in vivo validation for (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol are to:

  • Establish Anti-Tumor Efficacy: To determine if the compound can inhibit tumor growth in a living organism.

  • Define a Therapeutic Window: To identify a dose range that is effective against the tumor while minimizing toxicity to the host.

  • Elucidate Pharmacodynamic Markers: To correlate drug exposure with a biological response in the tumor tissue.

  • Benchmark Against Existing Therapies: To understand the potential advantages of this novel agent compared to current treatment options.

Mechanistic Hypothesis: Targeting Key Cancer Pathways

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anticancer effects.[3][4] Several studies on related compounds suggest that their anticancer activity stems from the inhibition of critical cellular pathways, such as the PI3K/Akt/mTOR signaling cascade and the disruption of tubulin polymerization.[3][5] These pathways are fundamental to cancer cell proliferation, survival, and metastasis.

Therefore, the proposed in vivo validation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol will be designed to not only assess its overall anticancer effect but also to investigate its impact on these specific molecular targets.

Proposed In Vivo Validation Workflow

A meticulously planned in vivo study is paramount for generating reliable and translatable data. The following workflow outlines the key stages for the validation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

G cluster_0 Pre-Study Preparation cluster_1 Efficacy Studies cluster_2 Toxicity and Safety Assessment cluster_3 Data Analysis and Interpretation Compound Formulation Compound Formulation Animal Model Selection Animal Model Selection Compound Formulation->Animal Model Selection Cell Line Selection Cell Line Selection Animal Model Selection->Cell Line Selection Tumor Implantation Tumor Implantation Cell Line Selection->Tumor Implantation Establish Xenograft Treatment Administration Treatment Administration Tumor Implantation->Treatment Administration Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration->Tumor Growth Monitoring Body Weight Monitoring Body Weight Monitoring Treatment Administration->Body Weight Monitoring Tumor Growth Inhibition Calculation Tumor Growth Inhibition Calculation Tumor Growth Monitoring->Tumor Growth Inhibition Calculation Clinical Observations Clinical Observations Body Weight Monitoring->Clinical Observations Histopathology Histopathology Clinical Observations->Histopathology Comparative Efficacy Analysis Comparative Efficacy Analysis Histopathology->Comparative Efficacy Analysis Statistical Analysis Statistical Analysis Tumor Growth Inhibition Calculation->Statistical Analysis Statistical Analysis->Comparative Efficacy Analysis

Caption: Proposed workflow for the in vivo validation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Comparative Efficacy Analysis: Benchmarking Against Alternatives

To ascertain the therapeutic potential of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, its in vivo efficacy must be compared against both established standard-of-care chemotherapies and other investigational agents with similar mechanisms of action.

Comparison with Standard Chemotherapy

The choice of standard chemotherapy for comparison will depend on the selected cancer models. For instance, in a non-small cell lung cancer (NSCLC) model, a platinum-based agent like cisplatin or carboplatin would be a relevant comparator.[6][7][8][9] In a breast cancer model, taxanes such as paclitaxel or docetaxel, or an anthracycline like doxorubicin, would be appropriate choices.[10][11]

Comparison with Mechanistically Similar Investigational Agents

Given the hypothesized mechanism of action for imidazo[1,2-a]pyridine derivatives, a comparison with other inhibitors of the PI3K/Akt/mTOR pathway and tubulin polymerization is warranted.

Compound Class Example Compound Reported In Vivo Efficacy (Tumor Growth Inhibition) Cancer Model
Imidazo[1,2-a]pyridine Derivative Compound 22e62.9% at 50 mg/kg; 75.0% at 100 mg/kgEBC-1 Xenograft[12]
A specific derivativeSignificant inhibition at 50 mg/kgHeLa Xenograft[5]
PI3K Inhibitor BKM120 (Buparlisib)Dose-dependent tumor growth inhibitionBreast Cancer Xenografts[13]
WX008Significant efficacy in several PDX modelsVarious PDX Models[14]
Tubulin Polymerization Inhibitor Compound [I]84.0% at 20 mg/kg4T1 Xenograft[15]
Compound B670.21% at 50 mg/kgMelanoma Tumor Model[16]

Table 1: Comparative In Vivo Efficacy of Anticancer Agents. This table provides a snapshot of the reported efficacy of various compounds to serve as a benchmark for the evaluation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in the in vivo validation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Protocol 1: Human Tumor Xenograft Model in Immunodeficient Mice

This protocol describes the establishment of a subcutaneous xenograft model, a widely used method for evaluating the efficacy of novel anticancer agents.[2]

1. Animal Model:

  • Select immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.
  • House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
  • Allow a one-week acclimatization period before any experimental procedures.

2. Cell Culture and Implantation:

  • Culture a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard sterile conditions.
  • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
  • Inject a specific number of cells (typically 1 x 10^6 to 1 x 10^7) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.[2]
  • Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-150 mm³).

4. Drug Administration:

  • Prepare the formulation of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol and the comparator drugs (e.g., dissolved in a suitable vehicle like DMSO/saline).
  • Administer the compounds via the intended clinical route (e.g., oral gavage, intraperitoneal injection, or intravenous injection) at predetermined doses and schedules.
  • The control group should receive the vehicle alone.

5. Endpoint Analysis:

  • Continue treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size.
  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
  • Calculate the tumor growth inhibition (TGI) as a percentage.
Protocol 2: Toxicity and Safety Assessment

Concurrent with the efficacy studies, a thorough evaluation of the compound's safety profile is essential.

1. Body Weight Monitoring:

  • Record the body weight of each mouse every 2-3 days throughout the study. Significant weight loss (>15-20%) is an indicator of toxicity.[2]

2. Clinical Observations:

  • Perform daily clinical observations for any signs of distress, such as changes in posture, activity, grooming, or food and water consumption.

3. Blood and Tissue Collection:

  • At the end of the study, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).
  • Harvest major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological examination to identify any signs of drug-induced toxicity.

Visualizing the Hypothesized Mechanism of Action

The following diagram illustrates the potential signaling pathways that may be inhibited by (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, based on the known activity of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt PI3K/Akt/mTOR Pathway mTOR mTOR Akt->mTOR PI3K/Akt/mTOR Pathway Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Mitosis->Cell Proliferation (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol->PI3K Inhibition (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol->Tubulin Dimers Inhibition

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and serving as a privileged structure in the development of new therapeutic agents. Its prevalence is a direct result of its versatile biological activity, which spans antiviral, anticancer, anti-inflammatory, and anxiolytic properties. Consequently, the efficient and scalable synthesis of substituted imidazo[1,2-a]pyridines is a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the most prominent synthetic routes to this valuable heterocycle, supported by experimental data and mechanistic insights to inform your selection of the most appropriate methodology for your research needs.

At a Glance: Benchmarking Key Synthetic Routes

To provide a clear overview, the following table summarizes the key performance indicators for the classical and modern synthetic methodologies discussed in this guide. This quantitative data offers a snapshot of the expected efficiency and reaction conditions for each route.

Synthesis MethodGeneral ReactionTypical Reagents & ConditionsYield Range (%)Key AdvantagesKey Disadvantages
Ortoleva-King Reaction 2-Aminopyridine + α-Haloketone (or in situ generated)I₂, base (e.g., NaHCO₃), often neat or in a high-boiling solvent (e.g., DMF); High temperature (100-140°C)40-85%Operationally simple, readily available starting materials.Often requires harsh conditions, moderate yields, and can generate stoichiometric waste.
Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine + Aldehyde + IsocyanideLewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃); Room temperature to moderate heating (e.g., 60°C)60-95%High atom economy, broad substrate scope, mild conditions, one-pot procedure.Isocyanides can be toxic and have unpleasant odors; catalyst may be expensive.
Copper-Catalyzed A³-Coupling/Cyclization 2-Aminopyridine + Aldehyde + Terminal AlkyneCopper salt (e.g., CuI, CuSO₄), often with a ligand or additive; Various solvents (e.g., water, DMSO); 80-120°C70-95%Good functional group tolerance, utilizes readily available alkynes.Can require higher temperatures and catalyst loading; may require an inert atmosphere.
Palladium-Catalyzed C-H Functionalization Pre-formed Imidazo[1,2-a]pyridine + Aryl/Alkenyl HalidePalladium catalyst (e.g., Pd(OAc)₂), ligand, base; High temperature (100-120°C)65-90%Excellent for late-stage functionalization of a pre-existing core.Requires a pre-synthesized imidazo[1,2-a]pyridine, catalyst and ligand cost.
Visible-Light Photocatalysis 2-Aminopyridine + Styrene derivative/AlkyneOrganic dye photocatalyst (e.g., Eosin Y), oxidant; Room temperature75-90%Extremely mild conditions, environmentally friendly (uses visible light), metal-free.Substrate scope can be limited, may require longer reaction times.

In-Depth Analysis of Synthetic Routes

The Ortoleva-King Reaction: The Classical Workhorse

The Ortoleva-King reaction is a foundational method for the synthesis of imidazo[1,2-a]pyridines, typically involving the condensation of a 2-aminopyridine with an α-haloketone. A common and often more convenient variation involves the in situ generation of the α-iodoketone from a ketone and iodine.

Mechanistic Rationale and Experimental Choices:

The reaction proceeds through the initial formation of an N-phenacylpyridinium salt. The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile, displacing the halide from the α-haloketone. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the exocyclic amine onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

The choice of iodine as a reagent in the in situ variant serves a dual purpose: it acts as both a halogenating agent for the ketone and a Lewis acid to activate the carbonyl group. The use of a base, such as sodium bicarbonate, is crucial for neutralizing the hydroiodic acid byproduct, which would otherwise protonate the 2-aminopyridine, rendering it non-nucleophilic. High temperatures are often necessary to overcome the activation energy for both the initial N-alkylation and the subsequent cyclization-dehydration cascade.

Ortoleva_King_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine N-Phenacylpyridinium salt N-Phenacylpyridinium salt 2-Aminopyridine->N-Phenacylpyridinium salt N-Alkylation Ketone Ketone alpha-Iodoketone alpha-Iodoketone Ketone->alpha-Iodoketone Iodination (I₂) Iodine Iodine alpha-Iodoketone->N-Phenacylpyridinium salt Cyclized Intermediate Cyclized Intermediate N-Phenacylpyridinium salt->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Dehydration

Figure 1: Simplified workflow of the Ortoleva-King reaction.

Representative Experimental Protocol:

To a mixture of 2-aminopyridine (2.0 mmol) and acetophenone (1.0 mmol) is added iodine (1.2 mmol). The reaction mixture is heated at 110°C for 4 hours. After cooling to room temperature, a saturated aqueous solution of sodium bicarbonate is added, and the mixture is stirred for another 1 hour at 100°C. The reaction is then cooled, and the resulting precipitate is filtered, washed with water, and dried to afford the 2-phenylimidazo[1,2-a]pyridine product.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Paradigm of Multicomponent Efficiency

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that constructs the imidazo[1,2-a]pyridine core in a single, highly atom-economical step from a 2-aminopyridine, an aldehyde, and an isocyanide.

Mechanistic Rationale and Experimental Choices:

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The acid activates the aldehyde carbonyl group, facilitating the formation of a Schiff base with the 2-aminopyridine. The isocyanide then undergoes a formal [4+1] cycloaddition with the Schiff base. A subsequent isomerization leads to the aromatic imidazo[1,2-a]pyridine product.

The choice of catalyst is critical for the efficiency of the GBB reaction. Scandium(III) and Ytterbium(III) triflates are highly effective Lewis acids that can be used in catalytic amounts. Their role is to activate the aldehyde and stabilize the intermediates in the catalytic cycle. The reaction is often performed at room temperature or with gentle heating, highlighting its mild nature. The high atom economy is a significant advantage, as all atoms from the three starting materials are incorporated into the final product, with the catalyst being the only non-incorporated species.

GBB_Reaction_Workflow cluster_inputs Inputs 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction Purification Purification One-Pot Reaction->Purification High Atom Economy Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Purification->Imidazo[1,2-a]pyridine

Figure 2: High-level workflow of the GBB multicomponent reaction.

Representative Experimental Protocol:

To a solution of 2-aminopyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (5 mol%). The mixture is stirred at room temperature for 10 minutes. Subsequently, tert-butyl isocyanide (1.1 mmol) is added, and the reaction is stirred at 60°C for 8 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

Recent years have witnessed the development of a plethora of modern synthetic methods for imidazo[1,2-a]pyridines, often leveraging transition metal catalysis and principles of green chemistry. These methods offer alternative pathways with distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

A prominent modern approach involves a copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne (A³-coupling), followed by an intramolecular cyclization.

Mechanistic Rationale and Experimental Choices:

The copper catalyst plays a multifaceted role in this transformation. It activates the terminal alkyne, forming a copper acetylide, which then attacks the imine formed in situ from the 2-aminopyridine and the aldehyde. This generates a propargylamine intermediate. Subsequent intramolecular 5-exo-dig cyclization, often promoted by the same copper catalyst, leads to the formation of the imidazo[1,2-a]pyridine ring. The use of water as a solvent, often with a surfactant, aligns with the principles of green chemistry, although organic solvents like DMSO or DMF are also commonly employed.

Representative Experimental Protocol:

A mixture of 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and copper(I) iodide (10 mol%) in DMSO (3 mL) is stirred in a sealed tube under an oxygen atmosphere at 100°C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to afford 2,3-diphenylimidazo[1,2-a]pyridine.

For the late-stage modification of an existing imidazo[1,2-a]pyridine core, palladium-catalyzed C-H functionalization has emerged as a powerful tool. This strategy allows for the direct introduction of aryl or alkenyl groups at specific positions of the heterocyclic ring, bypassing the need for pre-functionalized starting materials.

Mechanistic Rationale and Experimental Choices:

The mechanism typically involves the coordination of the palladium catalyst to the imidazo[1,2-a]pyridine, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidative addition of an aryl or alkenyl halide to the palladium center, followed by reductive elimination, furnishes the functionalized product and regenerates the active palladium catalyst. The choice of ligand is crucial for the efficiency and selectivity of the C-H activation step.

Representative Experimental Protocol:

A mixture of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), 4-bromotoluene (0.6 mmol), palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), and potassium carbonate (1.5 mmol) in DMA (2 mL) is heated at 120°C for 24 hours under a nitrogen atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the C-H arylated product.

Harnessing the energy of visible light, photocatalytic methods represent a paradigm shift towards more sustainable and environmentally benign syntheses of imidazo[1,2-a]pyridines. These reactions often proceed at room temperature and without the need for transition metal catalysts.[1]

Mechanistic Rationale and Experimental Choices:

In a typical photocatalytic synthesis, an organic dye, such as Eosin Y, absorbs visible light and enters an excited state. This excited photocatalyst can then engage in an electron transfer process with a substrate, such as a styrene derivative, to generate a radical intermediate. This radical can then react with a 2-aminopyridine, initiating a cascade of events that ultimately leads to the formation of the imidazo[1,2-a]pyridine product. The use of a mild oxidant is often required to complete the catalytic cycle. The key advantage of this approach is the ability to perform reactions under exceptionally mild conditions, often open to the air, making it an attractive green alternative.[1]

Representative Experimental Protocol:

A mixture of 2-aminopyridine (0.5 mmol), styrene (1.0 mmol), Eosin Y (2 mol%), and N-bromosuccinimide (NBS) (1.2 equiv) in acetonitrile (5 mL) is irradiated with a blue LED lamp at room temperature for 12 hours. The solvent is then evaporated, and the residue is purified by column chromatography to give 2-phenylimidazo[1,2-a]pyridine.[1]

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most efficient synthetic route to a desired imidazo[1,2-a]pyridine derivative is a multifaceted decision that depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the desired environmental impact.

  • For rapid access to a diverse library of 3-amino-substituted imidazo[1,2-a]pyridines from simple building blocks, the Groebke-Blackburn-Bienaymé reaction stands out for its high efficiency, atom economy, and mild conditions.

  • When simplicity and readily available starting materials are paramount, and harsh conditions are tolerable, the classical Ortoleva-King reaction remains a viable option.

  • For the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines with good functional group tolerance, copper-catalyzed A³-coupling/cyclization offers a robust and versatile approach.

  • When the goal is to modify a pre-existing imidazo[1,2-a]pyridine core in the later stages of a synthetic sequence, palladium-catalyzed C-H functionalization is the method of choice.

  • For researchers prioritizing green chemistry and mild reaction conditions, visible-light photocatalysis presents an exciting and increasingly powerful alternative.

By understanding the underlying mechanisms and the practical considerations of each of these synthetic strategies, researchers can make informed decisions to efficiently access the valuable imidazo[1,2-a]pyridine scaffold for their drug discovery and development endeavors.

References

  • Organic & Biomolecular Chemistry, 2023, 21, 8483-8495. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. [Link]

  • Green Chemistry, 2017, 19, 5193-5198. Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. [Link]

  • Organic Chemistry Frontiers, 2021, 8, 263-268. Synthesis of imidazo[1,2-a]pyridinones via a visible light-photocatalyzed functionalization of alkynes/nitrile insertion/cyclization tandem sequence using micro-flow technology. [Link]

  • ACS Omega, 2021, 6 (51), 35838–35855. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]

  • Molecules, 2024, 29(1), 23. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]

  • The Journal of Organic Chemistry, 2013, 78 (24), 12494–12504. A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. [Link]

  • Molecules, 2018, 23(11), 2765. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. [Link]

  • ACS Omega, 2019, 4 (3), 5636–5645. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. [Link]

  • ChemistrySelect, 2022, 7(4), e202103987. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. [Link]

  • RSC Advances, 2023, 13, 36055-36067. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • The Journal of Organic Chemistry, 2007, 72 (20), 7650–7655. Synthesis of Polysubstituted Imidazo[1,2-a]pyridines via Microwave-Assisted One-Pot Cyclization/Suzuki Coupling/Palladium-Catalyzed Heteroarylation. [Link]

  • Molecules, 2024, 29(15), 3467. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. [Link]

  • Molecules, 2022, 27(22), 7949. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]

  • Organic & Biomolecular Chemistry, 2017, 15, 9994-10019. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. [Link]

  • Organic Letters, 2012, 14 (23), 6012–6015. Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling-Direct C-H Functionalization of Imidazo[1,2-a]pyrazines. [Link]

  • Chemical Methodologies, 2025, 9(11), 772-789. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]

  • Molecular Diversity, 2019, 23, 743-777. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. [Link]

  • New Journal of Chemistry, 2017, 41, 1636-1647. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. [Link]

  • Beilstein Journal of Organic Chemistry, 2024, 20, 1838-1863. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). [Link]

  • European Journal of Organic Chemistry, 2019, 2019(42), 7007-7049. The Groebke-Blackburn-Bienaymé Reaction. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound representative of a class of molecules with significant interest in medicinal chemistry.[1][2][3][4] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

For instance, the SDS for the isomeric "(8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol" suggests that this class of compounds may be combustible and can form hazardous decomposition products such as carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas upon combustion.[5] Other isomers are classified with GHS07 pictogram, indicating potential for skin sensitization and acute oral toxicity. Therefore, it is prudent to handle (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a hazardous substance.

Inferred Hazard Profile:

Hazard ClassPotential EffectsRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][7]
Skin Sensitization May cause an allergic skin reaction.Wear protective gloves, protective clothing, and eye protection.[7][8]
Combustibility Solid may be combustible.Keep away from heat, sparks, and open flames.
Environmental Hazard Potentially toxic to aquatic life.Do not allow to enter drains or waterways.[9]
Personal Protective Equipment (PPE): The First Line of Defense

When handling (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol for disposal, appropriate PPE is mandatory to prevent exposure.

  • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection : A lab coat should be worn to protect street clothing. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice.[10][11] (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol waste should never be disposed of down the drain or in the regular trash.

Step 1: Designate a Hazardous Waste Container

  • Select a chemically compatible container with a secure, tight-fitting lid. The original product container is often a good choice if it is in good condition.[12]

  • The container must be clean and free of any contaminants that could react with the waste.

Step 2: Label the Waste Container

  • The container must be clearly labeled with the words "Hazardous Waste."[10][11]

  • The label must also include the full chemical name: "(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol" and an indication of its hazards (e.g., "Toxic," "Combustible").[10]

Step 3: Waste Accumulation

  • Collect waste in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[10][12]

  • Keep the waste container closed at all times, except when adding waste.

  • Do not mix incompatible waste streams. (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol waste should be collected separately unless it is part of a well-characterized reaction mixture.

Step 4: Handling Contaminated Materials

  • Any materials contaminated with (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, such as gloves, weighing paper, or pipette tips, should be considered hazardous waste and placed in the designated solid waste container.

Spill Management: Preparedness and Response

In the event of a spill, a prompt and safe response is crucial to mitigate exposure and environmental contamination.[13]

Step 1: Alert Personnel and Secure the Area

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large or involves highly volatile materials, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Step 2: Don Appropriate PPE

  • Before attempting to clean up a spill, ensure you are wearing the correct PPE as outlined in Section 2.

Step 3: Contain and Absorb the Spill

  • For a solid spill, carefully sweep or scoop the material to avoid creating dust.[5]

  • For a liquid spill (if the compound is in solution), use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow) to contain and absorb the liquid.

Step 4: Clean the Area

  • Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water.

Step 5: Dispose of Spill Debris

  • All contaminated absorbent materials and cleaning supplies must be collected in a designated hazardous waste container and properly labeled.

Final Disposal Pathway: Professional Handling is Key

The ultimate disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol must be handled by a licensed professional waste disposal service.[5][14]

  • Incineration : The recommended method of disposal for many organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[5]

  • Waste Broker : Your institution's EHS department will typically coordinate with a waste broker for the profiling, manifesting, and transportation of hazardous waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[14]

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, thereby upholding a culture of safety and environmental responsibility within the laboratory.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Guidelines for Cleaning Up Small Chemical Spills | Workplace Safety Procedures Training. YouTube. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. Capot Chemical. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]

  • Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules. [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • (8-Methylimidazo[1, 2-a]pyridin-3-yl)methanol, 1 gram, Reagent Grade. CP Lab Safety. [Link]

  • (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol. Aladdin Scientific. [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, a member of the imidazo[1,2-a]pyridine class of compounds which have shown various biological activities, requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2] While comprehensive toxicological data for this specific molecule may not be fully available, a conservative approach based on the known hazards of similar chemical structures is essential.[3] This guide provides a detailed, experience-driven framework for the safe handling of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Identification and Risk Assessment

(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound. While specific data for this compound is limited, related imidazo[1,2-a]pyridine and pyridine methanol derivatives are known to cause skin and eye irritation.[4][5] Some are also classified as harmful if swallowed.[6][7] Therefore, it is prudent to treat (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol as a hazardous substance.

Potential Routes of Exposure:

  • Dermal (Skin) Contact: May cause skin irritation.[4][6]

  • Ocular (Eye) Contact: Can cause serious eye irritation.[4][6]

  • Ingestion: May be harmful if swallowed.[4][6]

  • Inhalation: While not an expected primary route of exposure for a solid, inhalation of dust or aerosols may cause respiratory irritation.[4][5]

Hazard ClassificationPotential EffectRecommended Precaution
Skin Corrosion/IrritationCategory 2 (presumed) - Causes skin irritation.[4][6]Wear appropriate protective gloves and clothing.
Serious Eye Damage/IrritationCategory 2 (presumed) - Causes serious eye irritation.[4][6]Wear chemical safety goggles or a face shield.
Acute Toxicity (Oral)Category 4 (presumed) - Harmful if swallowed.[6][7]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Specific Target Organ ToxicityMay cause respiratory irritation if inhaled as dust or aerosol.[3][5]Handle in a well-ventilated area or with local exhaust ventilation.
Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to minimize the risk of exposure. The following protocol outlines the essential equipment for handling (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a laboratory setting.

A. Hand Protection:

Proper glove selection is the first line of defense against dermal exposure.

  • Glove Type: Nitrile gloves are the standard recommendation for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or perforation before use.

  • Glove Technique: Employ the double-gloving technique, especially when handling larger quantities or during procedures with a higher risk of splashing. This involves wearing two pairs of gloves, with the outer pair being removed immediately upon contamination. Always use the proper glove removal technique to avoid skin contact with the outer surface of the contaminated glove.[3] Dispose of contaminated gloves in accordance with institutional and local regulations.[3]

B. Eye and Face Protection:

Protecting your eyes from splashes and airborne particles is non-negotiable.

  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against chemical splashes.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when handling larger quantities, a face shield should be worn in addition to safety goggles.

C. Skin and Body Protection:

Prevent accidental skin contact with a barrier of protective clothing.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material should be worn at all times.

  • Additional Protection: For procedures with a higher risk of spills, consider using a chemically resistant apron over the lab coat. Ensure that your legs and feet are covered; open-toed shoes are never appropriate in a laboratory setting.

D. Respiratory Protection:

While not typically required when handling small quantities in a well-ventilated area, respiratory protection may be necessary under certain circumstances.

  • When to Use: If there is a potential for generating dust or aerosols, or if working outside of a chemical fume hood, a respirator may be required.[6]

  • Type of Respirator: A NIOSH-approved N95 respirator can provide protection against airborne particulates.[8] For higher-risk procedures, a respirator with organic vapor cartridges may be necessary.[3] Always ensure you have been properly fit-tested and trained in the use of any respirator.

Safe Handling and Disposal Workflow

The following workflow provides a step-by-step guide for the safe handling and disposal of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Work in a Ventilated Area prep1->prep2 Ensure Safety First handle1 Weigh Solid in Fume Hood prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 Minimize Exposure clean1 Decontaminate Work Area handle2->clean1 After Experiment clean2 Dispose of Waste clean1->clean2 Follow Protocols clean3 Remove PPE clean2->clean3 end End of Procedure clean3->end Wash Hands Thoroughly

Caption: Workflow for the safe handling of (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol.

Operational Plan:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as outlined above. All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][9]

  • Handling: When weighing the solid, do so within the fume hood to contain any dust. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][9]

  • Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.[9] Do not allow the spilled material to enter drains.[3][9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[4] Rinse mouth.[3]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4]

Disposal Plan:

All waste containing (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[10]

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for such compounds.[3] Do not dispose of this material down the drain or in the general trash.[10]

By adhering to these stringent PPE and handling protocols, you can confidently work with (3-Methylimidazo[1,2-a]pyridin-2-yl)methanol while prioritizing your safety and the integrity of your research.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
(3-Methylimidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.